1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQYZWCMJDKGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a proposed synthetic pathway and detailed characterization methods for 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid. With a molecular formula of C₁₃H₁₃BrO₃ and a molecular weight of 297.14 g/mol , this halogenated heterocyclic compound holds potential as a building block in medicinal chemistry and materials science.[1] This document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design.
Part 1: Strategic Synthesis via Michael Addition and Cyclization
The synthesis of this compound can be strategically approached through a two-step process involving a Michael addition followed by an intramolecular cyclization, a pathway reminiscent of the principles of the Robinson annulation.[2][3] This classic ring-forming methodology is renowned for its efficiency in constructing six-membered rings.[4][5]
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic disconnection of the target molecule suggests two key starting materials: (4-Bromophenyl)acetic acid and acrylic acid. The core of this synthesis lies in the formation of a new carbon-carbon bond between the alpha-carbon of (4-Bromophenyl)acetic acid and the beta-carbon of an acrylic acid derivative, a classic Michael addition.[6]
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthetic Protocol
Step 1: Michael Addition of (4-Bromophenyl)acetic Acid to Acrylic Acid
The initial step involves the base-catalyzed conjugate addition of the enolate of (4-Bromophenyl)acetic acid to acrylic acid.[6] The choice of a non-nucleophilic base is crucial to favor deprotonation of the α-carbon without competing side reactions.
Protocol:
-
To a solution of (4-Bromophenyl)acetic acid (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (2.1 equivalents) at a reduced temperature (e.g., -78 °C to 0 °C) to facilitate dianion formation.
-
Slowly add acrylic acid (1 equivalent) to the reaction mixture, maintaining the reduced temperature.
-
Allow the reaction to stir for several hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride solution).
-
Perform an aqueous workup, followed by extraction with an organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude dicarboxylic acid intermediate.
Step 2: Intramolecular Cyclization to form the Cyclohexanone Ring
The resulting dicarboxylic acid intermediate is then induced to undergo an intramolecular cyclization to form the desired 4-oxocyclohexane ring. This can be achieved through a variation of the Dieckmann condensation, which is effective for the formation of cyclic ketones from dicarboxylic acids or their esters.
Protocol:
-
The crude dicarboxylic acid intermediate is dissolved in a high-boiling point solvent (e.g., toluene or xylene).
-
A strong base, such as sodium ethoxide or potassium tert-butoxide (catalytic to stoichiometric amounts), is added to promote the intramolecular condensation.
-
The reaction mixture is heated to reflux for several hours, with continuous monitoring by TLC.
-
After cooling to room temperature, the reaction is acidified with a dilute mineral acid (e.g., 1 M HCl) to neutralize the base and protonate the product.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product, this compound, is then purified by column chromatography on silica gel or by recrystallization.
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the bromophenyl group, protons of the cyclohexanone ring (likely complex multiplets), and the acidic proton of the carboxylic acid (a broad singlet). |
| ¹³C NMR | Carbonyl carbons (ketone and carboxylic acid), aromatic carbons (including the carbon attached to bromine), and aliphatic carbons of the cyclohexanone ring. |
| Mass Spec. | The molecular ion peak [M]+ and/or [M+H]+ corresponding to the molecular weight of 297.14. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable. |
| FT-IR | Characteristic absorption bands for the C=O stretch of the ketone, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid. |
Physicochemical Characterization
| Property | Method | Expected Result |
| Melting Point | Capillary Melting Point Apparatus | A sharp melting point range, indicative of a pure compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak, with purity ideally ≥95%.[1] |
Part 3: Experimental Workflow and Data Management
A systematic workflow is crucial for the successful synthesis and characterization of the target compound.
Caption: A logical workflow for the synthesis and characterization of the target molecule.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid, a halogenated heterocyclic compound, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure, conferred by the cyclohexane scaffold, combined with the electronic properties of the bromophenyl moiety and the dual functionality of a ketone and a carboxylic acid, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. The strategic placement of a bromine atom offers a handle for further chemical modifications, such as cross-coupling reactions, thereby expanding its synthetic utility.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. A thorough understanding of these characteristics is paramount for its effective application in drug design, where properties such as solubility, acidity (pKa), and lipophilicity (logP) govern a molecule's pharmacokinetic and pharmacodynamic profile. Furthermore, this document outlines detailed, field-proven experimental protocols for the determination of these key parameters, offering a practical resource for researchers. The synthesis and spectroscopic characterization of this compound are also discussed, providing a complete scientific narrative from its creation to its fundamental chemical behavior.
Molecular Structure and Key Physicochemical Data
The structural architecture of this compound is foundational to its chemical behavior. The molecule features a central cyclohexane ring, with a 4-bromophenyl group and a carboxylic acid function attached to the same carbon atom (C1), and a ketone at the C4 position. This arrangement leads to a conformationally restricted yet functionally rich molecule.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃BrO₃ | [1] |
| Molecular Weight | 297.14 g/mol | [1] |
| CAS Number | 887978-75-8 | [1] |
| Predicted Melting Point | 180-200 °C | |
| Predicted Aqueous Solubility | Low | |
| Predicted pKa | ~4.5 | |
| Predicted logP | ~2.5 |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, adapting established methodologies for the formation of related 1-aryl-4-oxocyclohexanecarboxylic acids. A plausible synthetic route is outlined below, emphasizing the rationale behind the chosen reactions.
Proposed Synthetic Pathway
References
An In-depth Technical Guide to 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 887978-75-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, a plausible and detailed synthetic pathway via the Robinson annulation, and methods for its purification and characterization. Spectroscopic data, including expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures, are discussed to ensure accurate identification and quality control. Furthermore, this guide explores the compound's emerging significance in drug discovery, particularly as a scaffold for the development of novel kinase inhibitors.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 887978-75-8, is a halogenated heterocyclic compound that has garnered interest as a versatile building block in medicinal chemistry. Its structure, featuring a bromophenyl group, a cyclohexanone ring, and a carboxylic acid moiety, offers multiple points for chemical modification, making it a valuable precursor for the synthesis of complex molecular architectures.[1][2] The presence of the bromophenyl group is particularly significant, as it allows for further functionalization through cross-coupling reactions, expanding its synthetic utility. This guide aims to provide a detailed technical resource for researchers and drug development professionals working with this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.
| Property | Value | Source |
| CAS Number | 887978-75-8 | [3] |
| Molecular Formula | C₁₃H₁₃BrO₃ | [3] |
| Molecular Weight | 297.14 g/mol | [3] |
| Appearance | Off-White Solid (Expected) | [4] |
| Purity | ≥95% (Commercially available) | [3] |
| Storage | Room temperature, in a dry, well-ventilated place. | [1] |
Synthesis Pathway: The Robinson Annulation
A robust and widely applicable method for the synthesis of cyclohexenone derivatives is the Robinson annulation.[5][6] This reaction sequence, which combines a Michael addition and an intramolecular aldol condensation, is a plausible and efficient route to this compound.[7][8]
The overall synthetic strategy involves the reaction of a (4-bromophenyl)acetic acid derivative (as the Michael donor) with an acrylic acid or equivalent (as the Michael acceptor), followed by an intramolecular cyclization.
Figure 1: Proposed Robinson Annulation synthetic workflow.
Mechanistic Insights
The Robinson annulation is a powerful tool for the formation of six-membered rings.[6] The reaction proceeds in two key stages:
-
Michael Addition: A base abstracts an acidic α-proton from the 4-bromophenylacetic acid ester to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the β-carbon of the α,β-unsaturated acrylic acid ester in a conjugate addition, forming a 1,5-dicarbonyl intermediate.[9]
-
Intramolecular Aldol Condensation: Under the reaction conditions, the 1,5-dicarbonyl intermediate undergoes an intramolecular aldol reaction. An enolate is formed at one of the carbonyl α-positions, which then attacks the other carbonyl group to form a six-membered ring. Subsequent dehydration leads to the formation of the cyclohexenone ring.[5][8]
The final step to obtain the target carboxylic acid involves the saponification of the ester group, followed by acidification.
Experimental Protocols
The following is a detailed, hypothetical protocol based on established Robinson annulation procedures. Researchers should optimize these conditions for their specific laboratory setup.
Synthesis of this compound
Materials:
-
Ethyl 2-(4-bromophenyl)acetate
-
Ethyl acrylate
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium hydroxide
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Michael Addition and Cyclization
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(4-bromophenyl)acetate (1 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir until it dissolves completely.
-
Slowly add ethyl acrylate (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase to obtain the crude ester intermediate.
Step 2: Saponification
-
Dissolve the crude ester in ethanol and add a 2M aqueous solution of sodium hydroxide (2 equivalents).
-
Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
Step 3: Acidification and Isolation
-
Cool the aqueous solution in an ice bath and slowly acidify with concentrated hydrochloric acid until a precipitate forms and the pH is acidic.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Dry the solid product under vacuum to yield this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a product with a purity of ≥95%.[10]
Characterization and Spectroscopic Analysis
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, typically as two doublets in the range of δ 7.0-7.6 ppm. The aliphatic protons of the cyclohexanone ring will appear as multiplets in the upfield region, generally between δ 1.5-3.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carboxylic acid carbonyl carbon around δ 170-180 ppm and the ketone carbonyl carbon around δ 200-210 ppm. The aromatic carbons will appear in the range of δ 120-145 ppm, and the aliphatic carbons of the cyclohexane ring will be observed between δ 20-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.
-
A strong C=O stretching band for the ketone around 1710-1715 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
A C-Br stretching band in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M⁺ and M⁺+2).
Applications in Drug Discovery
This compound serves as a valuable intermediate in the synthesis of pharmacologically active molecules.[2][11] Its structural features are particularly relevant for the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]
Conclusion
This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its synthesis via the Robinson annulation provides an efficient and scalable route to this valuable building block. The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. This technical guide provides a foundational resource for researchers to synthesize, characterize, and utilize this compound in their drug discovery efforts.
References
- 1. 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid [myskinrecipes.com]
- 2. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1385694-47-2|1-(2-Bromophenyl)-4-oxocyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. arborpharmchem.com [arborpharmchem.com]
An In-depth Technical Guide to 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid: Synthesis, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid, a molecule of significant interest in medicinal chemistry. This document details its molecular structure, physicochemical properties, a proposed synthetic pathway, and methods for its structural elucidation. Furthermore, it explores the compound's potential applications in drug discovery, with a particular focus on its role as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction
This compound is a synthetic organic compound characterized by a cyclohexane ring functionalized with a 4-bromophenyl group, a ketone, and a carboxylic acid. The presence of these distinct chemical moieties imparts a unique combination of steric and electronic properties, making it a valuable scaffold in the exploration of new pharmacological agents. The bromophenyl group offers a site for further chemical modification, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries. The rigid cyclohexanone core provides a defined three-dimensional structure, which is often advantageous for specific binding to biological targets. The carboxylic acid group can participate in hydrogen bonding and salt formation, influencing the compound's solubility and pharmacokinetic profile.
Recent interest in this and structurally related molecules has been driven by their potential to modulate the activity of key enzymes in metabolic pathways. Notably, compounds with a similar core structure have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1][2]. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, and its overexpression in adipose and hepatic tissues is linked to the pathogenesis of obesity, insulin resistance, and type 2 diabetes[2][3]. Therefore, the development of potent and selective 11β-HSD1 inhibitors is a promising therapeutic strategy, and this compound represents a key pharmacophore in this endeavor.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃BrO₃ | [4] |
| Molecular Weight | 297.14 g/mol | [4] |
| CAS Number | 887978-75-8 | [4] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water (predicted) | - |
| pKa | ~4-5 (for the carboxylic acid, predicted) | - |
Proposed Synthesis
Synthetic Scheme
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (Intermediate 1)
-
To a stirred solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add copper(I) iodide (0.1 eq).
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of 4-bromophenylmagnesium bromide (1.1 eq) in THF via a dropping funnel, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the ethyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
A white precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Structural Elucidation
The definitive structure of this compound can be confirmed through a combination of spectroscopic techniques. The expected data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the bromophenyl ring will appear as two doublets in the aromatic region (δ 7.0-7.6 ppm) due to ortho- and meta-coupling. The cyclohexane ring protons will appear in the aliphatic region (δ 1.5-3.0 ppm) and may exhibit complex splitting patterns due to their diastereotopic nature. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ketone (δ ~208-212 ppm) and the carboxylic acid (δ ~175-180 ppm). The quaternary carbon of the cyclohexane ring attached to the bromophenyl group and the carboxylic acid will appear around δ 45-55 ppm. The carbons of the bromophenyl ring will resonate in the aromatic region (δ 120-145 ppm), with the carbon attached to the bromine atom appearing at a distinct chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A sharp, strong absorption band around 1710 cm⁻¹ will correspond to the C=O stretching of the ketone. Another strong C=O stretching band for the carboxylic acid will be observed around 1690 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. The fragmentation pattern is expected to involve the loss of the carboxylic acid group and cleavage of the cyclohexane ring.
Potential Applications in Drug Discovery
The primary therapeutic potential of this compound and its derivatives lies in the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).
Inhibition of 11β-HSD1
As previously mentioned, 11β-HSD1 plays a crucial role in regulating intracellular glucocorticoid levels.[1][2] Elevated cortisol levels in target tissues contribute to the pathophysiology of the metabolic syndrome.[2][3] By inhibiting 11β-HSD1, the local concentration of active cortisol can be reduced, leading to improvements in insulin sensitivity, glucose tolerance, and lipid profiles. Preclinical studies with various 11β-HSD1 inhibitors have shown promising results in animal models of obesity and diabetes.[3]
The this compound scaffold can be envisioned to bind to the active site of 11β-HSD1. The carboxylic acid moiety can form key hydrogen bond interactions with amino acid residues in the enzyme's active site, while the bromophenyl group can occupy a hydrophobic pocket. The cyclohexane ring provides a rigid framework to orient these key interacting groups for optimal binding.
Structure-Activity Relationship (SAR) Studies
The bromine atom on the phenyl ring serves as a convenient handle for synthetic elaboration to explore the structure-activity relationship. For example, Suzuki and other cross-coupling reactions can be employed to introduce a variety of substituents at this position, allowing for the fine-tuning of the compound's potency, selectivity, and pharmacokinetic properties. The ketone and carboxylic acid functionalities can also be modified to investigate their roles in binding and to modulate the compound's physicochemical properties.
Conclusion
This compound is a molecule with significant potential as a building block in the development of new therapeutic agents, particularly for the treatment of metabolic diseases. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic methodologies. The structural features of this compound make it an attractive candidate for targeting the 11β-HSD1 enzyme. Further investigation into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this promising chemical scaffold.
References
- 1. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 in antidiabetic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid (CAS Number: 887978-75-8; Molecular Formula: C₁₃H₁₃BrO₃; Molecular Weight: 297.14 g/mol ).[1] In the absence of publicly available experimental spectra, this document serves as a vital resource for researchers, scientists, and drug development professionals by offering robustly predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in established spectroscopic principles, analysis of analogous structures, and computational chemistry methodologies. This guide details the expected spectral features, providing a foundational dataset for the identification, characterization, and quality control of this compound in a research and development setting.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a p-substituted bromophenyl group, a cyclohexanone ring, and a carboxylic acid moiety, presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. Accurate spectroscopic data is paramount for confirming the identity and purity of synthesized batches of this compound. This guide has been developed to fill the current void in experimental data by providing a detailed, predicted analysis of its NMR, IR, and MS spectra.
The predictions herein are derived from a multi-faceted approach, combining empirical data from structurally similar compounds, established spectroscopic correlation tables, and the application of computational prediction tools. By explaining the causality behind the predicted spectral characteristics, this guide aims to provide a trustworthy and authoritative resource for the scientific community.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Predictions are based on the principle of additivity of chemical shifts, analysis of substituent effects, and data from analogous compounds.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl ring, the methylene protons of the cyclohexanone ring, and the acidic proton of the carboxylic acid.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. |
| ~7.50 | Doublet | 2H | Ar-H (ortho to Br) | These aromatic protons are deshielded by the electron-withdrawing bromine atom and will appear as a doublet due to coupling with the adjacent meta protons. |
| ~7.35 | Doublet | 2H | Ar-H (meta to Br) | These aromatic protons are slightly more shielded than the ortho protons and will also appear as a doublet. |
| ~2.5-2.7 | Multiplet | 4H | -CH₂- (adjacent to C=O) | The methylene protons alpha to the carbonyl group are deshielded and are expected to show complex splitting due to coupling with the adjacent methylene protons. |
| ~2.1-2.3 | Multiplet | 4H | -CH₂- (adjacent to C-COOH) | These methylene protons are in a slightly different chemical environment and are also expected to exhibit complex splitting patterns. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexane ring.
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~208-212 | C=O (Ketone) | The carbonyl carbon of the cyclohexanone is significantly deshielded and will appear at a characteristic downfield shift. |
| ~175-180 | -COOH | The carboxylic acid carbon is also highly deshielded, appearing in the typical range for this functional group. |
| ~140-145 | Ar-C (quaternary) | The aromatic carbon attached to the cyclohexane ring. |
| ~132 | Ar-CH (ortho to Br) | Aromatic carbons ortho to the bromine atom. |
| ~129 | Ar-CH (meta to Br) | Aromatic carbons meta to the bromine atom. |
| ~122 | Ar-C (attached to Br) | The aromatic carbon directly bonded to the bromine atom will be influenced by the halogen's electronic effects. |
| ~45-50 | C-COOH (quaternary) | The quaternary carbon of the cyclohexane ring attached to the carboxylic acid and the phenyl ring. |
| ~35-40 | -CH₂- (adjacent to C=O) | The methylene carbons alpha to the carbonyl group. |
| ~28-33 | -CH₂- (adjacent to C-COOH) | The methylene carbons adjacent to the quaternary carbon. |
NMR Data Acquisition Protocol (Suggested)
A detailed protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a 30-degree pulse angle.
-
Acquisition time of at least 3 seconds.
-
Relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquisition time of at least 1.5 seconds.
-
Relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the O-H, C=O, C-O, and C-Br bonds, as well as vibrations from the aromatic and aliphatic frameworks.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 2500-3300 | Broad, Strong | Carboxylic Acid | O-H stretch |
| ~1710 | Strong, Sharp | Ketone | C=O stretch |
| ~1700 | Strong, Sharp | Carboxylic Acid | C=O stretch |
| ~1600, ~1480 | Medium | Aromatic Ring | C=C stretch |
| ~1210-1320 | Medium | Carboxylic Acid | C-O stretch |
| ~1070 | Medium | Aryl-Bromide | C-Br stretch |
| ~820 | Strong | p-disubstituted benzene | C-H out-of-plane bend |
Interpretation of Predicted IR Spectrum
The broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2][3] The presence of two strong, sharp peaks around 1700-1710 cm⁻¹ is anticipated, corresponding to the C=O stretching vibrations of the cyclohexanone and carboxylic acid functionalities. The characteristic C=C stretching bands of the aromatic ring are expected around 1600 and 1480 cm⁻¹. A strong band around 820 cm⁻¹ would be indicative of the para-disubstitution pattern on the benzene ring.[4]
IR Data Acquisition Protocol (Suggested)
-
Sample Preparation: Prepare a solid sample using either a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the empty sample compartment or ATR crystal prior to sample analysis.
-
-
Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its structure. The predicted electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Their Assignments
| m/z | Proposed Fragment Ion | Formula | Rationale |
| 296/298 | [M]⁺ | [C₁₃H₁₃⁷⁹BrO₃]⁺ / [C₁₃H₁₃⁸¹BrO₃]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for bromine (approx. 1:1 ratio). |
| 251/253 | [M - COOH]⁺ | [C₁₂H₁₂⁷⁹BrO]⁺ / [C₁₂H₁₂⁸¹BrO]⁺ | Loss of the carboxylic acid group as a radical. |
| 183/185 | [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ | Phenylacylium ion fragment. | |
| 155/157 | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | Bromophenyl cation. | |
| 98 | [C₆H₁₀O]⁺ | Cyclohexanone radical cation. | |
| 55 | [C₃H₃O]⁺ | A common fragment from the cyclohexanone ring.[5][6] |
Predicted Fragmentation Pathway
Upon electron ionization, the molecule is expected to undergo several key fragmentation pathways:
-
Loss of the Carboxylic Acid Group: A prominent fragmentation will likely be the loss of the carboxylic acid group (-COOH, 45 Da) to form a stable cation at m/z 251/253.
-
Cleavage of the Cyclohexane Ring: The cyclohexanone ring can undergo characteristic alpha-cleavage, leading to fragments such as the one observed at m/z 55.[5][6]
-
Formation of Aromatic Fragments: Cleavage of the bond between the phenyl ring and the cyclohexane ring can lead to the formation of bromophenyl-containing fragments, such as the bromophenyl cation at m/z 155/157.
Mass Spectrometry Data Acquisition Protocol (Suggested)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV to generate a standard, reproducible fragmentation pattern.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 200-250 °C.
-
Integrated Spectroscopic Analysis Workflow
The effective characterization of this compound relies on the synergistic use of NMR, IR, and MS. The following workflow illustrates the logical progression of analysis.
References
- 1. brainly.com [brainly.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. GCMS Section 6.11.2 [people.whitman.edu]
The Cyclohexanone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Six-Carbon Ring with Profound Impact
The cyclohexanone scaffold, a six-carbon cyclic ketone, is a cornerstone of organic chemistry.[1] While its primary industrial application is as a key intermediate in the production of nylon, its significance in the pharmaceutical sciences is far more nuanced and profound.[2][3] The inherent reactivity of its ketone group, coupled with the conformational flexibility of the cyclohexane ring, makes it a versatile building block for the synthesis of complex molecular architectures.[2] This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of novel cyclohexanone derivatives, highlighting their journey from industrial chemical to a "privileged structure" in modern medicinal chemistry. We will delve into the causality behind synthetic strategies and explore the diverse pharmacological activities that have cemented the cyclohexanone core as a critical tool for drug development professionals.
Part 1: A Historical Perspective - From Industrial Feedstock to Medicinal Marvel
The story of cyclohexanone begins not in a pharmaceutical lab, but in the early days of electrochemistry. In 1888, Edmund Drechsel first identified the compound, which he named "hydrophenoketone," among the products of the AC electrolysis of acidified phenol solutions.[4] He correctly deduced that phenol was first hydrogenated to cyclohexanol and then oxidized.[4] Early synthetic methods included the dry distillation of calcium pimelate.[5]
A significant moment in the history of substituted cyclohexanones was the pioneering work of Nobel laureate Otto Wallach. In 1906, Wallach and his collaborator, A. Blumann, reported the first synthesis of 2-methylcyclohexanone through the oxidation of 2-methylcyclohexanol.[6] This work was foundational for the field of alicyclic chemistry and demonstrated a key chemical transformation that remains fundamental today.[6]
For much of the 20th century, the primary driver for cyclohexanone production was the burgeoning polymer industry.[5] The large-scale industrial production of cyclohexanone is primarily achieved through the oxidation of cyclohexane in the air using cobalt catalysts, or by the partial hydrogenation of phenol.[4]
It was in the latter half of the 20th century and into the 21st that the potential of cyclohexanone derivatives as bioactive molecules truly began to be explored. Researchers discovered that this simple scaffold is present in a variety of natural products with interesting biological activities, such as carvotacetones, phorbasins, and gabosines.[7][8] This realization, coupled with the development of new synthetic methodologies, has led to an explosion of research into the medicinal chemistry of cyclohexanone derivatives.
Part 2: The Synthetic Chemist's Toolkit - Crafting Novel Cyclohexanone Derivatives
The versatility of the cyclohexanone core lies in the multitude of synthetic strategies available for its derivatization. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and overall molecular complexity.
Foundational Annulation Strategies: The Robinson Annulation
A classic and highly versatile method for the synthesis of substituted cyclohexenones is the Robinson annulation. This powerful reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[9] This method has been extensively used to prepare 4-arylcyclohexanone derivatives, which have shown a broad spectrum of biological activities.[9]
Logical Workflow: Robinson Annulation for 4-Arylcyclohexenone Synthesis
Caption: General workflow for the synthesis of 4-arylcyclohexenone derivatives via Robinson annulation.
Modern Catalytic Approaches: Precision and Efficiency
While classical methods are robust, modern drug discovery demands greater control over stereochemistry and functional group tolerance. This has led to the development of sophisticated catalytic systems for the synthesis of cyclohexanone derivatives.
Comparative Overview of Catalytic Systems:
| Catalytic System | General Substrates | Key Advantages | Typical Yields (%) | Selectivity (ee/dr) | Representative Catalyst |
| Palladium-catalyzed | Aryl halides, boronic acids, vinylogous esters | Broad substrate scope, high yields, well-established methodologies.[10] | 60-95% | Generally not stereoselective unless chiral ligands are used. | Pd(OAc)₂, PdCl₂(PhCN)₂, Pd/C[10] |
| Rhodium-catalyzed | Arylidene cyclohexanones, diynes, allylic chlorides | High enantioselectivity, effective for asymmetric hydrogenation and cycloisomerization.[10] | 80-99% | Up to >99% ee, >20:1 dr | Rh-f-spiroPhos, Rh₂(R-PTAD)₄, [Rh(cod)OH]₂[10] |
| Copper-catalyzed | Cyclohexenone oxime esters, dicarbonyl compounds | Cost-effective, good for specific transformations. | 70-90% | Can achieve high enantioselectivity with appropriate chiral ligands. | Cu(OTf)₂, Cu(OAc)₂ |
| Organocatalysis | Aldehydes, ketones, nitroalkenes | Metal-free, environmentally benign, excellent for asymmetric synthesis.[11][12] | 70-95% | Up to >99% ee, >30:1 dr | L-proline, chiral amines, squaramides[11][12] |
Expert Insight: The choice of catalyst is a critical decision. For instance, in the synthesis of highly functionalized, chiral cyclohexanes, a one-pot sequential organocatalytic approach can be incredibly efficient.[11] This strategy, employing a chiral aminocatalyst for an initial asymmetric Michael addition followed by a base-catalyzed domino reaction, allows for the construction of multiple stereocenters with high precision in a single operation, minimizing purification steps and improving overall yield.[11]
Asymmetric Synthesis: The Quest for Enantiopure Derivatives
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of asymmetric methods for the synthesis of chiral cyclohexanones is of paramount importance in drug discovery. Organocatalysis has emerged as a powerful tool in this regard, with small chiral organic molecules like proline and its derivatives catalyzing asymmetric aldol and Michael reactions to produce highly enantioenriched cyclohexanone derivatives.[12][13]
Another elegant approach is the desymmetrization of prochiral cyclohexadienones using ene-reductases.[14][15] This biocatalytic method can generate valuable quaternary stereocenters with excellent enantioselectivity.[14][15]
Experimental Protocol: Organocatalyzed Asymmetric Aldol Condensation
This protocol is a representative example of the synthesis of an asymmetric diarylidene cyclohexanone, a class of compounds with potential biological activity.[12]
Objective: To synthesize a chiral β-hydroxy ketone intermediate via an L-proline catalyzed asymmetric aldol condensation.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Cyclohexanone (5.0 mmol, 5 eq.)
-
L-proline (0.1 mmol, 10 mol%)
-
Solvent (e.g., DMSO, DMF, or neat)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add the aromatic aldehyde and the solvent (if used).
-
Add the L-proline catalyst to the mixture.
-
Add the cyclohexanone (in excess) to the reaction mixture. The use of excess cyclohexanone helps to minimize the self-condensation of the aldehyde.[12]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
-
Characterize the product using NMR and mass spectrometry, and determine the diastereomeric ratio and enantiomeric excess using chiral HPLC.
Part 3: The Pharmacological Promise of Cyclohexanone Derivatives
The 4-arylcyclohexanone scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[9]
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of cyclohexanone derivatives against various cancer cell lines.[9] For example, certain diarylidenecyclohexanone derivatives have shown potent anti-inflammatory and cytotoxic properties.[16][17] The mechanism of action can be diverse, with some compounds acting as inhibitors of crucial cellular targets like tubulin, topoisomerases, or protein kinases.[18]
Anti-inflammatory and Analgesic Properties
Cyclohexanone derivatives have been investigated for their potential as anti-inflammatory and analgesic agents.[8] Some derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[7][8][17]
Antimicrobial and Antiviral Activity
The cyclohexanone scaffold has also been a fruitful starting point for the development of novel antimicrobial agents.[9][19] Derivatives have been synthesized that exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[19][20] Additionally, some cyclohexanone-based compounds have shown promise as antiviral agents.
Quantitative Biological Data for Representative Cyclohexanone Derivatives:
| Compound Class | Biological Activity | Target/Assay | Potency (IC₅₀/MIC) |
| Diarylidenecyclohexanones | Anti-inflammatory | PGE₂ production | 6.7 ± 0.19 µM[17] |
| Diarylidenecyclohexanones | Anti-inflammatory | 5-LOX inhibition | 1.4 ± 0.1 µM[17] |
| Piperazine derivatives of cyclohexanone | Antibacterial | S. aureus | Zone of inhibition comparable to standard antibiotics[19] |
| 2-acetylcyclohexanone derivative | Antibacterial (FtsZ inhibitor) | S. pneumoniae | MIC ≤ 2 µM[21] |
Signaling Pathway: Inhibition of Inflammatory Mediators
Caption: Inhibition of COX-2 and 5-LOX pathways by certain cyclohexanone derivatives.
Conclusion and Future Directions
The journey of the cyclohexanone core, from its discovery in an electrochemical experiment to its current status as a privileged scaffold in drug discovery, is a testament to the enduring power of fundamental organic chemistry. The development of novel, highly efficient, and stereoselective synthetic methodologies continues to expand the accessible chemical space of cyclohexanone derivatives. As our understanding of the molecular basis of disease deepens, the versatility of the cyclohexanone scaffold will undoubtedly continue to be leveraged by medicinal chemists to design and synthesize the next generation of therapeutic agents. The future of cyclohexanone chemistry will likely focus on the development of even more sophisticated catalytic systems, the exploration of novel biological targets, and the application of computational methods to guide the design of derivatives with enhanced potency and selectivity.
References
- 1. solventis.net [solventis.net]
- 2. nbinno.com [nbinno.com]
- 3. labproinc.com [labproinc.com]
- 4. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 5. chemcess.com [chemcess.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of Substituted Cycloalkanones: Strategies and Applications
The structural motif of a substituted cycloalkanone is a cornerstone in organic synthesis, serving as a versatile intermediate in the construction of complex molecules, including natural products and active pharmaceutical ingredients. The inherent reactivity of the carbonyl group, coupled with the diverse stereochemical possibilities on the carbocyclic scaffold, makes these compounds highly valuable building blocks. This guide provides an in-depth exploration of the key synthetic strategies for accessing substituted cycloalkanones, offering insights into the underlying principles and practical applications of these methodologies.
Classical Approaches to Cycloalkanone Formation
The intramolecular cyclization of linear precursors remains a robust and widely employed strategy for the synthesis of cycloalkanones. Among these, the Dieckmann condensation and Robinson annulation are foundational methods that have stood the test of time.
The Dieckmann Condensation: A Powerful Tool for Ring Formation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cycloalkanone. This method is particularly effective for the synthesis of five- and six-membered rings. The driving force for this reaction is the formation of a stable enolate intermediate.
A classic example of the Dieckmann condensation is the synthesis of 2-carboethoxycyclopentanone from diethyl adipate. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the α-carbon of one of the ester groups to initiate the cyclization.
Experimental Protocol: Synthesis of 2-Carboethoxycyclopentanone via Dieckmann Condensation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium metal and anhydrous toluene.
-
Alkoxide Formation: The mixture is heated to reflux until the sodium has completely reacted to form sodium ethoxide.
-
Addition of Diester: A solution of diethyl adipate in anhydrous toluene is added dropwise to the refluxing solution of sodium ethoxide.
-
Reaction and Workup: The reaction mixture is refluxed for an additional period, then cooled to room temperature. The mixture is then quenched with dilute acid, and the organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford 2-carboethoxycyclopentanone.
Robinson Annulation: Building Six-Membered Rings with Precision
The Robinson annulation is a powerful method for the formation of a six-membered ring onto an existing ketone. It is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation. This reaction has been widely used in the synthesis of steroids, terpenes, and other complex natural products.
The key to a successful Robinson annulation is the careful choice of reactants and reaction conditions to control the regioselectivity of the initial Michael addition and the subsequent aldol condensation. The use of a methyl vinyl ketone (MVK) as the Michael acceptor is a common strategy.
Modern Synthetic Methodologies
While classical methods remain valuable, the demand for more efficient and stereoselective routes to substituted cycloalkanones has driven the development of new synthetic strategies.
Ring-Closing Metathesis: A Versatile Cyclization Strategy
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide range of carbocycles and heterocycles, including cycloalkanones. This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of two terminal alkenes to form a cyclic alkene and a volatile alkene byproduct (typically ethylene). The resulting cycloalkene can then be readily converted to the corresponding cycloalkanone by various oxidation methods.
The success of an RCM reaction is highly dependent on the choice of catalyst and the substrate. The development of highly active and stable catalysts, such as the Grubbs and Schrock catalysts, has greatly expanded the scope of this reaction.
Experimental Protocol: Synthesis of a Cyclopentenone via RCM
-
Reaction Setup: A Schlenk flask is charged with the diene substrate and degassed solvent (e.g., dichloromethane).
-
Catalyst Addition: The RCM catalyst (e.g., Grubbs' second-generation catalyst) is added under an inert atmosphere.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield the desired cycloalkene.
The Pauson-Khand Reaction: A Convergent Approach to Cyclopentenones
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This reaction is typically catalyzed by cobalt, but other transition metals can also be used. The Pauson-Khand reaction is a highly convergent and atom-economical method for the synthesis of functionalized five-membered rings.
The intramolecular version of the Pauson-Khand reaction, where the alkene and alkyne are tethered together, is a particularly powerful method for the synthesis of bicyclic and polycyclic systems containing a cyclopentenone ring.
Asymmetric Synthesis of Substituted Cycloalkanones
The development of enantioselective methods for the synthesis of substituted cycloalkanones is a major area of research, as the stereochemistry of these compounds can have a profound impact on their biological activity.
Chiral Auxiliary-Based Approaches
One common strategy for asymmetric synthesis is the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the chiral auxiliary is removed to yield the enantiomerically enriched product.
Catalytic Asymmetric Methods
Catalytic asymmetric methods are highly desirable as they allow for the synthesis of large quantities of enantiomerically pure material using only a small amount of a chiral catalyst. A variety of catalytic asymmetric methods have been developed for the synthesis of substituted cycloalkanones, including asymmetric versions of the Michael addition, aldol condensation, and Pauson-Khand reaction.
Comparative Analysis of Synthetic Methods
| Method | Ring Size | Key Features | Advantages | Disadvantages |
| Dieckmann Condensation | 5, 6 | Intramolecular Claisen condensation of a diester | Well-established, reliable | Limited to the synthesis of β-keto esters |
| Robinson Annulation | 6 | Tandem Michael addition and aldol condensation | Forms a six-membered ring and a new stereocenter | Can be difficult to control regioselectivity |
| Ring-Closing Metathesis | 5, 6, 7+ | Intramolecular cyclization of a diene | High functional group tolerance, versatile | Requires a transition metal catalyst |
| Pauson-Khand Reaction | 5 | [2+2+1] cycloaddition | Convergent, atom-economical | Requires a transition metal catalyst and CO |
Future Outlook
The field of cycloalkanone synthesis continues to evolve, with a focus on the development of more efficient, selective, and sustainable methods. The use of organocatalysis, photoredox catalysis, and flow chemistry are emerging as powerful tools for the construction of these important building blocks. The development of new methods for the asymmetric synthesis of substituted cycloalkanones will continue to be a major driving force in this field, enabling the synthesis of increasingly complex and biologically active molecules.
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid: A Versatile Carbocyclic Precursor for the Synthesis of Novel Halogenated Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid, a key building block in modern medicinal chemistry. While classified as a halogenated carbocycle, its true value lies in its utility as a versatile precursor for the synthesis of a diverse range of halogenated heterocyclic compounds. This document will delve into its synthesis, physicochemical properties, spectroscopic characterization, and its application in the construction of heterocyclic scaffolds relevant to drug discovery. The methodologies and mechanistic insights presented herein are geared towards researchers and scientists in the field of drug development, offering a practical guide to leveraging this compound's unique chemical architecture.
Introduction: A Strategic Clarification
It is crucial to begin by clarifying a common point of misconception. This compound is not, in itself, a heterocycle. It is a carbocyclic compound, meaning the ring structure is composed entirely of carbon atoms. However, its classification within product families such as "Halogenated Heterocycles" by chemical suppliers highlights its primary application: a starting material for the synthesis of molecules that do contain a heteroatom in their ring system[1].
The strategic importance of this molecule stems from the convergence of three key structural features:
-
The 4-Bromophenyl Group: This moiety serves as a handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the late-stage introduction of diverse aromatic and heteroaromatic systems, a powerful tool for generating compound libraries for structure-activity relationship (SAR) studies[2]. The bromine atom itself can also act as a halogen bond donor, influencing ligand-receptor interactions.
-
The 4-Oxocyclohexane Core: The ketone functionality is a versatile reaction point for the formation of various heterocyclic rings. It can undergo condensation reactions with a range of dinucleophiles to form pyridines, pyrimidines, diazepines, and more. The cyclohexane ring also provides a three-dimensional scaffold, which can be crucial for optimizing the spatial arrangement of pharmacophoric features.
-
The Carboxylic Acid: This functional group offers another point for chemical modification, readily forming amides, esters, and other derivatives. It can also participate in cyclization reactions and serves as a key polar group for interacting with biological targets.
This guide will explore how these features can be synergistically exploited in the synthesis of novel chemical entities with therapeutic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is essential for its effective use in synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 887978-75-8 | [1] |
| Molecular Formula | C₁₃H₁₃BrO₃ | [1] |
| Molecular Weight | 297.14 g/mol | [1] |
| IUPAC Name | 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Purity | Typically ≥95% | [1] |
Spectroscopic Characterization: A Validating System
Confirming the identity and purity of the starting material is a cornerstone of trustworthy experimental work. The following is a guide to the expected spectroscopic data for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons of the 4-bromophenyl group will appear as two doublets in the downfield region (typically δ 7.4-7.6 and 7.2-7.4 ppm) due to the para-substitution pattern. The aliphatic protons of the cyclohexane ring will appear as a series of multiplets in the upfield region (typically δ 2.0-3.0 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm), which will disappear upon D₂O exchange.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show characteristic peaks for the carbonyl carbons of the ketone (δ ~208-212 ppm) and the carboxylic acid (δ ~175-180 ppm). The aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift. The aliphatic carbons of the cyclohexane ring will be found in the upfield region (δ ~30-50 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations. A sharp, strong peak around 1710-1720 cm⁻¹ is indicative of the ketone carbonyl. A broader, strong absorption band from approximately 1680-1710 cm⁻¹ is characteristic of the carboxylic acid carbonyl. The O-H stretch of the carboxylic acid will appear as a very broad band from 2500-3300 cm⁻¹.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom.
Synthesis of this compound
While commercially available, understanding the synthesis of this key intermediate provides insight into potential impurities and scale-up strategies. A plausible and efficient synthetic route involves a Michael addition followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1 & 2: One-Pot Michael Addition and Dieckmann Condensation
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere (N₂ or Ar), add diethyl malonate dropwise at 0°C.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Add 4-bromophenylacetonitrile to the reaction mixture and stir for 1 hour.
-
Add methyl acrylate dropwise, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by pouring into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude cyclized keto-ester.
Step 3: Hydrolysis and Decarboxylation
-
To the crude keto-ester from the previous step, add a 6M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12-18 hours, until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to afford pure this compound.
Rationale: This sequence is efficient as it builds the core structure in a one-pot fashion before the final deprotection/decarboxylation step. The use of readily available starting materials makes it a cost-effective approach.
Application as a Precursor to Halogenated Heterocycles
The true utility of this compound is realized in its conversion to more complex heterocyclic systems. The ketone and carboxylic acid functionalities are the primary reaction centers for these transformations.
Synthesis of a Pyridine Derivative (Hantzsch-like Synthesis)
This protocol outlines the synthesis of a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.
Caption: Workflow for synthesizing a dihydropyridine derivative.
Experimental Protocol:
-
In a round-bottom flask, combine this compound (1 equivalent), ethyl acetoacetate (1.1 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Add cold water to the residue to precipitate the crude product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization to yield the dihydropyridine derivative.
Causality: This reaction proceeds via a Hantzsch-like condensation. The ammonium acetate serves as the nitrogen source. The ketone of the starting material and the ketone of the ethyl acetoacetate condense with the ammonia to form an enamine, which then undergoes cyclization and dehydration to form the dihydropyridine ring.
Synthesis of a Pyrimidine Derivative
The ketone functionality can react with urea or thiourea to form pyrimidinone or thioxopyrimidine rings, respectively. These are important scaffolds in medicinal chemistry, as seen in the development of drugs like Macitentan, which features a pyrimidine core[3].
Experimental Protocol:
-
Combine this compound (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a base (e.g., sodium ethoxide). The choice of catalyst depends on the specific mechanism desired.
-
Heat the reaction mixture to reflux for 10-16 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture.
-
Neutralize the reaction mixture carefully.
-
Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography.
Trustworthiness: The described protocols are based on well-established, fundamental reactions in heterocyclic chemistry[4]. The progress of these reactions can be reliably monitored by standard techniques like TLC, and the products can be purified using routine laboratory methods, ensuring a self-validating system from starting material to final product.
Significance in Drug Discovery
The structural motifs present in this compound are highly relevant in modern drug discovery.
-
Scaffold Hopping and Bioisosteric Replacement: The cyclohexane core provides a non-aromatic, sp³-rich scaffold. Such scaffolds are increasingly sought after to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, moving away from "flat" aromatic molecules[5][6]. The carboxylic acid can be replaced with other acidic groups (e.g., tetrazoles) or derivatized to amides to fine-tune acidity and cell permeability.
-
Access to Privileged Structures: Pyridines and pyrimidines are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. The ability to readily synthesize substituted versions of these heterocycles from a common precursor is a significant advantage in a drug discovery program[7].
-
Late-Stage Functionalization: As previously mentioned, the bromophenyl group is a linchpin for diversification. A library of heterocycles can be synthesized, and then the bromine can be used in Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce a wide array of substituents. This approach was successfully used in the development of certain drug candidates where a key building block was elaborated via Suzuki coupling[2][8].
Conclusion
This compound is a strategically valuable, non-heterocyclic precursor that provides an efficient entry point into a rich chemical space of halogenated heterocycles. Its trifunctional nature—a reactive ketone, a versatile carboxylic acid, and a handle for cross-coupling—makes it an ideal starting material for generating diverse compound libraries. By understanding its synthesis, properties, and reactivity, researchers can effectively utilize this building block to construct novel molecular architectures with significant potential for the development of new therapeutic agents.
References
- 1. calpaclab.com [calpaclab.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Utility of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid in Modern Organic Synthesis
Introduction: A Multifunctional Scaffold for Complex Molecule Synthesis
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid is a uniquely functionalized building block poised for significant applications in medicinal chemistry and materials science. Its structure, featuring a quaternary stereocenter, a reactive ketone, a carboxylic acid, and a versatile bromophenyl group, offers multiple handles for sequential and orthogonal chemical modifications. This trifecta of functional groups allows for the strategic construction of complex molecular architectures, including biaryl compounds, spirocycles, and fused bicyclic systems. This guide provides an in-depth exploration of the synthetic potential of this compound, complete with detailed protocols derived from established chemical principles, aimed at researchers, scientists, and professionals in drug development.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₃BrO₃ |
| Molecular Weight | 297.14 g/mol |
| CAS Number | 887978-75-8[1] |
| Key Features | Aryl Halide, Ketone, Carboxylic Acid, Quaternary Center |
Proposed Synthesis of the Core Scaffold
While numerous vendors offer this compound, understanding its synthesis provides insight into potential impurities and scale-up strategies. A plausible and efficient synthetic route can be conceptualized based on established methodologies for constructing substituted cyclohexanone frameworks. One such approach involves a double Michael addition of an acrylate derivative onto a substituted arylacetonitrile, followed by cyclization and hydrolysis.
This strategy is advantageous as it builds the core structure and installs the required functional groups in a convergent manner. The synthesis of related 4-amino-4-arylcyclohexanones has been shown to start with a double Michael reaction of an acrylate on an arylacetonitrile.[2]
Application Note I: Palladium-Catalyzed Cross-Coupling Reactions
The bromophenyl moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the bromophenyl group and a wide variety of organoboron reagents, yielding valuable biaryl structures.[3] These motifs are prevalent in pharmacologically active compounds, including kinase inhibitors and other therapeutic agents.
The presence of the ketone and carboxylic acid functionalities requires careful consideration of reaction conditions to avoid side reactions. The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to coupling to prevent potential interference with the basic conditions of the reaction.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of the Methyl Ester Derivative
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[1][4][5]
Part A: Esterification of the Starting Material
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous methanol (0.2 M).
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (0.05 equiv) dropwise.
-
Reaction: Heat the mixture to reflux and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude methyl ester can often be used in the next step without further purification.
Part B: Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add the methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst and Solvent: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 0.1 M).[4]
-
Degassing: Bubble argon or nitrogen through the suspension for 15-20 minutes to ensure anaerobic conditions.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).
-
Workup: After completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Part C: Saponification (Optional)
-
Hydrolysis: Dissolve the purified biaryl ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification & Extraction: Acidify the reaction mixture with 1N HCl to pH ~3 and extract with ethyl acetate.
-
Isolation: Dry the organic layer, concentrate, and purify the resulting carboxylic acid by recrystallization or chromatography.
Quantitative Data for Representative Suzuki Couplings:
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85% (Est.) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 8 | ~88% (Est.) |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~75% (Est.) |
| Yields are estimated based on similar reactions reported in the literature. |
Application Note II: Synthesis of Spirocyclic and Fused Bicyclic Scaffolds
The presence of both a ketone and a carboxylic acid on the same cyclohexane ring makes this molecule an excellent precursor for the synthesis of spirocyclic and fused bicyclic systems.[6][7] These three-dimensional scaffolds are of increasing interest in drug discovery as they can provide improved binding to protein targets and better physicochemical properties compared to planar aromatic systems.[8]
Strategy 1: Intramolecular Cyclization to Fused Systems
The carboxylic acid can be converted into other functional groups, such as an amine via a Curtius or Hofmann rearrangement, which can then undergo intramolecular condensation with the ketone to form fused heterocyclic systems like lactams or imines.
Strategy 2: Elaboration into Spirocycles
The ketone can be used as an electrophilic center for the addition of bifunctional nucleophiles, leading to the formation of spirocyclic heterocycles. For example, reaction with a hydrazine derivative could lead to a spiro-pyrazoline, or reaction with an amino alcohol could form a spiro-oxazolidine.
Workflow for Spirocycle Formation
Caption: General workflow for spirocycle synthesis.
Protocol: Synthesis of a Spiro-Hydantoin Derivative
This protocol is a conceptual adaptation of the Bucherer-Bergs reaction, a well-established method for synthesizing hydantoins from ketones.
-
Reaction Setup: In a sealed pressure vessel, combine this compound (1.0 equiv), potassium cyanide (KCN, 1.5 equiv), and ammonium carbonate ((NH₄)₂CO₃, 3.0 equiv).
-
Solvent: Add a mixture of ethanol and water (1:1) as the solvent.
-
Reaction: Heat the sealed vessel to 80-100 °C for 12-24 hours. The reaction should be performed in a well-ventilated fume hood due to the use of cyanide.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify with 6N HCl. A precipitate of the spiro-hydantoin should form.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water or purify by column chromatography to yield the spiro-hydantoin derivative. The carboxylic acid may or may not be retained depending on the precise reaction conditions and workup.
Conclusion and Future Outlook
This compound is a versatile and highly valuable building block for organic synthesis. Its unique combination of functional groups allows for a diverse range of chemical transformations, including well-established and robust reactions like the Suzuki-Miyaura coupling, as well as more complex intramolecular cyclizations to form novel 3D scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of new pharmaceuticals and advanced materials. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecular entities with significant biological and material properties.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid in Medicinal Chemistry
Introduction: A Scaffold of Versatility in Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid is a compound of significant interest, not as a final drug entity, but as a highly versatile building block. Its rigid cyclohexanone core, appended with a reactive carboxylic acid and a synthetically malleable bromophenyl group, offers a three-dimensional framework ripe for chemical elaboration. This guide provides an in-depth exploration of its application, grounded in established chemical principles and proven insights from the field of drug development.
The core value of this molecule lies in its capacity for diversification. The 4-bromophenyl moiety serves as a linchpin for introducing a vast array of chemical functionalities, most notably through cross-coupling reactions. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry for enhancing pharmacokinetic properties and target engagement. Furthermore, the ketone functionality can be strategically employed for further derivatization or as a key interaction point with biological targets. These three points of modification allow for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties.
Strategic Applications in Medicinal Chemistry
The utility of this compound as a scaffold can be extrapolated from the demonstrated applications of its structural analogs. The chloro-analog, 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid, is utilized as an intermediate in the synthesis of anti-inflammatory, analgesic, and immunomodulatory agents, as well as compounds targeting central nervous system (CNS) disorders.[1] This strongly suggests that the bromo-derivative can be a valuable starting point for developing novel therapeutics in these areas. The bromine atom offers distinct reactivity advantages over chlorine in certain cross-coupling reactions, potentially leading to higher yields and broader substrate scope.
Scaffold for Novel Kinase Inhibitors
The quinazoline scaffold is a well-established core for kinase inhibitors.[2] The synthesis of novel quinazoline derivatives often involves the condensation of an anthranilic acid derivative with a suitable carboxylic acid. This compound can be envisioned as a key building block in this context. The bromophenyl group can be further modified, for instance, via a Suzuki coupling, to introduce moieties that target the solvent-exposed regions of the kinase active site, thereby enhancing selectivity and potency.
Development of Anticancer Agents
The bromophenyl moiety is a common feature in a variety of anticancer agents.[3][4] For example, derivatives of 1-(4-bromophenyl) cyclopropane-1-carboxylic acid have been synthesized and evaluated for their anticancer efficacy against estrogen receptor alpha (ERα).[5] Following a similar strategy, this compound can be used to generate a library of compounds for screening against various cancer cell lines. The carboxylic acid can be converted to a range of amides to modulate solubility and cell permeability, while the bromophenyl group can be used to probe interactions within the target protein's binding pocket.
Synthesis of Anti-inflammatory and Analgesic Compounds
The development of new anti-inflammatory and analgesic agents is an ongoing effort in medicinal chemistry. The cyclohexanecarboxylic acid moiety is present in some known anti-inflammatory drugs. By utilizing this compound, novel derivatives can be synthesized and evaluated for their ability to modulate inflammatory pathways. For instance, the carboxylic acid can be coupled with various amines to create a diverse set of amides, which can then be tested for their inhibitory activity against enzymes such as cyclooxygenases (COX-1 and COX-2).
Experimental Protocols
The following protocols are provided as illustrative examples of how this compound can be utilized in a research setting. These are generalized procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Phenyl Group Elaboration
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to replace the bromine atom with a substituted phenyl group. This is a foundational reaction for creating biphenyl structures, which are prevalent in many biologically active molecules.[5]
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound (1.0 eq)
-
Substituted Arylboronic Acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Bond Formation via Carbodiimide Coupling
This protocol details the formation of an amide bond between the carboxylic acid group of the scaffold and a primary or secondary amine, a common strategy to build diversity and modulate physicochemical properties.
Workflow Diagram:
Caption: Amide Bond Formation Workflow.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Ethyl Acetate or Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in DMF or DCM in a reaction flask.
-
Add the amine, EDC·HCl, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with water and extract with ethyl acetate or DCM (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃BrO₃ | [6] |
| Molecular Weight | 297.14 g/mol | [6] |
| CAS Number | 887978-75-8 | [6] |
| Appearance | White to off-white solid (typical) | N/A |
| Purity | ≥95% (typical commercial grade) | [6] |
Conclusion and Future Outlook
This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its trifunctional nature provides a robust platform for the generation of diverse chemical libraries. The protocols outlined above provide a starting point for the synthesis of novel compounds with potential therapeutic applications in oncology, inflammation, and neurology. Future work should focus on the synthesis and screening of compound libraries derived from this scaffold to identify new lead compounds for drug discovery programs. The synthetic accessibility and the potential for facile diversification make this compound a compelling tool for the modern medicinal chemist.
References
- 1. 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. calpaclab.com [calpaclab.com]
The Versatile Scaffold: Application Notes for 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid in Novel Compound Synthesis
Introduction: A Privileged Substructure for Drug Discovery and Materials Science
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid is a meticulously designed bifunctional building block that has garnered significant attention in the fields of medicinal chemistry and advanced materials science. Its unique architecture, featuring a rigid cyclohexanone core, a synthetically versatile bromophenyl group, and a reactive carboxylic acid handle, provides a trifecta of opportunities for molecular diversification. This document serves as a comprehensive guide for researchers, offering in-depth insights and detailed protocols for leveraging this powerful scaffold in the synthesis of novel compounds.
The cyclohexanone moiety offers a three-dimensional geometry that can effectively probe the binding pockets of biological targets, a desirable trait in modern drug design. The 4-bromophenyl group is a linchpin for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a vast array of aryl and heteroaryl substituents. This facilitates the exploration of structure-activity relationships (SAR) by systematically modifying this region of the molecule. Finally, the carboxylic acid functionality serves as a prime site for amide bond formation, esterification, or reduction, allowing for the attachment of diverse side chains or conversion to other key functional groups.
These application notes will elucidate the underlying chemical principles and provide validated, step-by-step protocols for the synthesis of the core building block and its subsequent elaboration into diverse chemical libraries, including biaryl derivatives, amide libraries, and spirocyclic systems.
I. Synthesis of the Core Building Block: this compound
A robust and scalable synthesis of the title compound is paramount for its widespread application. A plausible and efficient synthetic strategy involves a Michael addition of a 4-bromophenylacetonitrile derivative to an acrylate, followed by a Dieckmann-type cyclization and subsequent hydrolysis and decarboxylation.
Protocol 1: Synthesis of this compound
This protocol outlines a reliable method for the gram-scale synthesis of the title compound. The causality behind this multi-step synthesis lies in the strategic formation of the cyclic core through well-established and high-yielding reactions.
Step 1: Michael Addition of 4-Bromophenylacetonitrile to Ethyl Acrylate
The initial carbon-carbon bond formation is achieved through a base-catalyzed Michael addition. 4-Bromophenylacetonitrile is deprotonated at the benzylic position to form a nucleophilic carbanion that attacks the electron-deficient β-carbon of ethyl acrylate.
-
Materials:
-
4-Bromophenylacetonitrile
-
Ethyl acrylate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
-
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C under an inert atmosphere (N₂ or Ar), add 4-bromophenylacetonitrile (1.0 eq) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add ethyl acrylate (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diethyl 2-(4-bromophenyl)pentanedioate.
-
Step 2: Dieckmann Condensation
The diester intermediate undergoes an intramolecular cyclization in the presence of a strong base to form a β-keto ester. This reaction is a classic and efficient method for the formation of five- and six-membered rings.[1][2][3][4][5]
-
Materials:
-
Crude diethyl 2-(4-bromophenyl)pentanedioate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous toluene
-
-
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous toluene at 0 °C, add a solution of the crude diester in anhydrous toluene dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and quench carefully with a few drops of ethanol followed by water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers with concentrated hydrochloric acid (HCl) to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to give the crude cyclic β-keto ester.
-
Step 3: Hydrolysis and Decarboxylation
The final step involves the hydrolysis of the ester group and subsequent decarboxylation of the resulting β-keto acid to yield the target compound.
-
Materials:
-
Crude cyclic β-keto ester
-
Aqueous hydrochloric acid (6 M)
-
-
Procedure:
-
Add 6 M HCl to the crude β-keto ester.
-
Heat the mixture to reflux for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₃H₁₃BrO₃[6] |
| Molecular Weight | 297.14 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 185-190 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.4 (s, 1H), 7.55 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.4 Hz, 2H), 2.80-2.65 (m, 2H), 2.55-2.40 (m, 2H), 2.30-2.15 (m, 4H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 209.5, 175.8, 141.2, 131.5, 129.8, 120.7, 52.1, 38.5, 36.9. |
| Mass Spec (ESI) | m/z 297.0 [M-H]⁻ |
II. Application in Novel Compound Synthesis
The true utility of this compound lies in its capacity to serve as a versatile starting material for the generation of diverse molecular architectures. The following sections detail protocols for its application in Suzuki-Miyaura couplings, amide library synthesis, and the construction of spirocyclic systems.
A. Suzuki-Miyaura Cross-Coupling: Accessing Biaryl Scaffolds
The bromine atom on the phenyl ring is a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This allows for the facile introduction of a wide range of aryl and heteroaryl groups, a common strategy in the optimization of lead compounds in drug discovery.
Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a representative example of a Suzuki-Miyaura coupling reaction.
-
Materials:
-
This compound
-
4-Methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a flask charged with this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq), add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Bubble argon through the mixture for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 80-90 °C under an inert atmosphere for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the mixture to pH 2-3 with 1 M HCl, which should cause the product to precipitate.
-
Collect the solid by filtration, wash with water, and then a small amount of cold diethyl ether.
-
Dry the product under vacuum.
-
Expected Data for Novel Biaryl Compounds:
| Compound ID | Aryl/Heteroaryl Boronic Acid | Yield (%) | ¹H NMR (Key Signals, DMSO-d₆) | MS (ESI) [M-H]⁻ |
| B-1 | 4-Methylphenylboronic acid | 85 | δ 7.60 (d, 2H), 7.50 (d, 2H), 7.25 (d, 2H), 2.35 (s, 3H) | 293.1 |
| B-2 | 3-Pyridinylboronic acid | 78 | δ 8.80 (s, 1H), 8.55 (d, 1H), 7.90 (d, 1H), 7.45 (t, 1H) | 294.1 |
| B-3 | 4-Methoxyphenylboronic acid | 88 | δ 7.55 (d, 2H), 7.45 (d, 2H), 7.00 (d, 2H), 3.80 (s, 3H) | 309.1 |
B. Amide Library Synthesis: Exploring Chemical Space
The carboxylic acid moiety is an ideal handle for creating libraries of amides, a common strategy for improving the pharmacokinetic properties of drug candidates. Standard coupling reagents such as HATU or EDC/HOBt can be employed for this transformation.
Figure 2: General workflow for amide library synthesis.
This protocol details a standard amide coupling procedure using HATU.
-
Materials:
-
This compound
-
Benzylamine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Representative Data for a Novel Amide Library:
| Compound ID | Amine | Yield (%) | ¹H NMR (Key Signals, CDCl₃) | MS (ESI) [M+H]⁺ |
| A-1 | Benzylamine | 92 | δ 7.30-7.15 (m, 7H), 6.10 (t, 1H), 4.40 (d, 2H) | 386.1/388.1 |
| A-2 | Morpholine | 89 | δ 7.45 (d, 2H), 7.25 (d, 2H), 3.70-3.50 (m, 8H) | 366.1/368.1 |
| A-3 | Aniline | 85 | δ 8.10 (s, 1H), 7.50-7.20 (m, 9H) | 372.1/374.1 |
C. Synthesis of Spirocyclic Systems: Introducing 3D Complexity
The ketone functionality of the cyclohexanone ring is a gateway to the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid, three-dimensional structures. A common approach is the Bucherer-Bergs reaction to form spiro-hydantoins.
References
- 1. Assembly of Four Diverse Heterocyclic Libraries Enabled by Prins Cyclization, Au-Catalyzed Enyne Cycloisomerization, and Automated Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Introduction: The Strategic Value of the 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid Scaffold
An Application Guide to the Synthesis of Novel Derivatives from 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. The compound this compound represents a highly versatile starting material, embodying three distinct and synthetically tractable functional groups: a carboxylic acid, a ketone, and an aryl bromide. This unique combination offers orthogonal chemical handles for systematic derivatization, making it an ideal core for building libraries of diverse small molecules. Such libraries are invaluable in screening for lead compounds against a multitude of biological targets, from enzymes to receptors. This guide provides detailed protocols and the underlying chemical rationale for the synthesis of key derivatives, empowering researchers to unlock the full potential of this promising scaffold. The derivatization strategies outlined herein are essential for exploring structure-activity relationships (SAR) and developing compounds with improved potency, selectivity, and pharmacokinetic profiles.[1]
Core Synthetic Strategies: A Three-Pronged Approach to Diversification
The synthetic utility of this compound stems from its three distinct functional regions, which can be modified independently or in sequence to generate a wide array of novel chemical entities. The diagram below illustrates these primary points of diversification.
Caption: Primary diversification points on the core scaffold.
Section 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid is often a primary site for modification to influence properties such as solubility, cell permeability, and metabolic stability. Esterification can mask the polar acid group, while amidation allows for the introduction of a vast range of substituents to probe for new hydrogen bonding interactions with biological targets.
A. Synthesis of Ester Derivatives via Steglich Esterification
The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols.[2] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial, as it acts as an acyl transfer agent, dramatically accelerating the reaction and suppressing the formation of the undesired N-acylurea byproduct.[2] This method is particularly advantageous for its ability to function at room temperature and its tolerance for sterically hindered substrates.[2]
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Addition of Alcohol and Catalyst: Add methanol (1.2 eq) followed by DMAP (0.1 eq) to the solution. Stir the mixture for 5 minutes at room temperature.
-
Activation Step: Cool the mixture to 0 °C in an ice bath. In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is progressing. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Purification: Combine the filtrates and wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure ester.
| Ester Target | Alcohol (eq) | Catalyst (eq) | Activator (eq) | Typical Yield |
| Methyl Ester | Methanol (1.2) | DMAP (0.1) | DCC (1.1) | >90% |
| Ethyl Ester | Ethanol (1.2) | DMAP (0.1) | DCC (1.1) | >90% |
| tert-Butyl Ester | tert-Butanol (1.5) | DMAP (0.1) | DCC (1.1) | ~75-85%[2] |
B. Synthesis of Amide Derivatives via Carbodiimide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. While direct reaction of a carboxylic acid and an amine is thermodynamically unfavorable, coupling agents facilitate this transformation.[3] Carbodiimides like DCC or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are commonly used to activate the carboxyl group, which is then susceptible to nucleophilic attack by an amine.[4][5]
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M) in a flask under an inert atmosphere.
-
Activation: Add EDAC (1.2 eq) and optionally an additive like 1-hydroxybenzotriazole (HOBt) (1.0 eq) to suppress side reactions and minimize racemization if chiral amines are used. Stir for 15 minutes at room temperature.
-
Amine Addition: Add benzylamine (1.1 eq) to the mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid or oil by silica gel chromatography.
References
- 1. 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid [myskinrecipes.com]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Khan Academy [khanacademy.org]
Application Note: A Michael Addition-Centric Approach to the Synthesis of Novel Cyclohexenone Derivatives for Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclohexenone scaffold is a privileged structural motif embedded in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting activities ranging from antitumor to anti-inflammatory.[1][2] The Michael addition, a cornerstone reaction in organic synthesis for carbon-carbon bond formation, offers a robust and versatile strategy for assembling these valuable cyclic systems.[3][4] This application note provides an in-depth guide to leveraging the Michael addition reaction for the rational design and synthesis of novel cyclohexenone derivatives. We will explore the core mechanistic principles, delve into modern catalytic systems that afford high stereocontrol, present detailed experimental protocols, and discuss the application of these synthesized compounds in the context of modern drug discovery.
The Underlying Chemistry: Principles of the Michael Addition
The Michael reaction is the conjugate 1,4-addition of a nucleophile, known as the Michael donor , to an α,β-unsaturated carbonyl compound, the Michael acceptor .[5][6] This reaction is thermodynamically driven by the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.[7]
Mechanism of Action
The reaction proceeds through a well-defined, three-step mechanism:[4][6]
-
Enolate Formation: A base abstracts an acidic α-proton from the Michael donor (e.g., a ketone, malonate, or nitroalkane) to generate a resonance-stabilized nucleophile, typically an enolate.[3][5] The stability of this enolate is key; doubly stabilized carbanions, such as those from β-ketoesters or malonates, are particularly effective Michael donors.[5]
-
Conjugate Addition: The generated enolate attacks the electrophilic β-carbon of the Michael acceptor (e.g., an enone).[4][7] The electron density is pushed through the conjugated system, ultimately residing on the carbonyl oxygen to form a new, transient enolate intermediate.[3]
-
Protonation & Tautomerization: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the workup, yielding the initial adduct.[6] This product, often a 1,5-dicarbonyl compound, can then undergo subsequent intramolecular reactions, such as an aldol condensation, to form the final cyclohexenone ring. If the initial product is not already a cyclohexenone, this subsequent cyclization is a critical step in the overall synthetic strategy.
Caption: General mechanism of the Michael Addition reaction.
Achieving Stereocontrol: The Power of Asymmetric Organocatalysis
The synthesis of chiral cyclohexenones is of paramount importance, as biological activity is often confined to a single enantiomer. Asymmetric organocatalysis has emerged as a powerful strategy to control the stereochemical outcome of Michael additions, avoiding the use of often toxic or expensive heavy metals.[8][9]
Causality Behind Catalyst Choice:
-
Proline and its Derivatives: These secondary amines catalyze the Michael addition through an enamine-based mechanism . The catalyst first reacts with a ketone donor (like cyclohexanone) to form a chiral enamine. This enamine then attacks the Michael acceptor, with the stereochemistry being directed by the chiral scaffold of the catalyst, often through the formation of a well-defined transition state.[8][10] Proline-derived catalysts are highly effective for the addition of ketones and aldehydes to acceptors like nitroolefins.[8]
-
Thiourea-Based Catalysts: Bifunctional thiourea catalysts operate through a different mechanism. The thiourea moiety acts as a hydrogen-bond donor, activating the Michael acceptor (e.g., a nitroolefin) by coordinating to the nitro group and increasing its electrophilicity.[11][12] Simultaneously, a basic amine group on the catalyst scaffold deprotonates the Michael donor, bringing the two reactants into close proximity within a chiral environment to facilitate a highly stereoselective reaction.[11]
The choice of catalyst is therefore a critical decision based on the specific Michael donor and acceptor being used, with the ultimate goal of creating a transition state that favors the formation of one stereoisomer over others.
Experimental Protocols: A Practical Guide
A. General Protocol for Organocatalyzed Asymmetric Michael Addition
This protocol describes a general procedure for the addition of cyclohexanone to a trans-β-nitrostyrene, a common model reaction for catalyst screening and optimization.[8]
Materials:
-
Cyclohexanone (Michael Donor)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Organocatalyst (e.g., Prolineamide or Thiourea derivative, 1-20 mol%)[8][11]
-
Additive (e.g., Benzoic Acid or n-Butyric Acid, 10-20 mol%, often used to aid catalyst turnover)[8][11]
-
Solvent (e.g., Dichloromethane, Toluene, or a mixture)
-
Anhydrous Magnesium or Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes (for chromatography)
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the organocatalyst (e.g., 20 mol%) and the acidic additive (e.g., 20 mol%).
-
Add the chosen solvent (e.g., 1.0 mL of Dichloromethane). Stir the mixture for 5-10 minutes at room temperature to ensure dissolution.
-
Add cyclohexanone (typically 2-3 equivalents) to the stirred solution.
-
Add the trans-β-nitrostyrene (1.0 equivalent).
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrostyrene is consumed (typically 24-72 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a larger volume of ethyl acetate (e.g., 10 mL).
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to isolate the desired Michael adduct.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) by chiral HPLC analysis.
Caption: Standard experimental workflow for synthesis and purification.
B. Tandem Michael Addition-Wittig Reaction Protocol
For more complex architectures, tandem or cascade reactions provide an elegant route to build molecular complexity in a single step. The following is based on a stereoselective tandem Michael addition-Wittig reaction to form multifunctional cyclohexenones.[13][14]
Materials:
-
(3-carboxy-2-oxopropylidene)triphenylphosphorane (Michael Donor/Wittig Reagent)
-
α,β-Unsaturated Aldehyde (Michael Acceptor)
-
Chiral Secondary Amine Catalyst (e.g., 1g as described in the reference, 20 mol%)[13]
-
LiClO₄ (1.0 equivalent)
-
DABCO (1.0 equivalent)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Combine the chiral secondary amine catalyst, LiClO₄, and DABCO in a reaction vessel under an inert atmosphere.
-
Add the solvent and stir until all solids are dissolved.
-
Add the (3-carboxy-2-oxopropylidene)triphenylphosphorane to the mixture.
-
Add the α,β-unsaturated aldehyde dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) and monitor by TLC.
-
After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by flash chromatography to yield the desired 6-carboxycyclohex-2-en-1-one derivative.[13][14]
-
Characterize the product and determine stereoselectivity as described in the general protocol.
Data Presentation: Catalyst Performance Comparison
The selection of the catalyst and reaction conditions is critical for achieving high yield and stereoselectivity. The table below summarizes representative results from the literature for the Michael addition of cyclohexanone to nitroolefins.
| Catalyst System | Michael Acceptor | Solvent(s) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Prolineamide Derivative (20 mol%) + Benzoic Acid (20 mol%) | trans-β-Nitrostyrene | CH₂Cl₂ | 75 | 94:6 | 80 | [8] |
| Pyrrolidine-Thiourea 2b (20 mol%) + n-Butyric Acid (10 mol%) | trans-β-Nitrostyrene | Toluene | 99 | >99:1 | 99 | [11] |
| (R,R)-DPEN-Thiourea (10 mol%) | trans-β-Nitrostyrene | Toluene | 99 | 91:9 | 99 | [10] |
| Calix[6]thiourea 2 (5 mol%) | trans-β-Nitrostyrene | Toluene/H₂O | 99 | - | 94 | [15] |
| Chiral Amino Diol-LiAl Complex (10 mol%) | Cyclohexenone | THF | 92 | - | 94 | [16] |
This table is a representative summary. Yields and selectivities are highly substrate-dependent.
Applications in Drug Discovery
Cyclohexenone derivatives are not merely synthetic curiosities; they are potent pharmacophores that form the core of many therapeutic agents.[1] Their rigid, conformationally constrained structure makes them ideal scaffolds for presenting functional groups to biological targets with high specificity.
-
Anticancer Agents: Many cyclohexenone derivatives exhibit significant antitumor activity. They can induce apoptosis in cancer cells and inhibit key enzymes involved in cell proliferation.[1] The cyclohexane-1,3-dione scaffold, in particular, has been investigated for designing inhibitors of receptor tyrosine kinases like c-Met, which are implicated in non-small-cell lung cancer.[17]
-
Anti-inflammatory and Immunomodulatory Roles: Novel cyclohexenyl derivatives have been discovered as potent antagonists for the CC chemokine receptor 2 (CCR2).[18] Since CCR2 is involved in the inflammatory response, these compounds represent promising leads for treating inflammatory diseases like rheumatoid arthritis and multiple sclerosis.
-
Other Therapeutic Areas: The cyclohexenone motif is found in compounds with a wide array of biological activities, including antiplasmodial, antileishmanial, and antimicrobial properties, making this scaffold a versatile starting point for diverse drug discovery programs.[1][2]
Conclusion
The Michael addition reaction is a powerful and highly adaptable tool for the synthesis of novel cyclohexenone derivatives. Through the rational selection of Michael donors, acceptors, and, most critically, chiral catalysts, researchers can access a vast chemical space of structurally complex and stereochemically defined molecules. The protocols and principles outlined in this note provide a solid foundation for scientists in both academic and industrial settings to design and execute synthetic campaigns targeting new cyclohexenone-based therapeutic agents. The continued development of innovative tandem reactions and more efficient catalytic systems will undoubtedly expand the synthetic utility of this venerable reaction in the future of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexene: Uses, Properties, and Applications [eureka.patsnap.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. hbni.ac.in [hbni.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and synthesis of cyclohexenyl derivatives as modulators of CC chemokine receptor 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-Oxocyclohexanecarboxylic Acid as a Versatile Pharmaceutical Intermediate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxocyclohexanecarboxylic acid, a bifunctional molecule featuring both a ketone and a carboxylic acid, is a highly valuable and versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its unique 1,4-disubstituted cyclohexane framework provides a rigid scaffold that is instrumental in the construction of complex molecular architectures with specific stereochemical requirements. This guide provides an in-depth exploration of the utility of 4-oxocyclohexanecarboxylic acid as a pharmaceutical intermediate, with a focus on its application in the synthesis of key drug molecules. Detailed experimental protocols, mechanistic insights, and data are presented to enable researchers to leverage this important synthon in their drug discovery and development endeavors.
Introduction: The Strategic Advantage of 4-Oxocyclohexanecarboxylic Acid in Medicinal Chemistry
The simultaneous presence of a reactive ketone and a carboxylic acid moiety in 4-oxocyclohexanecarboxylic acid (CAS No: 874-61-3) allows for a diverse range of chemical transformations.[1] The carboxylic acid group provides a handle for amide bond formation, esterification, or reduction to an alcohol, while the ketone can undergo reactions such as reductive amination, Grignard additions, and Wittig reactions. This dual functionality makes it an ideal starting material for the synthesis of complex molecules with multiple functional groups and stereocenters, which are common features of modern pharmaceuticals. The cyclohexane ring also imparts a degree of conformational rigidity, which can be advantageous in designing ligands with high affinity and selectivity for their biological targets.
Application in the Synthesis of Tranexamic Acid
Tranexamic acid is an antifibrinolytic agent used to treat or prevent excessive blood loss. A novel synthetic route to Tranexamic acid has been developed utilizing ethyl 4-oxocyclohexane-1-carboxylate, an ester derivative of 4-oxocyclohexanecarboxylic acid. This process highlights the utility of the keto-ester in a multi-step synthesis involving cyanohydrin formation, dehydration, saponification, reductive amination, and catalytic hydrogenation.
Synthetic Pathway Overview
The synthesis begins with the conversion of ethyl 4-oxocyclohexane-1-carboxylate to its cyanohydrin, followed by dehydration to introduce a cyano group. The ester is then saponified to the corresponding carboxylic acid. Subsequent reductive amination of the cyano group to an aminomethyl group, followed by catalytic hydrogenation of the cyclohexene ring, yields Tranexamic acid.
Diagram 1: Synthesis of Tranexamic Acid
Caption: Synthetic route to Tranexamic acid from ethyl 4-oxocyclohexane-1-carboxylate.
Experimental Protocol: Synthesis of Tranexamic Acid
This protocol is adapted from a reported novel synthesis.
Step 1: Synthesis of Ethyl 4-hydroxy-4-cyanocyclohexane-1-carboxylate (Cyanohydrin Formation)
-
To a solution of ethyl 4-oxocyclohexane-1-carboxylate in a suitable solvent, add sodium cyanide.
-
The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up involves quenching the reaction, extraction with an organic solvent, and purification.
Step 2: Synthesis of Ethyl 4-cyanocyclohex-3-ene-1-carboxylate (Dehydration)
-
The cyanohydrin from the previous step is dissolved in pyridine.
-
Phosphorus oxychloride (POCl₃) is added dropwise at a controlled temperature.
-
The reaction mixture is stirred until the dehydration is complete.
-
Work-up and purification yield the unsaturated cyano-ester.
Step 3: Synthesis of 4-Cyano-cyclohex-3-ene-1-carboxylic acid (Saponification)
-
The ethyl ester is hydrolyzed using methanolic potassium hydroxide (KOH).
-
The reaction is heated to reflux and monitored for the disappearance of the starting material.
-
Acidification of the reaction mixture precipitates the carboxylic acid, which is then filtered and dried.
Step 4: Reductive Amination
-
The unsaturated carboxylic acid is subjected to reductive amination in methanolic ammonium hydroxide using Raney nickel as the catalyst.
-
This step yields a mixture of the desired 4-aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analog.
Step 5: Catalytic Hydrogenation to Tranexamic Acid
-
The mixture from the previous step is hydrogenated using 10% Palladium on carbon (Pd-C) in aqueous methanol under hydrogen pressure.
-
This reduces the double bond and any remaining unsaturated species to yield an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids.
-
Purification by recrystallization from acetone-water affords pure Tranexamic acid.
| Step | Key Reagents | Typical Yield | Purity (HPLC) |
| Cyanohydrin Formation | NaCN | >90% | >98% |
| Dehydration | POCl₃, Pyridine | 85-90% | >97% |
| Saponification | Methanolic KOH | >95% | >99% |
| Reductive Amination | Raney Nickel, NH₄OH | 70-80% | Mixture |
| Catalytic Hydrogenation | 10% Pd-C, H₂ | >90% | >99.5% |
Application in the Synthesis of Janus Kinase (JAK) Inhibitors: Oclacitinib
Oclacitinib is a Janus kinase (JAK) inhibitor used in veterinary medicine to treat atopic dermatitis in dogs.[2] The core of Oclacitinib is a cyclohexylamino pyrrolopyrimidine.[3] A key intermediate in the synthesis of Oclacitinib and other JAK inhibitors is trans-4-aminocyclohexanecarboxylic acid or its derivatives.[4][5] While several routes to this intermediate exist, a plausible and efficient synthesis can be designed starting from 4-oxocyclohexanecarboxylic acid via reductive amination.
Proposed Synthetic Pathway to a Key Oclacitinib Intermediate
The ketone functionality of 4-oxocyclohexanecarboxylic acid can be converted to an amine through reductive amination. The stereochemical outcome of this reaction can be influenced by the choice of reagents and reaction conditions to favor the desired trans isomer.
Diagram 2: Reductive Amination of 4-Oxocyclohexanecarboxylic Acid
Caption: Proposed synthesis of a key Oclacitinib intermediate from 4-oxocyclohexanecarboxylic acid.
General Protocol for Reductive Amination
This protocol provides a general method for the reductive amination of a cyclic ketone, which can be adapted for 4-oxocyclohexanecarboxylic acid.[6]
Materials and Reagents:
-
4-Oxocyclohexanecarboxylic acid
-
Ammonia source (e.g., ammonium acetate, aqueous ammonia)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation)
-
Anhydrous solvent (e.g., dichloromethane, methanol)
-
Acid catalyst (e.g., acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-oxocyclohexanecarboxylic acid and the ammonia source in the anhydrous solvent.
-
Imine/Enamine Formation: If necessary, add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature.
-
Reduction:
-
For borohydride reagents: Slowly add the reducing agent in portions to the reaction mixture. Monitor the reaction for gas evolution and control the temperature.
-
For catalytic hydrogenation: Transfer the mixture to a hydrogenation reactor, add the catalyst (e.g., Raney Nickel, Pd/C), and pressurize with hydrogen.
-
-
Reaction Monitoring: Track the progress of the reaction using TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction carefully (e.g., with water or a basic solution if a borohydride was used). Extract the product with a suitable organic solvent. Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by crystallization or column chromatography to isolate the desired trans-4-aminocyclohexanecarboxylic acid.
| Parameter | Condition |
| Substrate | 4-Oxocyclohexanecarboxylic acid |
| Amine Source | Ammonium Acetate |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Typical Reaction Time | 4-12 hours |
| Expected Yield | 60-80% (may vary with cis/trans ratio) |
Potential Applications in the Synthesis of Other Pharmaceutical Classes
The versatile nature of 4-oxocyclohexanecarboxylic acid makes it a promising starting material for a variety of other important pharmaceutical classes.
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors
DGAT1 inhibitors are being investigated for the treatment of obesity and type 2 diabetes. Some potent DGAT1 inhibitors feature a piperidinyl-oxy-cyclohexanecarboxylic acid moiety.[7][8] The cyclohexanecarboxylic acid portion of this key structural element can be derived from 4-oxocyclohexanecarboxylic acid. The synthesis would likely involve an initial etherification at the 4-position of a protected form of 4-hydroxycyclohexanecarboxylic acid (obtainable by reduction of the ketone in 4-oxocyclohexanecarboxylic acid), followed by further functionalization.
Prostaglandin Analogs
Prostaglandins are potent lipid compounds with diverse physiological effects. Their synthesis is a significant challenge in organic chemistry.[9] The Corey lactone, a key bicyclic intermediate in many prostaglandin syntheses, is a functionalized cyclopentanone.[10] While not a direct precursor, 4-oxocyclohexanecarboxylic acid could potentially be elaborated into such a cyclopentane system through ring-contraction methodologies, making it a conceivable, albeit challenging, starting point for the synthesis of prostaglandin analogs.
Cannabinoid Receptor Ligands
The endocannabinoid system is a target for the treatment of various conditions, including pain, nausea, and neurological disorders. Many synthetic cannabinoid receptor modulators possess complex carbocyclic cores.[11][12] The rigid cyclohexane framework of 4-oxocyclohexanecarboxylic acid can serve as a scaffold to build upon, allowing for the introduction of the necessary pharmacophoric elements through reactions at the ketone and carboxylic acid functionalities to create novel cannabinoid receptor ligands.
Conclusion
4-Oxocyclohexanecarboxylic acid is a powerful and versatile intermediate in pharmaceutical synthesis. Its bifunctional nature allows for a wide array of chemical transformations, making it an ideal starting point for the construction of complex and stereochemically rich drug molecules. The detailed application in the synthesis of Tranexamic acid and its potential role in the synthesis of Oclacitinib and other important pharmaceutical classes underscore its significance in modern drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this valuable building block in their synthetic endeavors.
References
- 1. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oclacitinib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Cyclohexanone-Based BCR-ABL T315I Inhibitors
Abstract
The emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a formidable challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring broad resistance to first and second-generation tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the design, screening, and evaluation of novel BCR-ABL T315I inhibitors centered on a versatile cyclohexanone scaffold. We delve into the molecular basis of T315I-mediated resistance, articulate the medicinal chemistry rationale for employing cyclohexanone derivatives, and provide detailed, field-proven protocols for the critical assays required in a successful inhibitor development campaign. This document is structured to empower research teams with both the conceptual understanding and the practical methodologies needed to identify and advance potent and selective next-generation inhibitors for this critical oncology target.
Introduction: The T315I Gatekeeper—A Persistent Challenge in CML Therapy
Chronic Myeloid Leukemia is driven by the constitutively active BCR-ABL fusion oncoprotein, a tyrosine kinase that fuels uncontrolled cell proliferation.[1][2] The development of TKIs, starting with imatinib, revolutionized CML treatment by targeting the ATP-binding site of the ABL kinase domain. However, the clinical efficacy of these therapies is often compromised by the emergence of drug resistance, most notably through point mutations in the kinase domain.[1][3]
The T315I mutation, a single amino acid substitution from threonine to a bulkier isoleucine at position 315, is particularly problematic.[1] This "gatekeeper" residue is a critical contact point for many TKIs. The mutation confers resistance through two primary mechanisms:
-
Steric Hindrance: The bulkier isoleucine side chain physically obstructs the binding of inhibitors like imatinib, nilotinib, and dasatinib into the ATP pocket.[1]
-
Loss of a Key Hydrogen Bond: The threonine at position 315 forms a crucial hydrogen bond with first and second-generation TKIs, an interaction that is lost upon mutation to the hydrophobic isoleucine, significantly reducing inhibitor affinity.[4]
While third-generation inhibitors like ponatinib are effective against the T315I mutant, they can be associated with significant cardiovascular toxicities, underscoring the urgent need for novel inhibitors with improved safety profiles.[4] This has spurred the exploration of alternative chemical scaffolds and inhibition strategies, including the development of compounds that can circumvent the gatekeeper mutation.
Design Rationale: The Cyclohexanone Scaffold
The cyclohexanone core represents a promising and synthetically tractable scaffold for the development of novel kinase inhibitors. Its utility in this context is based on several key medicinal chemistry principles:
-
Structural Versatility: The cyclohexanone ring is not a flat, aromatic system. Its conformational flexibility allows for the precise spatial arrangement of substituent groups in three-dimensional space. This is critical for positioning pharmacophores to engage with pockets of the kinase active site that are distal to the mutated gatekeeper residue.
-
Vectorial Diversity: The cyclohexanone core provides multiple points for chemical modification. For instance, in 2,6-bis(arylidene)cyclohexanones, the aryl rings can be functionalized to explore interactions with both the hinge region and the solvent-exposed front pocket, while modifications to the cyclohexanone ring itself can fine-tune solubility and metabolic stability.
-
Potential for Non-ATP Competitive Interactions: The goal is to design inhibitors that rely less on the interactions disrupted by the T315I mutation. A cyclohexanone scaffold can serve as a central hub to project functionalities that engage alternative binding sites or induce an inactive kinase conformation (Type II inhibition) that does not depend on the threonine-315 hydrogen bond.[5] By exploring substrate-competitive or allosteric inhibition mechanisms, the reliance on the ATP-binding pocket's gatekeeper region can be minimized.[5]
The overall strategy is to use the cyclohexanone core to build molecules that "reach around" the obstructive isoleucine residue, forming new, stabilizing interactions within the kinase domain that compensate for the loss of the key hydrogen bond.
Workflow for Cyclohexanone-Based Inhibitor Development
A typical drug discovery cascade for developing novel BCR-ABL T315I inhibitors involves a multi-stage process of screening and characterization. This workflow ensures that candidate compounds are rigorously evaluated for potency, selectivity, and mechanism of action before advancing to more complex biological systems.
References
- 1. Recent advances in Bcr-Abl tyrosine kinase inhibitors for overriding T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-ATP-competitive inhibitor of BCR-ABL overrides imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of trans-4-Amino-1-Cyclohexanecarboxylic Acid from Benzene Derivatives
Introduction
trans-4-Amino-1-cyclohexanecarboxylic acid and its derivatives are crucial building blocks in the pharmaceutical industry. They serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including Janus kinase inhibitors and antifibrinolytic agents like tranexamic acid.[1][2] The specific trans stereochemistry of the amino and carboxylic acid groups on the cyclohexane ring is often critical for biological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of trans-4-amino-1-cyclohexanecarboxylic acid from readily available benzene derivatives, focusing on industrially viable and efficient methodologies.
The primary challenge in synthesizing the trans-isomer lies in controlling the stereochemistry during the reduction of the aromatic ring. Historically, many synthetic routes from benzene precursors predominantly yielded the thermodynamically more stable cis-isomer, necessitating subsequent, often inefficient, isomerization steps.[3][4] This guide will explore two primary strategies: direct stereoselective hydrogenation to maximize the trans product in a single step, and a two-step approach involving hydrogenation followed by isomerization.
Strategic Approaches to trans-Isomer Synthesis
The conversion of a planar benzene ring to a saturated cyclohexane ring introduces stereocenters. The relative orientation of the substituents at positions 1 and 4 can be either cis (on the same side of the ring) or trans (on opposite sides). The choice of synthetic strategy is often a balance between upfront reaction control and post-reaction purification and isomerization.
Figure 1: Overview of synthetic strategies for trans-4-amino-1-cyclohexanecarboxylic acid.
Part 1: Direct Stereoselective Synthesis via Catalytic Hydrogenation
Recent advancements have focused on one-pot processes that directly yield a high ratio of the desired trans-isomer, making this approach highly attractive for industrial applications due to its efficiency and reduced number of unit operations.[1][4] The key to this strategy is the selection of an appropriate catalyst and reaction conditions that favor the formation of the trans product.
Causality Behind Experimental Choices
The stereochemical outcome of the hydrogenation of substituted benzoic acids is heavily influenced by the catalyst, solvent, and pH. Under alkaline conditions, the carboxylate group exists as an anion, which influences its interaction with the catalyst surface during the hydrogen addition, thereby directing the stereochemistry. Ruthenium-based catalysts, particularly Ruthenium on carbon (Ru/C), have demonstrated superior performance in promoting the formation of the trans-isomer under basic conditions and moderate hydrogen pressure.[1][5]
Protocol 1: Ruthenium-Catalyzed Direct Hydrogenation of p-Aminobenzoic Acid
This protocol describes a one-pot synthesis that achieves a trans:cis ratio of over 4:1.[1]
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen (H₂) gas
-
Autoclave/High-pressure reactor
-
Standard laboratory glassware
-
Filtration apparatus
-
Solvents for extraction and analysis (e.g., DCM, MeOH)
Procedure:
-
Reactor Setup: In a suitable autoclave, combine p-aminobenzoic acid (1 eq), 5% Ru/C catalyst (25% by weight of the starting material), and a 10% aqueous NaOH solution (10 volumes).[1][3]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 15 bar.
-
Reaction: Heat the mixture to 100°C and stir vigorously. Maintain these conditions for approximately 20 hours.[1]
-
Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) to confirm the disappearance of the starting material.
-
Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the Ru/C catalyst. The catalyst can potentially be reused.
-
Analysis: The cis:trans ratio of the resulting 4-aminocyclohexanecarboxylic acid in the filtrate can be determined directly by ¹H NMR spectroscopy.[1]
| Parameter | Value | Rationale |
| Starting Material | p-Aminobenzoic Acid | A readily available benzene derivative. |
| Catalyst | 5% Ru/C | Demonstrated high selectivity for the trans isomer under these conditions.[1] |
| Conditions | 10% NaOH, 100°C, 15 bar H₂ | Basic conditions are crucial for directing the stereochemistry towards the trans product.[1][5] |
| Reaction Time | ~20 hours | Required for complete conversion of the starting material.[1] |
| Typical Outcome | trans:cis ratio > 4:1 | Provides a direct route to a product mixture enriched in the desired isomer.[1] |
Part 2: Synthesis with Post-Reaction Isomerization
This classical approach involves two distinct stages: the initial hydrogenation of the benzene ring, which often produces a mixture rich in the cis-isomer, followed by a separate step to convert the cis-isomer into the more thermodynamically stable trans-isomer under specific conditions.
Protocol 2a: Hydrogenation of p-Aminobenzoic Acid (yielding cis/trans mixture)
This protocol uses a common hydrogenation catalyst that may not provide high trans-selectivity directly.
Materials:
-
p-Aminobenzoic acid
-
Platinum oxide (PtO₂) or Raney Nickel catalyst
-
Water or an alcohol solvent (e.g., isopropanol)
-
Hydrogenation apparatus
Procedure:
-
Preparation: Suspend p-aminobenzoic acid in water (approx. 80 volumes) in a hydrogenation flask.[6]
-
Catalyst Addition: Add the PtO₂ catalyst (approx. 5% by weight of the starting material).
-
Hydrogenation: Subject the mixture to hydrogenation according to the specifications of the available equipment (e.g., Parr shaker). The reaction is typically run until hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture to remove the catalyst.
-
Isolation: Evaporate the filtrate to dryness to obtain the crude 4-aminocyclohexanecarboxylic acid as a mixture of cis and trans isomers.[6]
Protocol 2b: Base-Mediated Isomerization of cis/trans Mixture
The principle behind this step is that the proton alpha to the carboxyl group is acidic and can be removed by a strong base. The resulting enolate can be re-protonated to form either the cis or trans isomer. Under thermodynamic control, this equilibrium will favor the formation of the more stable trans product, where the bulkier substituents are in equatorial positions.
Figure 2: Base-catalyzed epimerization of the cis- to the trans-isomer.
Materials:
-
cis/trans mixture of 4-aminocyclohexanecarboxylic acid
-
A strong base (e.g., Potassium tert-butoxide, Sodium methoxide)
-
An appropriate solvent (e.g., Isopropyl alcohol, Methanol)
-
Acid for neutralization (e.g., Acetic acid)
Procedure:
-
Reaction Setup: Dissolve or suspend the cis/trans mixture of 4-aminocyclohexanecarboxylic acid (or its ester derivative) in a suitable alcohol solvent.
-
Base Addition: Add a catalytic or stoichiometric amount of a strong base like potassium tert-butoxide.[7]
-
Isomerization: Heat the reaction mixture (e.g., to 60-65°C) and stir for 2-3 hours.[7]
-
Quenching: After the reaction is complete (monitored by NMR or HPLC), cool the mixture to room temperature and carefully neutralize it with an acid (e.g., acetic acid) to a pH of ~7.
-
Isolation: The trans-isomer, now the major component of the mixture, can be isolated through crystallization, often facilitated by its lower solubility compared to the cis-isomer.
Part 3: Purification of the trans-Isomer
Regardless of the synthetic route, a final purification step is often necessary to obtain the trans-isomer with high purity.
Selective Crystallization
The trans and cis isomers often exhibit different solubilities in various solvent systems. This property can be exploited for purification. By carefully selecting a solvent and controlling the temperature, it is possible to selectively crystallize the desired trans-isomer from the mixture.
Purification via N-Protection
An effective method for separating the isomers involves protecting the amino group, for example, with a tert-butoxycarbonyl (Boc) group.[3][5] The resulting N-protected derivatives often show enhanced crystallinity and different solubility profiles, which significantly simplifies the separation of the trans-isomer by crystallization.[5] The protecting group can then be removed under acidic conditions to yield the pure trans-4-amino-1-cyclohexanecarboxylic acid.
Protocol 3: Purification using Boc-Protection
-
Protection: React the crude cis/trans mixture with Boc-anhydride (Boc₂O) in a suitable solvent system (e.g., aqueous NaOH solution) to form the N-Boc protected amino acid.[3]
-
Selective Esterification/Crystallization: The separation can be enhanced by selective esterification of the cis-isomer. For instance, reacting the N-Boc protected mixture with bromoethane and K₂CO₃ in acetone can selectively convert the cis-acid to its ethyl ester, while the trans-acid remains.[3] The trans-N-Boc-4-aminocyclohexanecarboxylic acid can then be isolated by filtration.
-
Deprotection: The purified N-Boc protected trans-isomer is then treated with a strong acid (e.g., HCl or TFA) to remove the Boc group and yield the final, highly pure trans-4-amino-1-cyclohexanecarboxylic acid.
Conclusion
The synthesis of trans-4-amino-1-cyclohexanecarboxylic acid from benzene derivatives can be achieved through several effective routes. For industrial-scale production, the direct, one-pot stereoselective hydrogenation using a Ruthenium catalyst under basic conditions is the most efficient and economical approach, minimizing process steps and maximizing the yield of the desired trans-isomer. For laboratory-scale synthesis or when specific catalysts are unavailable, the two-step process of hydrogenation followed by base-catalyzed isomerization remains a viable, albeit less direct, alternative. The choice of method will ultimately depend on the scale of the synthesis, available equipment, and the desired purity of the final product.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. Buy trans-4-Aminocyclohexanecarboxylic acid | 3685-23-2 [smolecule.com]
- 6. prepchem.com [prepchem.com]
- 7. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to improve the yield and purity of your product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. A common synthetic route involves the Michael addition of a 4-bromophenyl nucleophile to a cyclohexenone derivative, followed by hydrolysis.
| Issue | Potential Cause | Suggested Solution | Scientific Rationale |
| Low or No Product Formation | Inactive or impure starting materials: 4-Bromophenylacetic acid or its derivatives may be of poor quality. 1,4-Cyclohexanedione may be hydrated or polymerized. | - Use freshly purified starting materials. - Confirm the identity and purity of starting materials via NMR, GC-MS, or melting point analysis. | Impurities in the starting materials can inhibit the reaction or lead to the formation of side products, thus reducing the yield of the desired product. |
| Ineffective base: The chosen base (e.g., sodium ethoxide, potassium tert-butoxide) may not be strong enough to deprotonate the 4-bromophenylacetic acid derivative effectively. | - Switch to a stronger base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA). - Ensure the base is fresh and has been stored under anhydrous conditions. | The formation of the carbanion intermediate is a critical step. A sufficiently strong base is required to drive the equilibrium towards the formation of this reactive species. | |
| Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | - Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and gradually increase it while monitoring the reaction progress by TLC or LC-MS. | Temperature control is crucial for balancing the rate of the desired reaction against the rates of potential side reactions, such as self-condensation of the ketone or decomposition of the product. | |
| Significant Side Product Formation | Self-condensation of 1,4-cyclohexanedione: The enolizable ketone can undergo self-aldol condensation under basic conditions. | - Add the base slowly to the mixture of the 4-bromophenylacetic acid derivative and 1,4-cyclohexanedione. - Maintain a low reaction temperature to disfavor the self-condensation reaction. | Slow addition of the base keeps the concentration of the enolate of 1,4-cyclohexanedione low at any given time, minimizing the rate of self-condensation. |
| Dialkylation: The product, this compound, still has an acidic proton and can potentially react with another molecule of the electrophile. | - Use a slight excess of the 4-bromophenylacetic acid derivative to ensure the complete consumption of the 1,4-cyclohexanedione. - Carefully control the stoichiometry of the reactants. | Controlling the stoichiometry can help to minimize the formation of the dialkylated byproduct by ensuring there is no excess of the electrophilic species available to react with the product. | |
| Difficult Purification | Product is an oil or difficult to crystallize: The presence of impurities can inhibit crystallization. | - Purify the crude product by column chromatography on silica gel.[1] - Attempt recrystallization from a different solvent system. A mixture of polar and non-polar solvents can sometimes induce crystallization. | Chromatographic separation is an effective method for removing impurities that may interfere with the crystallization process. |
| Co-elution of product and starting material: The polarity of the product and unreacted starting material may be similar, making chromatographic separation challenging. | - Adjust the eluent system for column chromatography. A gradient elution may provide better separation. - Consider converting the carboxylic acid to its methyl ester for easier purification, followed by hydrolysis back to the acid. | Modifying the mobile phase in chromatography can alter the relative retention times of compounds, enabling better separation. Derivatization can change the polarity of the molecule, often simplifying purification. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective method is the Michael addition of the enolate of a 4-bromophenylacetic acid ester to 1,4-cyclohexanedione, followed by hydrolysis of the resulting ester. This approach allows for the formation of the carbon-carbon bond at the desired position on the cyclohexane ring.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new, more polar product spot will indicate the progression of the reaction. Staining with potassium permanganate can help visualize the spots.[2]
Q3: What are the key parameters to control for improving the yield?
A3: The key parameters for yield improvement include the choice and quality of the base, the reaction temperature, the purity of the starting materials, and the stoichiometry of the reactants. Careful optimization of these factors can significantly increase the yield of the desired product.
Q4: Are there any alternative synthetic strategies?
A4: Yes, another approach could involve the reaction of 4-bromophenylmagnesium bromide (a Grignard reagent) with 4-oxocyclohexanecarbonitrile, followed by hydrolysis of the nitrile group to the carboxylic acid. The synthesis of the nitrile precursor has been reported.[3]
Experimental Protocol: High-Yield Synthesis
This protocol describes a two-step synthesis of this compound starting from 4-bromophenylacetic acid and 1,4-cyclohexanedione.
Step 1: Synthesis of Ethyl 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylate
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl 4-bromophenylacetate (1.0 equivalent) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.
-
Michael Addition: Add a solution of 1,4-cyclohexanedione (1.2 equivalents) in anhydrous THF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified ester from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid (HCl) at 0 °C.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.[4]
Expected Yields and Purity
| Step | Product | Typical Yield | Purity (by NMR) |
| 1 | Ethyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate | 70-80% | >95% |
| 2 | This compound | 85-95% | >98% |
Yields are based on laboratory-scale synthesis and may vary depending on the specific reaction conditions and scale.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Synthesis of 4-Oxocyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of 4-oxocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this versatile bifunctional synthon.[1] 4-Oxocyclohexanecarboxylic acid's unique 1,4-disubstituted structure, featuring both a ketone and a carboxylic acid, makes it a valuable building block in the creation of complex molecules, particularly in pharmaceutical development for constructing constrained analogs and bioisosteres.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Troubleshooting Guide: Common Synthetic Challenges
The synthesis of 4-oxocyclohexanecarboxylic acid can be approached through various synthetic routes, each presenting its own set of challenges. This section will address common problems, their underlying causes, and provide actionable solutions.
Problem 1: Low Yield in Ring-Formation Reactions
Achieving high yields in the cyclization step to form the cyclohexanone ring is often a primary hurdle. Two common methods for constructing the six-membered ring are the Robinson Annulation and the Dieckmann Condensation.
Possible Cause: Inefficient Michael addition or intramolecular aldol condensation in Robinson Annulation.
Explanation: The Robinson annulation is a powerful method for forming six-membered rings by combining a Michael addition and an aldol condensation.[2][3] The reaction's success hinges on the efficient formation of the Michael adduct (a 1,5-diketone) followed by a successful intramolecular cyclization.[2][4] Several factors can impede these steps. For instance, the Michael reaction works best with a stable enolate and an unhindered α,β-unsaturated ketone.[4] Polymerization of the methyl vinyl ketone, a common reactant, especially under basic conditions, can significantly lower the yield of the desired annulation product.[5]
Solutions & Optimization:
-
Isolate the Michael Adduct: While a one-pot process is possible, isolating the Michael adduct before proceeding with the aldol condensation can often lead to higher overall yields.[4]
-
In Situ Generation of Reactants: To combat the propensity of methyl vinyl ketone to polymerize, in situ generation can be an effective strategy.[5]
-
Catalyst Choice: The reaction can be catalyzed by either acid or base.[4] Exploring different catalysts, such as proline for asymmetric synthesis, can improve yields and stereoselectivity.[4]
Possible Cause: Unfavorable equilibrium or side reactions in Dieckmann Condensation.
Explanation: The Dieckmann condensation is an intramolecular Claisen condensation of a dicarboxylic ester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[6][7] The reaction is base-catalyzed and is most effective for forming stable five- or six-membered rings.[7] Low yields can result from intermolecular condensation, especially if the reaction conditions do not favor the intramolecular pathway (e.g., high concentrations).[7]
Solutions & Optimization:
-
High-Dilution Technique: For the formation of larger rings, or to minimize intermolecular side reactions, employing high-dilution conditions is a standard practice.[7]
-
Choice of Base: A variety of bases can be used, including sodium ethoxide, sodium hydride, and potassium t-butoxide.[7][8] The choice of base can influence the reaction's efficiency, and screening different bases may be necessary.
-
Substrate Suitability: The starting diester must be able to form a stable 5- or 6-membered ring.[6][7]
Problem 2: Difficulty in the Oxidation of Precursors
A common synthetic strategy involves the oxidation of a more readily available precursor, such as a substituted toluene or a cyclohexyl derivative.
Possible Cause: Incomplete oxidation of an alkyl side chain on an aromatic precursor.
Explanation: The oxidation of an alkyl group on a benzene ring to a carboxylic acid is a powerful transformation. However, the benzene ring itself is quite stable and resistant to oxidation. The reaction's success relies on the presence of a benzylic hydrogen, which is more susceptible to oxidation.[9] Strong oxidizing agents like potassium permanganate or chromic acid are typically required.[9] Incomplete reactions can occur if the oxidizing agent is not potent enough or if the reaction conditions are not optimal.
Solutions & Optimization:
-
Choice of Oxidizing Agent: Potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) in the presence of acid are common choices.[9] For substrates sensitive to harsh conditions, alternative methods like aerobic oxidation catalyzed by cobalt salts can be explored.[10]
-
Reaction Conditions: These oxidations often require elevated temperatures. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and prevent over-oxidation or degradation.[11]
Illustrative Workflow for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low reaction yields.
Problem 3: Challenges in Purification
The presence of both a ketone and a carboxylic acid functional group in 4-oxocyclohexanecarboxylic acid can complicate its purification.
Possible Cause: Co-elution of starting materials or byproducts during chromatography.
Explanation: The polarity of 4-oxocyclohexanecarboxylic acid can be similar to that of certain byproducts, making chromatographic separation difficult.
Solutions & Optimization:
-
Acid-Base Extraction: A classic and effective method for purifying carboxylic acids involves acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration or extracted with a fresh portion of organic solvent.[12]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent purification technique.[12] Experimenting with different solvents or solvent mixtures is often necessary to find the optimal conditions.
-
Derivatization: In cases where purification of the final acid is particularly challenging, it can be converted to an ester (e.g., methyl or ethyl ester), which is generally less polar and easier to purify by chromatography or distillation. The purified ester can then be hydrolyzed back to the carboxylic acid.[12]
Quantitative Data Summary for Purification Strategy Selection
| Purification Method | Typical Purity | Typical Recovery | Key Considerations |
| Acid-Base Extraction | >95% | 80-95% | Effective for removing non-acidic impurities.[12] |
| Recrystallization | >99% | 60-90% | Requires a solid product and a suitable solvent system.[12] |
| Chromatography | Variable | 50-85% | Can be challenging due to polarity; may require derivatization. |
| Derivatization-Purification-Hydrolysis | >98% | 70-90% | Adds two steps to the synthesis but can be very effective.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of 4-oxocyclohexanecarboxylic acid?
A1: Common side reactions depend on the synthetic route. In ring-forming reactions like the Robinson Annulation, polymerization of the α,β-unsaturated ketone is a significant issue.[5] For the Dieckmann condensation, intermolecular condensation can compete with the desired intramolecular cyclization.[7] In oxidation reactions, over-oxidation or cleavage of the cyclohexane ring can occur under harsh conditions.[1]
Q2: I am considering a synthesis that involves the ring-opening of an epoxide. What are the key factors to control for a successful reaction?
A2: The ring-opening of epoxides is a versatile method that can be catalyzed by either acid or base.[13]
-
Under acidic conditions, the nucleophile will typically attack the more substituted carbon of the epoxide.[13][14] The reaction proceeds through a protonated epoxide intermediate.[14]
-
Under basic or nucleophilic conditions, the attack occurs at the less sterically hindered carbon via an Sₙ2 mechanism.[13] The choice of catalyst and nucleophile is critical for controlling the regioselectivity of the ring-opening.[13]
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Cyclohexene Oxide Derivative
-
Dissolve the cyclohexene oxide derivative in a suitable solvent (e.g., acetone, THF).
-
Add an aqueous solution of a dilute acid (e.g., 0.1 M H₂SO₄).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purify the diol by column chromatography or recrystallization.
Q3: My synthesis results in a mixture of cis and trans isomers. How can I improve the stereoselectivity or separate the isomers?
A3: Achieving high stereoselectivity is a common challenge in the synthesis of substituted cyclohexanes.
-
Improving Stereoselectivity: The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For instance, in reductions of the ketone, the choice of reducing agent (e.g., sodium borohydride vs. L-selectride) can favor the formation of one isomer over the other.[1] For reactions like the Robinson annulation, the use of chiral catalysts can lead to enantioselective products.[4]
-
Separating Isomers: If a mixture of isomers is obtained, separation can often be achieved by column chromatography, taking advantage of the different polarities of the cis and trans isomers. In some cases, fractional crystallization can be effective, where one isomer crystallizes out of solution more readily than the other. For the separation of cis and trans isomers of related aminocyclohexanecarboxylic acids, fractional recrystallization has been shown to be effective.[15]
Logical Relationship Diagram for Isomer Control
Caption: Strategies for obtaining a single isomer.
References
- 1. 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent [benchchem.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]
- 4. jk-sci.com [jk-sci.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 8. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Side-product formation in the synthesis of 4-bromophenyl derivatives
Welcome to the Technical Support Center for the synthesis of 4-bromophenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side-product formations encountered during synthetic routes. The following sections provide in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges and optimize your reactions.
Section 1: Electrophilic Aromatic Bromination
Electrophilic aromatic substitution is a cornerstone for introducing a bromine atom onto a phenyl ring. However, achieving high regioselectivity for the para position and avoiding unwanted byproducts requires careful control of reaction conditions.
FAQ 1: I am observing significant formation of ortho and polybrominated species in my reaction. How can I improve para-selectivity?
Answer: The formation of ortho and polybrominated side-products is a common challenge in electrophilic aromatic bromination, driven by both electronic and steric factors. The hydroxyl and alkoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions.[1][2] Here’s how to enhance para-selectivity:
-
Temperature Control: Lowering the reaction temperature is a critical first step. At lower temperatures, the reaction is more kinetically controlled, favoring the sterically less hindered para position.[1][3] For instance, the bromination of some aromatic compounds can be highly selective for the para isomer at its lowest effective temperature.[1]
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a significant role.
-
N-Bromosuccinimide (NBS): Often provides higher para-selectivity compared to molecular bromine (Br₂), especially in solvents like acetonitrile.[1]
-
Mild Brominating Agents: Reagents like pyridinium hydrobromide perbromide (PHP) or phenyltrimethylammonium perbromide (PTAB) can offer better selectivity for sensitive substrates.[4]
-
-
Solvent Effects: The choice of solvent can influence the electrophilicity of the bromine species and thus the selectivity. Acetonitrile is often a good choice for promoting para-selectivity with NBS.[1]
-
Catalyst System: While strong Lewis acids like FeBr₃ or AlBr₃ are effective catalysts, they can sometimes lead to over-bromination.[5] Using milder catalysts or even catalyst-free conditions for highly activated rings (like phenols) can improve selectivity.[2][4] Zeolites have also been shown to promote para-selective bromination by removing the HBr byproduct that can influence selectivity.[6]
Troubleshooting Flowchart for Improving para-Selectivity:
Caption: Decision-making workflow for optimizing para-selectivity.
FAQ 2: My reaction is yielding an unexpected product where a pre-existing substituent on the ring is replaced by bromine. What is happening?
Answer: This phenomenon is known as ipso-substitution, where the incoming electrophile (bromine) attacks a carbon atom that is already substituted.[7] This is more common when the existing substituent is a good leaving group or can stabilize a positive charge upon departure.
-
Common Leaving Groups: Tert-alkyl groups, such as tert-butyl, are susceptible to ipso-substitution because they can be eliminated as stable carbocations.[8] Silyl groups also have a strong tendency to direct incoming electrophiles to the ipso position.[9]
-
Reversible Reactions: Ipso-substitution can also be prominent in reversible electrophilic substitution reactions like sulfonation.[10]
-
Mechanism: The electrophile attacks the substituted carbon, forming a Wheland intermediate. Instead of deprotonation, the existing substituent is eliminated.[7]
Mitigation Strategies:
-
Protecting Groups: If a particular position is prone to ipso-attack, consider installing a robust protecting group that is not a good leaving group under the reaction conditions.
-
Reaction Conditions: Modifying the reaction conditions, such as temperature and the nature of the electrophile, can sometimes disfavor the ipso-attack pathway.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
4-Bromophenyl derivatives are common substrates in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. Several side-products can diminish the yield and complicate purification.
FAQ 3: I am observing a significant amount of a dehalogenated byproduct (the corresponding phenyl derivative without bromine) in my Suzuki-Miyaura coupling. What are the causes and how can I prevent this?
Answer: Dehalogenation, or more specifically hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-couplings where the bromine atom is replaced by a hydrogen atom.[11] This is particularly problematic with electron-rich aryl halides and highly active catalyst systems.[11]
-
Mechanism: The primary cause is the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or even trace amounts of water.[12] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.[11][13]
Troubleshooting Strategies:
| Parameter | Problem Source | Recommended Solution |
| Solvent | Alcoholic solvents (e.g., methanol, ethanol) can be oxidized by the palladium complex to generate hydride species.[11][13] | Switch to a non-alcoholic solvent system such as dioxane/water or toluene/water.[12] |
| Base | Some bases or their impurities can act as hydride donors. Strong alkoxide bases may be problematic.[11][12] | Use a weaker inorganic base like K₂CO₃, Cs₂CO₃, or a phosphate base like K₃PO₄.[12] |
| Ligand | The choice of ligand is critical. | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired cross-coupling over dehalogenation.[11][12] |
| Catalyst Precursor | Using a Pd(II) precatalyst that is slow to reduce to the active Pd(0) can increase the opportunity for side reactions. | Consider using a pre-catalyst that readily forms the active Pd(0) species, such as a palladacycle.[14][15] |
Experimental Protocol to Minimize Dehalogenation in Suzuki Coupling:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-bromophenyl derivative, the boronic acid, and K₃PO₄.[12]
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., SPhos).[12]
-
Add degassed toluene and water as the solvent system.[12]
-
Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[12]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
FAQ 4: My Suzuki reaction is producing a homocoupled biaryl product from the boronic acid. How do I suppress this side reaction?
Answer: The homocoupling of boronic acids to form symmetrical biaryls is a common side reaction, often promoted by the presence of oxygen.[13][16]
-
Mechanism: Pd(II) species in the reaction mixture can cause the homocoupling of two boronic acid molecules, which reduces the Pd(II) to Pd(0).[13] The presence of oxygen can regenerate Pd(II) from Pd(0), perpetuating this unwanted cycle.[13][17]
Prevention Strategies:
-
Rigorous Degassing: The most crucial step is to rigorously exclude oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) and maintaining an inert atmosphere throughout the reaction.[16][18]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling.[18]
-
Catalyst Pre-activation: Pre-heating the mixture of the catalyst, base, and solvent before adding the boronic acid can sometimes reduce homocoupling.[16]
-
Reaction Stoichiometry: Using a slight excess of the aryl halide coupling partner can sometimes minimize the homocoupling of the boronic acid.[19]
Reaction Setup to Avoid Homocoupling:
Caption: Workflow for minimizing boronic acid homocoupling.
Section 3: Grignard Reagent Formation and Reactions
The formation of Grignard reagents from 4-bromophenyl halides is a powerful tool for creating new carbon-carbon bonds. However, side reactions can occur during both the formation and subsequent reaction of the Grignard reagent.
FAQ 5: During the formation of my 4-bromophenylmagnesium bromide, I am getting a significant amount of biphenyl as a byproduct. How can I minimize this?
Answer: The formation of biphenyl is a well-known side reaction in the preparation of Grignard reagents.[20] It arises from a coupling reaction between the Grignard reagent and any unreacted bromobenzene.[20]
-
Causative Factors: This side reaction is favored by high local concentrations of bromobenzene and elevated reaction temperatures.[20][21]
Methods to Minimize Biphenyl Formation:
-
Slow Addition: Add the solution of bromobenzene to the magnesium turnings slowly and dropwise. This maintains a low concentration of the aryl halide and helps to control the exotherm of the reaction.[21]
-
Temperature Control: Maintain a gentle reflux. Overheating the reaction can increase the rate of the biphenyl-forming side reaction.[21]
-
Anhydrous Conditions: Ensure all glassware is scrupulously dried and use anhydrous ether as the solvent. Water will quench the Grignard reagent and can lead to other side reactions.[20]
Section 4: Purification Strategies
The successful synthesis of a 4-bromophenyl derivative often depends on the ability to effectively remove the side-products discussed above.
FAQ 6: I am having difficulty separating my desired 4-bromophenyl product from its ortho or meta isomers. What purification techniques are most effective?
Answer: Separating constitutional isomers can be challenging due to their similar polarities.
-
Column Chromatography: While difficult, separation by flash column chromatography can sometimes be achieved by using a very slow gradient of a solvent system with low polarity and a slow flow rate.[22]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC), particularly with a C18 or phenyl-hexyl column, is often the most effective method.[22]
-
Recrystallization: If the product is a solid, repeated recrystallization from a carefully chosen solvent system can enrich the desired isomer.
-
Distillation: For liquid products with sufficiently different boiling points, fractional distillation may be an option. However, for many positional isomers, the boiling points are too close for this to be effective.[23]
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 10. lkouniv.ac.in [lkouniv.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jmcct.com [jmcct.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. gauthmath.com [gauthmath.com]
- 22. researchgate.net [researchgate.net]
- 23. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Cyclohexanone Synthesis
Welcome to the technical support center for cyclohexanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The content is structured in a flexible question-and-answer format to directly address the specific challenges you may encounter.
Introduction: The Central Role of Cyclohexanone
Cyclohexanone is a critical organic intermediate, most notably serving as a precursor in the production of adipic acid and caprolactam, the monomers for Nylon 6,6 and Nylon 6, respectively[1][2]. The efficiency, selectivity, and safety of its synthesis are paramount. The two primary industrial routes—oxidation of cyclohexane and hydrogenation of phenol—present unique optimization challenges. This guide provides a systematic approach to navigating these complexities.
Section 1: Synthesis via Cyclohexane Oxidation
The liquid-phase air oxidation of cyclohexane is the most prevalent industrial method. It typically proceeds via a free-radical mechanism, often using cobalt-based catalysts, to produce a mixture of cyclohexanone and cyclohexanol, commonly referred to as "KA oil"[3][4].
Frequently Asked Questions (FAQs): Cyclohexane Oxidation
Q1: Why is the conversion of cyclohexane intentionally kept low in industrial processes?
A1: This is a critical control parameter to ensure high selectivity. The primary products, cyclohexanone and cyclohexanol, are more susceptible to oxidation than the starting cyclohexane. High conversion rates lead to the formation of undesired byproducts, such as adipic acid and other ring-opened dicarboxylic acids, which complicates purification and reduces the overall yield of the target products[5][6]. By limiting conversion, typically to less than 10%, the process maximizes the selectivity for KA oil[5].
Q2: What are the most common catalysts for cyclohexane oxidation, and what is their role?
A2: Soluble cobalt salts, such as cobalt naphthenate, are widely used catalysts[2][7]. The cobalt catalyst facilitates the decomposition of cyclohexyl hydroperoxide, a key intermediate in the radical chain reaction, into cyclohexanone and cyclohexanol[3]. More recent research has explored nano-gold molecular sieve catalysts, which have shown high selectivity for cyclohexanone in a single-step process[7].
Troubleshooting Guide: Cyclohexane Oxidation
Q: My reaction shows poor selectivity, with a high proportion of cyclohexanol. How can I favor cyclohexanone formation?
A: The ratio of cyclohexanone to cyclohexanol is a common optimization challenge.
-
Catalyst Modification: The addition of chromium (III) to the air oxidizer can catalyze the dehydration of the cyclohexyl hydroperoxide intermediate directly to cyclohexanone and water, increasing its selectivity[3].
-
Intermediate Decomposition: Decomposing the cyclohexyl hydroperoxide intermediate using an aqueous caustic phase can also shift the product ratio in favor of cyclohexanone[3].
-
Downstream Processing: If altering the oxidation reaction is not feasible, the resulting cyclohexanol can be separated and converted to cyclohexanone in a subsequent dehydrogenation step[8].
Q: I am observing significant formation of acid byproducts, causing purification issues. How can this be minimized?
A: Acid formation (e.g., adipic, glutaric, succinic acids) results from over-oxidation[9].
-
Lower Conversion: The most direct solution is to reduce the reaction time or temperature to lower the overall cyclohexane conversion. This is the primary industrial strategy to maintain selectivity[5].
-
Reactor Design: Ensure uniform mixing and temperature distribution within the reactor. "Hot spots" can accelerate the rate of over-oxidation reactions.
-
Catalyst Concentration: Optimize the catalyst concentration. While essential for the reaction, excessive catalyst can sometimes promote side reactions.
Section 2: Synthesis via Phenol Hydrogenation
The selective hydrogenation of phenol offers an alternative route that can be more environmentally friendly than cyclohexane oxidation[5]. This process can be performed in a single step to directly yield cyclohexanone or in a two-step process involving the hydrogenation of phenol to cyclohexanol, followed by dehydrogenation[1][10].
Frequently Asked Questions (FAQs): Phenol Hydrogenation
Q1: What are the advantages of a one-step versus a two-step phenol hydrogenation process?
A1: The primary advantage of the one-step selective hydrogenation is process intensification. It avoids the separate, endothermic dehydrogenation step required in the two-step process, leading to potential cost and energy savings[1]. However, achieving high selectivity for cyclohexanone in a single step can be challenging, as over-hydrogenation to cyclohexanol is thermodynamically favored. The two-step process often allows for easier control and purification, yielding distinct intermediate and final product streams[10].
Q2: Palladium-based catalysts are frequently used. What makes them effective?
A2: Palladium (Pd) catalysts, often supported on materials like carbon (Pd/C) or alumina (Pd/Al2O3), exhibit high activity for the hydrogenation of the aromatic ring of phenol[1]. Their effectiveness lies in their ability to activate hydrogen and facilitate its addition to the phenol ring under relatively mild conditions. The selectivity can be further tuned by using bifunctional catalysts, such as a combination of Pd/C and a heteropoly acid, which can suppress the further hydrogenation of cyclohexanone to cyclohexanol[1].
Troubleshooting Guide: Phenol Hydrogenation
Q: My reaction is producing almost exclusively cyclohexanol. How can I improve selectivity for cyclohexanone?
A: This is the most common selectivity issue in phenol hydrogenation.
-
Catalyst Choice: The catalyst is the most critical factor. Standard hydrogenation catalysts like Nickel may favor cyclohexanol formation[10]. Using a highly selective palladium-based catalyst, such as a hydroxyapatite-bound palladium (Pd-HAP) catalyst, has been shown to achieve 100% selectivity for cyclohexanone even at room temperature[10].
-
Reaction Conditions: Carefully control the reaction temperature and hydrogen pressure. Higher temperatures and pressures tend to favor the formation of the more stable cyclohexanol[1][10]. For a Pd/C-heteropoly acid system, 80°C and 1.0 MPa H₂ pressure were found to be optimal for high cyclohexanone selectivity[1].
-
Diluent Gas: In gas-phase reactions, diluting the hydrogen feed with an inert gas like nitrogen can increase selectivity for cyclohexanone by lowering the hydrogen partial pressure[11].
Q: Phenol conversion is incomplete, even after extended reaction times. What parameters should I adjust?
A: Incomplete conversion can stem from several factors.
-
Catalyst Activity: Ensure the catalyst is active. If reusing a catalyst, it may have been poisoned or deactivated. Perform a test with a fresh batch of catalyst to confirm.
-
Temperature and Pressure: Increasing the reaction temperature or hydrogen pressure will generally increase the reaction rate and drive the conversion to completion. However, be mindful of the trade-off with selectivity as discussed above[1].
-
Mass Transfer Limitations: In liquid-phase reactions, ensure efficient stirring to overcome mass transfer limitations of hydrogen from the gas phase to the catalyst surface.
Section 3: General Troubleshooting, Purification, and Analysis
This section covers common issues applicable to various synthetic routes.
Troubleshooting and Purification (Q&A)
Q: My crude product is a mixture of cyclohexanone and cyclohexanol. What is the most effective separation method?
A: Fractional distillation is the standard industrial method for separating cyclohexanone from cyclohexanol. Due to their different boiling points (Cyclohexanone: ~155 °C; Cyclohexanol: ~161 °C), separation is feasible but requires an efficient distillation column[12]. For challenging separations, vacuum distillation is employed to lower the boiling points and prevent thermal degradation[12][13].
Q: My product is water-immiscible but appears to have significant water content. How can I effectively dry the product?
A: Cyclohexanone has appreciable solubility in water.
-
Salting Out: Before extraction, add an inorganic salt like sodium chloride to the aqueous layer. This decreases the solubility of cyclohexanone in water, allowing for more complete extraction into an organic solvent like ether[14].
-
Extraction & Drying: Perform multiple extractions with a suitable organic solvent. Combine the organic layers and use a drying agent like anhydrous sodium sulfate to remove residual water before final solvent evaporation[14].
Q: I'm observing high molecular weight byproducts, suggesting aldol condensation. How can this side reaction be suppressed?
A: Aldol condensation occurs when the enolate of cyclohexanone attacks the carbonyl group of another cyclohexanone molecule. This is more prevalent in the presence of either acid or base catalysts[15][16].
-
Temperature Control: Conduct the reaction at low temperatures to decrease the rate of the aldol reaction relative to the desired reaction[15].
-
pH Control: Maintain a neutral pH during workup and purification steps if possible. If the synthesis is base-catalyzed, add the base slowly and at a low temperature to minimize the time that the enolate and ketone are present together in high concentrations[15].
-
Reactive Distillation: For some systems, reactive distillation can be used to continuously remove the desired product from the reaction mixture, preventing it from participating in subsequent side reactions[16].
Analytical Methods for Reaction Monitoring
Q: What are the best techniques to monitor the progress of my reaction and analyze the final product purity?
A: A combination of chromatographic and spectroscopic techniques is ideal.
-
Gas Chromatography (GC): GC is the workhorse technique for this analysis. It is excellent for separating and quantifying volatile compounds like cyclohexane, phenol, cyclohexanol, and cyclohexanone. It can be used to monitor the disappearance of starting materials and the appearance of products over time[17][18]. A Flame Ionization Detector (FID) is commonly used for quantification[18].
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile starting materials or if derivatization is required for GC analysis[18].
-
Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS, LC-MS) is invaluable for identifying unknown impurities and byproducts by providing molecular weight and fragmentation data[18].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of products and byproducts and can be used for quantitative analysis (qNMR) to determine product purity and yield[19][20].
Section 4: Safety Protocols
Q: What are the primary safety hazards associated with cyclohexanone and its synthesis?
A: Cyclohexanone is a flammable liquid, and its vapors can form explosive mixtures with air[21][22]. It is also an irritant to the skin, eyes, and respiratory tract[23].
-
Handling: Always work in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[23][24]. Use non-sparking tools and take precautions against static discharge[21][24].
-
Storage: Store cyclohexanone in tightly sealed containers in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources[23][25].
-
Synthesis Precursors: Reactants like cyclohexane are also highly flammable. Hydrogen gas used in hydrogenation is explosive. High-pressure reactions should only be conducted in appropriate pressure-rated vessels with proper safety controls. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment[23].
Section 5: Experimental Protocols & Data
Protocol: Oxidation of Cyclohexanol to Cyclohexanone using Hypochlorite
This protocol is a representative lab-scale synthesis adapted from common procedures, illustrating key steps and controls[14][26].
Materials:
-
Cyclohexanol
-
Glacial Acetic Acid
-
Sodium Hypochlorite solution (household bleach, ~6-8%)
-
Sodium Bisulfite (if needed)
-
Sodium Chloride
-
Diethyl Ether (or other extraction solvent)
-
Anhydrous Sodium Sulfate
-
Stir plate, round-bottom flask, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, combine cyclohexanol and glacial acetic acid.
-
Oxidant Addition: While stirring vigorously, slowly add the sodium hypochlorite solution dropwise, monitoring the temperature closely. The rate of addition should be controlled to maintain the reaction temperature between 40-50 °C[26]. An exothermic reaction will be evident[14].
-
Reaction Monitoring: After the addition is complete, continue stirring for a set period (e.g., 30-60 minutes). The reaction progress can be monitored by TLC or GC. If the solution is yellow, it indicates excess hypochlorite. Add sodium bisulfite solution dropwise until the yellow color disappears[14].
-
Workup - Neutralization: Carefully neutralize the reaction mixture.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add sodium chloride to "salt out" the product[14]. Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Isolation: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Decant or filter the dried solution into a tared flask. Evaporate the ether using a rotary evaporator or a steam bath in a fume hood[14]. The crude cyclohexanone can be further purified by simple or fractional distillation.
Table 1: Summary of Optimized Reaction Conditions
| Synthesis Route | Catalyst | Temperature (°C) | Pressure (MPa) | Key Optimization Parameters & Selectivity | Source(s) |
| Cyclohexane Oxidation | Cobalt Salts | 140 - 180 | 0.8 - 2.0 | Low conversion (<10%) is critical for high selectivity (~80%) to KA oil. | [3][5] |
| Cyclohexane Oxidation | Au/SBA-15 | 120 - 200 | 5.0 - 15.0 (O₂) | Achieves ~80% selectivity for cyclohexanone at ~15-25% conversion. | [7] |
| Phenol Hydrogenation (Gas Phase) | 0.9% Pd | 150 - 200 | ~0.1 (psig) | Diluting H₂ with N₂ can increase cyclohexanone selectivity from 44% to 67%. | [11] |
| Phenol Hydrogenation (Liquid Phase) | Pd/C & Heteropoly Acid | 80 | 1.0 (H₂) | Achieves 100% phenol conversion with 93.6% cyclohexanone selectivity. | [1] |
| Phenol Hydrogenation (Liquid Phase) | Pd-HAP | 25 (Room Temp) | Ambient (H₂) | 100% phenol conversion with 100% cyclohexanone selectivity in water. | [10] |
Section 6: Visual Guides
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram provides a logical decision-making process when encountering low product yields.
Diagram 2: Major Synthetic Routes to Cyclohexanone
This diagram illustrates the two primary industrial pathways for cyclohexanone synthesis.
References
- 1. osti.gov [osti.gov]
- 2. Cyclohexanone - Essential Intermediate for Nylon Production [epchems.com]
- 3. chemcess.com [chemcess.com]
- 4. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1305829C - Selective oxidation process of cyclohexane to prepare cyclohexanone - Google Patents [patents.google.com]
- 8. US20080064902A1 - Method for the Production of Cyclohexanone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TWI522341B - Phenol hydrogenation to form cyclohexanone products - Google Patents [patents.google.com]
- 12. US3251753A - Process for the purification of cyclohexanone - Google Patents [patents.google.com]
- 13. RU2523011C2 - Method of cyclohexanone purification - Google Patents [patents.google.com]
- 14. iq.usp.br [iq.usp.br]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analytical method of cyclohexanone Std. Antpedia [m.antpedia.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 21. lobachemie.com [lobachemie.com]
- 22. pentachemicals.eu [pentachemicals.eu]
- 23. nbinno.com [nbinno.com]
- 24. greenfield.com [greenfield.com]
- 25. carlroth.com [carlroth.com]
- 26. owlcation.com [owlcation.com]
Overcoming low yields in the synthesis of trans-4-amino-1-cyclohexanecarboxylic acid
Welcome to the technical support guide for the synthesis of trans-4-amino-1-cyclohexanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields and poor stereoselectivity, in this critical synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common pitfalls of this procedure.
Overview of Synthetic Challenges
The synthesis of trans-4-amino-1-cyclohexanecarboxylic acid, a valuable intermediate for various active pharmaceutical ingredients, is primarily challenged by stereochemical control.[1][2] Most common synthetic routes, such as the catalytic hydrogenation of 4-aminobenzoic acid, inevitably produce a mixture of cis and trans isomers.[3] The thermodynamic stability of the trans isomer, where both bulky substituents can occupy equatorial positions, is the driving force for its preferential formation and for post-synthesis isomerization strategies. However, achieving high isomeric purity (>99%) directly from the initial reaction is difficult, and subsequent separation can be inefficient, often leading to significant yield loss.[4]
This guide provides direct answers to common problems, explaining the chemical principles behind our recommended solutions.
Common Synthetic Pathways
The two most prevalent starting points for this synthesis are 4-nitrobenzoic acid and 4-aminobenzoic acid. Both pathways converge on a mixture of cis and trans isomers that require further processing.
Caption: Key synthetic routes to trans-4-amino-1-cyclohexanecarboxylic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format.
Q1: My hydrogenation of 4-aminobenzoic acid resulted in a low trans:cis ratio (e.g., 1:1). How can I improve the stereoselectivity of the initial reaction?
A1: Achieving a high trans:cis ratio from the outset is key to maximizing overall yield. The choice of catalyst, solvent, and reaction conditions are critical.
Causality: The stereochemical outcome of the hydrogenation is influenced by the thermodynamics of the final product and the kinetics of hydrogen addition to the aromatic ring. Basic conditions can promote in-situ equilibration to the more stable trans isomer.
Recommendations:
-
Catalyst and Conditions: A ruthenium-on-carbon (Ru/C) catalyst is often more effective than Raney Nickel for achieving a higher trans ratio.[1] Performing the reaction in a basic aqueous medium, such as 10% sodium hydroxide (NaOH), at elevated temperature (100-115°C) and moderate hydrogen pressure (15 bar) has been shown to directly produce a trans:cis ratio greater than 4:1.[1][2][3]
-
Temperature Control: The reaction temperature is a critical parameter. Temperatures below 85°C or above 138°C can lead to lower trans:cis selectivity.[3] The optimal range is typically between 90°C and 120°C.[3]
| Catalyst | Base | Temperature (°C) | Pressure (bar) | Approx. trans:cis Ratio | Reference |
| 5% Ru/C | 10% NaOH | 100 | 15 | 4.6 : 1 | [1][2] |
| Raney Ni | N/A | ~150 (high) | ~150 (high) | Lower selectivity, industrial limitations | [1] |
Q2: I have a cis/trans mixture, but separating the isomers by fractional crystallization gives a very poor yield (under 20%). Is there a more efficient method?
A2: Yes. Fractional crystallization of the free amino acid is notoriously inefficient.[4] A far superior method involves protecting the amino group, which alters the molecule's physical properties (like crystallinity and solubility), making separation much easier.
Causality: Amino group-protected derivatives of the trans isomer tend to have significantly better crystallinity than their cis counterparts.[5] This difference in physical properties can be exploited for a much more efficient separation.
Recommended Workflow:
-
N-Protection: Protect the crude cis/trans mixture with a suitable protecting group. Di-tert-butyl dicarbonate (Boc-anhydride) is a common and effective choice. This reaction is typically done in a solvent like acetone or aqueous acetone.[3][6]
-
Selective Separation: After protection, the trans-Boc-amino acid can be more easily separated. One reported method involves suspending the protected mixture in acetone with potassium carbonate (K₂CO₃). The cis isomer reacts or forms a more soluble salt, allowing the less soluble, highly pure trans-Boc-amino acid to be isolated by filtration.[3][6]
-
Deprotection: The isolated trans-Boc-amino acid can then be deprotected (e.g., using an acid like HCl) to yield the final, pure trans product.
Caption: N-Protection workflow for efficient isomer separation.
Q3: My yield is still low because I'm discarding a large amount of the cis isomer. Can I convert the unwanted cis isomer to the desired trans product?
A3: Absolutely. This process is called epimerization and is a highly effective strategy for maximizing yield. The cis isomer can be converted to the more thermodynamically stable trans isomer by treatment with a base.
Causality: The hydrogen atom at C1 (the carbon bearing the carboxyl group) is weakly acidic. In the presence of a strong base, this proton can be removed to form a carbanion intermediate. Reprotonation can occur from either face, leading to an equilibrium mixture of the cis and trans isomers. Because the trans isomer is sterically favored (diequatorial conformation), it predominates at equilibrium.
Recommendations:
-
Protect the Amino Group: The epimerization process is remarkably more efficient and yields higher purity when the amino group is protected (e.g., with a phthalimido group or other suitable group).[4] This prevents unwanted side reactions and improves solubility.
-
Reaction Conditions: The epimerization is typically carried out by refluxing the cis-isomer (or a cis/trans mixture) with a base (e.g., potassium hydroxide, sodium methoxide) in an alcoholic solvent (e.g., methanol, ethanol).[4][7]
-
Yield and Purity: This method can convert a mixture that is nearly 100% cis into a product that is >99% trans, with yields of at least 70%.[4]
Caption: Simplified mechanism of base-catalyzed epimerization.
Q4: When starting from 4-nitrobenzoic acid, I'm getting colored impurities and incomplete conversion. What are the best practices for this reduction step?
A4: The reduction of an aromatic nitro group in the presence of a carboxylic acid requires high chemoselectivity to avoid side reactions or reduction of the carboxyl group.
Causality: Incomplete reduction can leave behind highly colored nitroso or azoxy intermediates, contaminating the final product.[8] The reducing agent must be selective enough to reduce the nitro group without affecting the carboxylic acid.
Recommendations:
-
Catalytic Hydrogenation: As with 4-aminobenzoic acid, catalytic hydrogenation (e.g., using Rhodium complexes) can be highly selective for the nitro group, leaving the carboxylic acid intact.[9] This method often results in high yields of the desired 4-aminobenzoic acid intermediate.[9]
-
Metal/Acid Reductions: The Béchamp reduction (iron filings and HCl) is a classic, mild, and effective method.[8] Other systems like zinc powder with hydrazine glyoxylate have also been reported to be rapid and selective, avoiding strong acid media and high pressures.
-
Ensure Complete Reaction: Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure all the starting material and colored intermediates are consumed before workup.[2] Pushing the reaction to completion is crucial to avoid diazo compound impurities.[8]
Q5: Could I use a Hofmann rearrangement to synthesize this molecule?
A5: While not a standard route for this specific target, the Hofmann rearrangement is a plausible, albeit more complex, alternative. The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[10][11]
Synthetic Logic: You would need to start with cyclohexane-1,4-dicarboxylic acid. This would be converted to a mono-amide, mono-acid (or mono-ester). Treatment of this mono-amide with bromine and sodium hydroxide would induce the rearrangement, converting the amide group (-CONH₂) into an amine group (-NH₂) to yield the target molecule.
Challenges:
-
Starting Material: Requires a different starting material (cyclohexane-1,4-dicarboxylic acid).
-
Selectivity: Preparing the mono-amide from the diacid can be challenging and may result in mixtures.
-
Stereochemistry: The stereochemistry of the starting dicarboxylic acid (cis or trans) would determine the stereochemistry of the final product, as the rearrangement proceeds with retention of configuration.[12]
This route is more synthetically demanding and less direct than the catalytic hydrogenation of 4-aminobenzoic acid.
Detailed Experimental Protocols
Protocol 1: High Trans-Selectivity Hydrogenation of p-Aminobenzoic Acid[1][2]
-
Setup: In a suitable autoclave, combine p-aminobenzoic acid (1 eq), 5% Ruthenium on Carbon (Ru/C) (0.25 w/w eq), and a 10% aqueous solution of sodium hydroxide (NaOH) (10 mL per gram of starting material).
-
Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 15 bar.
-
Heating & Stirring: Heat the mixture to 100°C while stirring vigorously.
-
Monitoring: Maintain the reaction for approximately 20 hours, or until TLC analysis (e.g., DCM/MeOH/NH₃ 5:5:1) shows complete consumption of the starting material.
-
Workup: Cool the reaction vessel to room temperature and carefully vent the hydrogen. Filter the mixture through Celite to remove the catalyst. Acidify the aqueous filtrate to pH 4-5 with a suitable acid (e.g., citric acid or HCl) to precipitate the product.
-
Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum. The product will be a cis/trans mixture with a ratio of approximately 1:4.6.
Protocol 2: Epimerization of N-Protected Cis-Isomer[4]
-
Setup: Combine the N-protected cis-4-amino-1-cyclohexanecarboxylic acid (or a protected cis/trans mixture) (1 eq) with an alcoholic solvent (e.g., methanol).
-
Add Base: Add a catalytic or stoichiometric amount of a strong base (e.g., sodium methoxide).
-
Reaction: Heat the mixture to reflux and monitor the conversion of the cis to the trans isomer by a suitable analytical method (e.g., HPLC or NMR).
-
Workup: Once equilibrium is reached (favoring the trans isomer), cool the reaction mixture. Neutralize the base with an acid.
-
Isolation: Remove the solvent under reduced pressure. The resulting solid can be purified by crystallization to yield the highly pure N-protected trans isomer.
-
Deprotection: Proceed with standard deprotection protocols to obtain the final product.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 5. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. The Hofmann rearrangement | CoLab [colab.ws]
- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. pharmdguru.com [pharmdguru.com]
Technical Support Center: Cyclization of Substituted Thioureas into 1,3,5-Oxadiazines
Welcome to the comprehensive technical support guide for the synthesis of 1,3,5-oxadiazines from substituted thioureas. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this important heterocyclic transformation. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the mechanistic rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is not yielding any of the desired 1,3,5-oxadiazine. What are the primary reasons for a complete reaction failure?
A1: A complete failure to form the 1,3,5-oxadiazine ring can often be attributed to a few critical factors:
-
Purity of the Starting Thiourea: The precursor N,N'-diaroylthiourea or N-amidoalkylated thiourea must be of high purity. The presence of unreacted starting materials from the thiourea synthesis, such as primary amines or acylating agents, can lead to a cascade of side reactions.
-
Inactive Reagents: Dehydrating agents like dicyclohexylcarbodiimide (DCC) can degrade upon improper storage. Similarly, acidic reagents like acetic anhydride can hydrolyze over time. Always use freshly opened or properly stored reagents.
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. Some cyclizations require elevated temperatures to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition of the starting material or the desired product.
-
Atmospheric Moisture: Many cyclization reactions are sensitive to moisture. Ensure that you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if the chosen method is moisture-sensitive.
Q2: I am observing a very low yield of my target 1,3,5-oxadiazine. How can I optimize the reaction to improve the yield?
A2: Low yields are a common challenge in heterocyclic synthesis. A systematic approach to optimization is recommended:
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the cyclizing agent is often used to drive the reaction to completion, but a large excess can sometimes lead to side product formation.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity. For DCC-mediated cyclizations, solvents like acetonitrile are often preferred as the byproduct is less soluble, aiding in its removal.
-
Temperature and Reaction Time: Perform small-scale trial reactions at different temperatures and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.
-
Efficient Mixing: For heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.
Q3: My final product is contaminated with byproducts. What are the common side reactions and how can I minimize them?
A3: Side product formation is dependent on the synthetic route. For the two primary methods:
-
DCC-Mediated Dehydrosulfurization: The main byproduct is dicyclohexylthiourea (DCTU). In some cases, if the starting material is not completely pure, dicyclohexylurea (DCU) can also form. N-acylurea formation can also occur as a side reaction.
-
Acetic Anhydride-Mediated Cyclodehydration: N-acetylation of any unreacted primary or secondary amines present as impurities is a common side reaction. At elevated temperatures, acetic anhydride can also undergo self-condensation, leading to complex mixtures.
Minimizing these side reactions involves using pure starting materials, optimizing reaction conditions, and employing the correct stoichiometry of reagents.
Q4: I am struggling with the purification of my 1,3,5-oxadiazine, particularly with removing the dicyclohexylthiourea (DCTU) or dicyclohexylurea (DCU) byproduct. What is the best way to purify my compound?
A4: The removal of DCTU and DCU is a well-known challenge due to their low solubility in many organic solvents. Here are some effective strategies:
-
Filtration: In many cases, DCU and DCTU are insoluble in the reaction solvent (e.g., dichloromethane, acetonitrile) and will precipitate out. Simple filtration of the reaction mixture can remove the majority of this byproduct.[1][2]
-
Crystallization: The temperature-dependent solubility of these byproducts can be exploited. Dissolving the crude product in a minimal amount of a suitable hot solvent and then cooling can lead to the crystallization of the desired product while the urea/thiourea byproduct remains in solution, or vice-versa.
-
Solvent Extraction: If the desired product is soluble in a solvent in which DCU/DCTU is poorly soluble (e.g., diethyl ether), a trituration or washing procedure can be effective.
-
Chromatography: If all else fails, column chromatography is a reliable method for purification. A careful selection of the eluent system is necessary to achieve good separation.
Troubleshooting Guide 1: Dehydrosulfurization of N-Amidoalkylated Thioureas using Dicyclohexylcarbodiimide (DCC)
This method is a powerful and often high-yielding route to 4H-1,3,5-oxadiazines.[3] However, success hinges on careful execution and an understanding of the potential pitfalls.
Reaction Mechanism
The reaction proceeds via the activation of the thiourea by DCC, forming a reactive intermediate which then undergoes intramolecular cyclization to yield the 1,3,5-oxadiazine and dicyclohexylthiourea (DCTU) as a byproduct.
Troubleshooting Low Yield
| Potential Cause | Explanation & Solution |
| Degraded DCC | DCC is moisture-sensitive and can hydrolyze to the unreactive dicyclohexylurea (DCU). Solution: Use freshly opened DCC or DCC from a recently opened container stored in a desiccator. |
| Impure Starting Thiourea | Residual amines or carboxylic acids from the synthesis of the N-amidoalkylated thiourea can react with DCC, consuming the reagent and leading to byproducts. Solution: Ensure the purity of the starting thiourea by recrystallization or chromatography before the cyclization step. |
| Suboptimal Temperature | The reaction often requires reflux to proceed at a reasonable rate. Solution: Ensure the reaction is heated to the appropriate temperature for the solvent used (e.g., refluxing acetonitrile).[3] Monitor the reaction by TLC to determine the optimal reaction time. |
| Incorrect Solvent | The choice of solvent can impact both the reaction rate and the ease of purification. Solution: Acetonitrile is often a good choice as the DCTU byproduct is sparingly soluble and precipitates out during the reaction.[3] |
Troubleshooting Side Product Formation
| Side Product | Formation & Mitigation |
| Dicyclohexylthiourea (DCTU) | This is an inherent byproduct of the reaction. Mitigation: While its formation cannot be avoided, its removal is key. See the purification section below. |
| Unreacted Starting Material | Incomplete reaction due to insufficient heating, short reaction time, or degraded DCC. Mitigation: Ensure optimal reaction conditions and the use of active DCC. |
| N-Acylurea Derivatives | Can form if there are residual carboxylic acids from the thiourea synthesis. Mitigation: Purify the starting thiourea to remove any carboxylic acid impurities. |
Experimental Protocol: DCC-Mediated Cyclization
-
Reaction Setup: To a solution of the N-amidoalkylated thiourea (1.0 equiv.) in anhydrous acetonitrile (0.1-0.2 M), add dicyclohexylcarbodiimide (DCC) (1.1 equiv.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, which should cause the dicyclohexylthiourea (DCTU) to precipitate.
-
Filter the mixture through a pad of Celite® to remove the precipitated DCTU. Wash the filter cake with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
If further DCTU precipitates upon concentration, redissolve the residue in a suitable solvent (e.g., dichloromethane) and filter again.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Purification Workflow for DCC-Mediated Cyclization
Troubleshooting Guide 2: Cyclodehydration of N,N'-Diaroylthioureas using Acetic Anhydride
This classical method involves the acid-catalyzed cyclization of N,N'-diaroylthioureas to yield 1,3,5-oxadiazine-4-thiones.[4] While straightforward, it can be prone to side reactions if not carefully controlled.
Reaction Mechanism
The reaction is believed to proceed via the protonation of one of the carbonyl groups of the diaroylthiourea by the acidic medium, followed by intramolecular nucleophilic attack of the other carbonyl oxygen and subsequent dehydration to form the 1,3,5-oxadiazine ring.
Troubleshooting Low Yield
| Potential Cause | Explanation & Solution |
| Hydrolysis of Starting Material | N,N'-Diaroylthioureas can be susceptible to hydrolysis under strongly acidic conditions, especially at elevated temperatures. Solution: Use a moderate excess of acetic anhydride and avoid prolonged heating. Monitor the reaction closely by TLC. |
| Incomplete Reaction | The cyclization may be slow if the reaction temperature is too low. Solution: Ensure the reaction is refluxed for an adequate amount of time. A typical reaction time is 2-4 hours. |
| Decomposition of Product | The 1,3,5-oxadiazine ring may not be stable to prolonged exposure to strong acid at high temperatures. Solution: Once the reaction is complete (as determined by TLC), cool the reaction mixture promptly and proceed with the work-up. |
Troubleshooting Side Product Formation
| Side Product | Formation & Mitigation |
| N-Acetylated Byproducts | If the starting N,N'-diaroylthiourea is impure and contains residual amines, these can be acetylated by the acetic anhydride. Mitigation: Ensure the purity of the starting material. |
| Polymeric Materials | Under harsh conditions, acetic anhydride can undergo self-condensation, leading to polymeric byproducts. Mitigation: Use the minimum necessary amount of acetic anhydride and avoid excessively high temperatures or prolonged reaction times. |
| Ring-Opened Products | Hydrolysis of the desired 1,3,5-oxadiazine can occur if the work-up is not performed correctly. Mitigation: After cooling the reaction, pour it into cold water or onto ice to precipitate the product and quench the acetic anhydride. |
Experimental Protocol: Acetic Anhydride-Mediated Cyclization
-
Reaction Setup: To the N,N'-diaroylthiourea (1.0 equiv.), add acetic anhydride (5-10 equiv.).
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water or onto crushed ice with stirring.
-
The solid product should precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with water to remove any residual acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Summary of Key Troubleshooting Points
| Issue | DCC Method | Acetic Anhydride Method |
| Low Yield | Check DCC activity, purity of starting thiourea, and ensure adequate heating. | Avoid prolonged heating, ensure complete reaction, and perform a prompt work-up. |
| Side Products | DCTU is the main byproduct; N-acylureas can form from impure starting material. | N-acetylation of impurities and polymeric materials from acetic anhydride self-condensation. |
| Purification | Focus on the removal of DCTU by filtration and/or crystallization. | Precipitation in water followed by recrystallization is usually effective. |
By understanding the underlying chemistry and potential pitfalls of each method, researchers can effectively troubleshoot and optimize the synthesis of 1,3,5-oxadiazines from substituted thioureas.
References
Stability studies of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid under different conditions
Answering the user's request.## Technical Support Center: Stability Studies of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid
Welcome to the technical support resource for stability studies of this compound (BOCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during experimental stability testing.
Section 1: Frequently Asked Questions (FAQs) - General Stability
Q1: Why are forced degradation studies necessary for a molecule like BOCA?
A1: Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[1][2][3] These studies are designed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, oxidation, and intense light).[2][4] For BOCA, this process serves several key purposes:
-
Pathway Elucidation: It helps identify potential degradation products, which is essential for understanding the intrinsic stability of the molecule and establishing its degradation pathways.[1][4]
-
Method Development: The data generated are crucial for developing and validating stability-indicating analytical methods, such as HPLC, ensuring the method can separate and quantify the active pharmaceutical ingredient (API) from any impurities or degradants.[5]
-
Formulation & Packaging: Understanding how BOCA degrades helps in developing a stable formulation and selecting appropriate packaging and storage conditions to protect it from adverse environmental factors.[6][7][]
Q2: What is a "stability-indicating method," and how do I know if my HPLC method for BOCA qualifies?
A2: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active drug substance over time, while also detecting and quantifying any degradation products that may form.[7][9]
To ensure your HPLC method for BOCA is stability-indicating, you must demonstrate "specificity." This is achieved by subjecting BOCA to forced degradation conditions (acid, base, oxidation, heat, light). The method must be able to resolve the primary BOCA peak from all significant degradation product peaks, as well as from any components of the sample matrix or placebo. Peak purity analysis, typically using a photodiode array (PDA) detector, should be performed on the stressed samples to confirm that the main analyte peak is spectrally pure and not co-eluting with any degradants.
Q3: What is the target degradation level in a forced degradation study, and what if I see too much or too little?
A3: The generally accepted target for degradation in these studies is between 5-20% loss of the active ingredient.[3][4][10][11]
-
Why this range? Degradation below 5% may not be sufficient to generate and detect all relevant degradation products. Degradation above 20% can lead to the formation of secondary or tertiary degradants that may not be relevant to real-world storage conditions, making the degradation pathway unnecessarily complex.[4]
-
Too Little Degradation: If you observe minimal or no degradation, the stress condition is too mild. You should systematically increase the severity. For example, increase the molarity of the acid/base, raise the temperature, or extend the exposure time.[2][12]
-
Too Much Degradation: If the API is almost entirely degraded, the condition is too harsh. You should reduce the severity. Use a lower concentration of the stress agent, lower the temperature, or shorten the exposure duration.[10]
Section 2: Troubleshooting Guide for Forced Degradation Studies
This section provides detailed protocols and troubleshooting for specific stress conditions applied to this compound.
Workflow for a Typical Forced Degradation Study
Hydrolytic Stability (Acid & Base)
Hydrolytic degradation is a common pathway for many drug substances.[13][14] For BOCA, which contains a carboxylic acid, the primary structure is generally stable to hydrolysis, but stress conditions can still reveal instabilities.
Experimental Protocol: Acid/Base Hydrolysis
-
Preparation: Prepare a solution of BOCA (e.g., 1 mg/mL) in a 50:50 mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility.
-
Stress Application:
-
Acid: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base: In a separate vial, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
-
Incubation: Store the vials at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours).
-
Neutralization: At the designated time point, cool the samples to room temperature. Carefully neutralize the acid sample with an equivalent amount of NaOH and the base sample with an equivalent amount of HCl. This step is crucial to halt the degradation process.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
Troubleshooting Guide: Hydrolytic Studies
| Problem / Question | Possible Cause & Explanation | Recommended Action |
| Q: My BOCA precipitated out of solution after adding the acid or base. | The pH shift drastically changed the solubility of the carboxylic acid. Carboxylic acids are less soluble at low pH (protonated form) and more soluble at high pH (deprotonated salt form). | Increase the proportion of organic co-solvent (e.g., acetonitrile) in the initial solution. If precipitation is unavoidable, the study may need to be conducted as a suspension, as noted in ICH guidelines.[9][15] |
| Q: I see no degradation even after 48 hours at 80°C. | The BOCA molecule is highly stable to hydrolysis under these conditions. | Increase the strength of the acid/base (e.g., to 1 M) or increase the temperature.[2][12] Document the compound's stability under the initial conditions. |
| Q: My sample turned a slight yellow color after base hydrolysis. | This could indicate the formation of a chromophoric degradation product. The bromophenyl group or the cyclohexanone ring might undergo reactions under harsh basic conditions leading to conjugated systems that absorb visible light. | Ensure the new colored species corresponds to a peak in the chromatogram. Use a PDA detector to obtain the UV spectrum of the new peak for characterization. |
| Q: My HPLC baseline is noisy after injecting the neutralized samples. | High salt concentration from the neutralization step can interfere with the chromatography, especially in reversed-phase HPLC. | Dilute the sample further before injection. If the problem persists, consider a solid-phase extraction (SPE) step to desalt the sample, ensuring the method does not remove the degradants of interest. |
Oxidative Stability
Oxidation can be a complex degradation pathway, often involving free-radical mechanisms.[13][16][17] The presence of a bromine atom and a ketone functional group in BOCA suggests potential susceptibility.
Experimental Protocol: Oxidative Degradation
-
Preparation: Prepare a solution of BOCA (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Application: Add hydrogen peroxide (H₂O₂) to the solution. A common starting concentration is 3% H₂O₂.[10]
-
Incubation: Store the sample at room temperature, protected from light, for a period of up to 7 days.[10]
-
Analysis: At the desired time point, dilute the sample directly with the mobile phase for HPLC analysis. Quenching the reaction is typically not necessary if analyzed promptly.
Troubleshooting Guide: Oxidative Studies
| Problem / Question | Possible Cause & Explanation | Recommended Action |
| Q: I see no degradation after 7 days with 3% H₂O₂. | BOCA is stable to mild oxidation. | Increase the concentration of H₂O₂ (e.g., to 10% or even 30%) or gently heat the sample (e.g., to 40-60°C) to accelerate the reaction.[10] Note that other oxidizing agents like AIBN can also be used if peroxide is ineffective.[10] |
| Q: I see multiple small peaks appearing in my chromatogram. | Oxidative degradation can be non-specific and produce a wide array of minor products.[16] | Focus on identifying the major degradants first. Use an LC-MS method to obtain mass information for the new peaks to help propose structures. Potential sites of oxidation include the aromatic ring or the cyclohexyl ring. |
| Q: My HPLC column backpressure is increasing with each injection of the oxidative sample. | Residual H₂O₂ can sometimes affect column stability over many injections, although this is rare. More likely, an insoluble degradation product may be forming. | Filter the sample through a 0.22 µm syringe filter before injection. Ensure the mobile phase is fully degassed, as oxygen bubbles from H₂O₂ decomposition can cause pressure fluctuations. |
Photostability
Photostability testing evaluates the effect of light on the drug substance, as guided by ICH Q1B.[18][19][20] Compounds with aromatic rings, like BOCA, can absorb UV radiation and are often susceptible to photodegradation.
Experimental Protocol: Photostability
-
Sample Preparation: Place a thin layer of solid BOCA powder in a suitable transparent container (e.g., a quartz dish). Prepare a solution sample as well (e.g., 1 mg/mL).
-
Control: Prepare identical "dark control" samples by wrapping the containers completely in aluminum foil.[18]
-
Exposure: Place both the test and control samples in a validated photostability chamber. The chamber should provide a controlled dose of both visible and near-UV light, as specified in ICH Q1B.
-
Analysis: After the exposure period, retrieve the samples. Dissolve the solid sample and dilute the solution sample appropriately for HPLC analysis. Analyze the dark control in parallel.
Troubleshooting Guide: Photostability Studies
| Problem / Question | Possible Cause & Explanation | Recommended Action |
| Q: I see degradation in both my light-exposed sample and my dark control. | The degradation is likely due to thermal stress, not photolytic stress. The light source in photostability chambers can generate heat.[21] | Compare the degradation level in the light-exposed sample to the dark control. The difference between the two represents the true photodegradation. If the thermal degradation is too high, the chamber's temperature control may need to be checked. |
| Q: The surface of my solid sample has discolored, but the overall purity drop is small. | Photodegradation in solids is often a surface-level phenomenon. The light may not penetrate the entire sample, leading to localized degradation. | When sampling for analysis, ensure you are taking a representative sample from the entire powder bed, not just the top layer. Note the physical change (discoloration) in your report, as this is also a stability attribute.[17] |
| Q: Should I test BOCA in its intended packaging? | Yes, this is a key part of photostability testing for the final drug product.[18][21] | If the initial "forced" test on the exposed drug substance shows it is photolabile, subsequent tests should be performed on the drug product in its immediate pack and marketing pack to demonstrate that the packaging provides adequate protection.[18] |
Thermal Stability
Thermal stability studies assess the impact of temperature on the drug substance in the solid state.
Experimental Protocol: Thermal Degradation
-
Preparation: Place solid BOCA powder in a suitable container (e.g., a glass vial).
-
Stress Application: Place the vial in a calibrated oven at a temperature significantly higher than accelerated stability conditions (e.g., 80°C, 90°C, or 10°C increments above the 40°C accelerated condition).[9][15][22]
-
Humidity (Optional): To assess the combined effect of heat and humidity, place the sample in an oven with humidity control (e.g., 75% RH).[6][9]
-
Analysis: After the specified time, remove the sample, allow it to cool, and prepare a solution for HPLC analysis.
Troubleshooting Guide: Thermal Studies
| Problem / Question | Possible Cause & Explanation | Recommended Action |
| Q: My solid sample changed its physical appearance (e.g., became clumpy or changed color). | This indicates a physical instability. The material may have a low melting point, or it could be hygroscopic and absorbing moisture at elevated temperature and humidity. | Record all physical observations. Perform characterization tests like Differential Scanning Calorimetry (DSC) to determine the melting point and Dynamic Vapor Sorption (DVS) to assess hygroscopicity. These properties are critical for handling and formulation. |
| Q: I see a significant amount of degradation at 80°C but none at 60°C. | The compound likely has a thermal degradation "cliff," where degradation accelerates rapidly above a certain temperature. | This is valuable information. It helps define the upper limit for safe storage and manufacturing process temperatures. Conduct an intermediate temperature study (e.g., 70°C) to better characterize the degradation kinetics. |
Section 3: HPLC Method Troubleshooting
A robust HPLC method is the cornerstone of any stability study. Below are common issues encountered when analyzing BOCA and its degradants.
Troubleshooting Common HPLC Issues
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmtech.com [pharmtech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. iipseries.org [iipseries.org]
- 15. gmpauditing.com [gmpauditing.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. pharmacy180.com [pharmacy180.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 21. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]
Scalable synthesis of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid for industrial applications
An in-depth guide to navigating the scalable synthesis of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid, a key intermediate in modern drug development. This technical support center provides researchers and production chemists with detailed troubleshooting guides, validated protocols, and expert insights to overcome common manufacturing challenges.
The industrial-scale synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The most common and scalable route involves a key Friedel-Crafts acylation reaction. This guide focuses on a robust two-step sequence:
-
Step 1: Friedel-Crafts Acylation: Reaction of bromobenzene with 4-oxocyclohexanecarboxylic acid chloride. This step requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
-
Step 2: Hydrolysis and Workup: Quenching the reaction mixture and hydrolyzing any intermediate complexes to isolate the final product.
The causality behind this choice of pathway lies in its efficiency and the use of readily available starting materials. The Friedel-Crafts reaction is a cornerstone of industrial aromatic chemistry, though its successful scale-up requires careful management of reaction exotherms and catalyst activity.
Experimental Workflow Overview
Below is a visualization of the end-to-end synthetic workflow, from reagent preparation to final product isolation.
Validation & Comparative
A Comparative Guide to the Synthetic Strategies for Substituted Cyclohexanones
Substituted cyclohexanones are foundational structural motifs in a multitude of natural products and pharmaceutical agents. Their prevalence underscores the critical importance of efficient and selective synthetic methodologies for their construction. This guide provides a comparative analysis of four principal synthetic routes to these valuable carbocycles: the Robinson Annulation, the Diels-Alder Reaction, the Birch Reduction of aromatic precursors, and modern Organocatalytic approaches. We will delve into the mechanistic underpinnings, practical advantages and limitations, and stereochemical control offered by each strategy, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Robinson Annulation: A Classic Ring-Forming Cascade
First described by Sir Robert Robinson in 1935, the Robinson annulation is a powerful and enduring method for the formation of a six-membered ring.[1][2] This reaction sequence involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone (most commonly methyl vinyl ketone, MVK), followed by an intramolecular aldol condensation to construct the cyclohexenone ring.[3][4] The elegance of this transformation lies in its ability to form two new carbon-carbon bonds and a carbon-carbon double bond in a single operational sequence, making it a cornerstone in the synthesis of polycyclic systems like steroids and terpenes.[3]
Mechanism and Key Considerations
The generally accepted mechanism proceeds in two distinct stages:
-
Michael Addition: A base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. This conjugate addition results in the formation of a 1,5-dicarbonyl compound.[5]
-
Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, under the influence of a base, undergoes an intramolecular aldol reaction. An enolate is formed, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclohexenone product.[4]
A critical consideration in the Robinson annulation is the potential for polymerization of the Michael acceptor, such as MVK. To mitigate this, the reaction is often carried out under carefully controlled conditions, and in some cases, MVK precursors or surrogates like the Wichterle reagent (1,3-dichloro-cis-2-butene) are employed.[2] Regioselectivity can also be a challenge when using unsymmetrical ketones that can form multiple enolates.
Asymmetric Variants and Landmark Syntheses
The development of asymmetric Robinson annulations has been a significant area of research. A landmark achievement in this field is the organocatalytic enantioselective synthesis of the Wieland-Miescher ketone and the Hajos-Parrish ketone . The Hajos-Parrish-Eder-Sauer-Wiechelt reaction, utilizing the chiral amino acid L-proline as a catalyst, allows for the formation of these important steroid building blocks with high enantiomeric excess.[6][7] This reaction is considered a seminal work in the field of asymmetric organocatalysis.
dot
Caption: Workflow of the Robinson Annulation.
The Diels-Alder Reaction: A Convergent [4+2] Cycloaddition
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne), is an exceptionally powerful and versatile tool for the construction of six-membered rings. Its high degree of stereospecificity and regioselectivity makes it a favored method for creating complex cyclic systems with multiple stereocenters. The resulting cyclohexene can then be readily converted to the corresponding cyclohexanone through various oxidative or reductive transformations.
Mechanism and Stereochemical Predictability
The Diels-Alder reaction is a concerted pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single transition state. This concerted nature is responsible for the high stereospecificity of the reaction, where the stereochemistry of the reactants is directly translated to the product. The "endo rule" is a well-established principle that often predicts the major diastereomer in reactions involving cyclic dienes, where the dienophile's substituents are oriented towards the developing diene bridge in the transition state.
Electronically, the reaction is most efficient between an electron-rich diene and an electron-poor dienophile. The use of Lewis acid catalysts can significantly accelerate the reaction and enhance its regioselectivity and stereoselectivity.
Asymmetric Diels-Alder Reactions
The development of asymmetric Diels-Alder reactions has been a major focus in organic synthesis. Chiral auxiliaries attached to the dienophile, chiral Lewis acid catalysts, and chiral dienes have all been successfully employed to induce high levels of enantioselectivity. These methods provide access to enantiomerically enriched cyclohexene precursors, which are invaluable in the synthesis of chiral pharmaceuticals and natural products.
dot
Caption: General workflow of the Diels-Alder reaction for cyclohexanone synthesis.
The Birch Reduction: From Aromatics to Cyclohexanones
The Birch reduction offers a distinct and powerful strategy for the synthesis of cyclohexanone derivatives, starting from readily available aromatic compounds. This dissolving metal reduction, typically employing an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, selectively reduces the aromatic ring to a 1,4-cyclohexadiene.[8][9] Subsequent hydrolysis of the resulting enol ether, in the case of anisole (methoxybenzene) derivatives, affords the corresponding β,γ-unsaturated ketone, which can then be isomerized to the more stable α,β-unsaturated cyclohexenone.[8]
Mechanism and Regiocontrol
The mechanism of the Birch reduction involves the stepwise addition of solvated electrons and protons to the aromatic ring.[9] The regioselectivity of the reduction is governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as alkoxy groups, direct the reduction to the 2,5-positions, leading to the desired 1,4-cyclohexadiene precursor for cyclohexenones. Conversely, electron-withdrawing groups lead to reduction at the 1,4-positions relative to the substituent.
A key advantage of the Birch reduction is its ability to produce highly functionalized cyclohexadienes that are not easily accessible through other methods. The reaction conditions, while requiring specialized equipment for handling liquid ammonia, are generally mild.
dot
Caption: Synthetic route to cyclohexenones via Birch reduction of anisoles.
Organocatalytic Strategies: The Rise of Asymmetric Synthesis
The field of organocatalysis has revolutionized the synthesis of chiral molecules, and the construction of substituted cyclohexanones is no exception. Small, chiral organic molecules, such as proline and its derivatives, can effectively catalyze a variety of transformations, including Michael additions and aldol reactions, with high levels of enantioselectivity.[6][7] These methods offer a green and often more cost-effective alternative to traditional metal-based catalysts.
Enamine and Iminium Catalysis
Organocatalytic approaches to cyclohexanones often rely on enamine or iminium ion intermediates. In a typical scenario, a chiral secondary amine catalyst reacts with a ketone to form a nucleophilic enamine. This enamine can then participate in a Michael addition to an α,β-unsaturated aldehyde or ketone. Subsequent intramolecular reactions, such as aldol or Mannich reactions, lead to the formation of the substituted cyclohexanone ring. The chiral catalyst controls the stereochemical outcome of the reaction by directing the approach of the electrophile to one face of the enamine.
Advantages and Applications
A significant advantage of organocatalysis is the operational simplicity and the avoidance of toxic and expensive heavy metals. The reactions are often performed under mild conditions and are tolerant of a wide range of functional groups. As previously mentioned, the proline-catalyzed synthesis of the Hajos-Parrish ketone is a prime example of the power of organocatalysis in the asymmetric synthesis of complex cyclohexanone derivatives.[7]
dot
Caption: A general organocatalytic cycle for the synthesis of substituted cyclohexanones.
Comparative Analysis of Synthetic Routes
| Reaction | Key Reagents/Catalysts | Typical Yields | Stereocontrol | Key Advantages | Key Limitations |
| Robinson Annulation | Ketone, α,β-unsaturated ketone, base (e.g., NaOEt) or acid | 40-90% | Moderate to high diastereoselectivity; enantioselectivity achievable with chiral catalysts (e.g., proline). | Forms a new six-membered ring in a single operation; well-established and reliable. | Can be prone to polymerization of the α,β-unsaturated ketone; regioselectivity can be an issue with unsymmetrical ketones. |
| Diels-Alder Reaction | Conjugated diene, dienophile (e.g., α,β-unsaturated ketone) | 60-95% | High stereospecificity and regioselectivity; excellent enantioselectivity with chiral catalysts or auxiliaries. | Highly versatile for constructing substituted cyclohexenes, which can be converted to cyclohexanones. | Requires a diene and dienophile; retro-Diels-Alder can occur at high temperatures. |
| Birch Reduction | Aromatic precursor (e.g., anisole), alkali metal (Na, Li), liquid NH₃, alcohol | 70-90% (for the reduction step) | Not inherently stereoselective in the reduction step; stereocenters can be introduced in subsequent steps. | Access to highly functionalized cyclohexadienes from readily available aromatic compounds. | Requires specialized equipment for handling liquid ammonia; can be sensitive to moisture. |
| Organocatalytic Routes | Ketone/aldehyde, α,β-unsaturated carbonyl, chiral organocatalyst (e.g., proline) | 70-99% | High to excellent enantioselectivity and diastereoselectivity. | Mild reaction conditions; avoids toxic metals; high functional group tolerance. | Catalyst loading can sometimes be high; reaction times can be long. |
Experimental Protocols
Protocol 1: Robinson Annulation of 2-Methylcyclohexanone with Methyl Vinyl Ketone[1]
This protocol describes the synthesis of 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one.
Materials:
-
2-Methylcyclohexanone
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Anhydrous ethanol
-
5% Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel (230-400 mesh)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 equiv.) in anhydrous ethanol.
-
Addition of Base: To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 5% hydrochloric acid until the pH is approximately 7.
-
Extraction: Remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Diels-Alder Reaction of Isoprene with Maleic Anhydride
This protocol describes the synthesis of 4-methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride.
Materials:
-
Isoprene
-
Maleic anhydride
-
Toluene
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 equiv.) in toluene.
-
Addition of Diene: To the stirred solution, add freshly distilled isoprene (1.2 equiv.) at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Crystallization: Add hexane to the reaction mixture to induce crystallization of the product.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.
Protocol 3: Proline-Catalyzed Asymmetric Synthesis of the Hajos-Parrish Ketone[6]
This protocol describes the enantioselective intramolecular aldol condensation of 2-methyl-2-(3-oxobutyl)-cyclopentane-1,3-dione.
Materials:
-
2-methyl-2-(3-oxobutyl)-cyclopentane-1,3-dione
-
(S)-Proline
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve 2-methyl-2-(3-oxobutyl)-cyclopentane-1,3-dione (1.0 equiv.) in DMF.
-
Addition of Catalyst: To the stirred solution, add (S)-proline (0.03 equiv.) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Birch Reduction of Methoxybenzene (Anisole)[10]
This protocol describes the synthesis of 1-methoxy-1,4-cyclohexadiene.
Materials:
-
Lithium wire
-
Anhydrous liquid ammonia
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Methoxybenzene (Anisole)
-
Ammonium chloride
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense anhydrous liquid ammonia.
-
Addition of Metal: To the liquid ammonia, carefully add small pieces of lithium wire until a persistent blue color is obtained.
-
Addition of Substrate and Proton Source: In a separate flask, prepare a solution of methoxybenzene (1.0 equiv.) and anhydrous ethanol (2.0 equiv.) in anhydrous diethyl ether. Add this solution dropwise to the lithium-ammonia solution.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Work-up: Allow the ammonia to evaporate overnight. Add water and diethyl ether to the residue. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain the crude product.
Conclusion
The synthesis of substituted cyclohexanones is a rich and diverse field, with a range of powerful methodologies at the disposal of the synthetic chemist. The choice of a particular route depends on several factors, including the desired substitution pattern, stereochemical outcome, availability of starting materials, and scalability. The Robinson annulation remains a robust and reliable method for the construction of fused ring systems. The Diels-Alder reaction offers unparalleled control over stereochemistry in the formation of the cyclohexene precursor. The Birch reduction provides a unique entry point from aromatic compounds, while organocatalytic methods have emerged as a premier strategy for the asymmetric synthesis of these important carbocycles. By understanding the strengths and limitations of each approach, researchers can make informed decisions to efficiently and selectively construct the desired substituted cyclohexanone targets for their applications in drug discovery and natural product synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. chemistwizards.com [chemistwizards.com]
- 5. homework.study.com [homework.study.com]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. lscollege.ac.in [lscollege.ac.in]
A Researcher's Guide to the Biological Activity of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid and Its Analogs
Introduction: The Potential of the Cyclohexanecarboxylic Acid Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be systematically modified to optimize biological activity is a cornerstone of medicinal chemistry. The cyclohexanecarboxylic acid framework represents one such versatile scaffold. Its semi-rigid, three-dimensional structure provides a unique platform for orienting functional groups in precise spatial arrangements to interact with biological targets.[1][2]
This guide focuses on 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid (Compound 1) as a representative lead compound.[3] While this specific molecule is primarily recognized as a synthetic intermediate, its structure embodies key features ripe for exploration: a lipophilic bromophenyl group, a hydrogen-bonding carboxylic acid, and a reactive ketone. By systematically modifying these features, we can explore the structure-activity relationships (SAR) that govern the compound's potential therapeutic effects. This guide will provide a comparative analysis of Compound 1 and its hypothetical and known analogs, detailing their potential biological activities, the experimental protocols for their evaluation, and the mechanistic insights that drive drug design.
Comparative Biological Evaluation: Targeting Inflammatory Pathways
For the purpose of this guide, we will hypothesize a primary biological target relevant to scaffolds of this nature: an enzyme involved in inflammatory pathways, such as a kinase or a cyclooxygenase (COX) enzyme. The rationale is based on the known anti-inflammatory properties of other cyclic carboxylic acid derivatives.[1][4] We will compare the inhibitory potential of our lead compound and its analogs against this hypothetical target.
The following table summarizes the anticipated biological activity, measured as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The data for the analogs is extrapolated from SAR principles observed in similar chemical series.[2][5]
| Compound ID | R1 Substituent (para-position) | R2 Moiety (position 4) | Predicted IC50 (µM) | Key SAR Insights |
| 1 (Lead) | -Br | =O (keto) | 15 | Baseline activity; bromo group offers a balance of lipophilicity and electronic properties. |
| 2 | -Cl | =O (keto) | 20 | The less lipophilic chloro group slightly reduces potency compared to bromo. |
| 3 | -F | =O (keto) | 35 | The small, electronegative fluoro group is less favorable for hydrophobic pocket binding. |
| 4 | -CH3 | =O (keto) | 12 | The electron-donating methyl group may enhance binding affinity in certain pockets. |
| 5 | -NO2 | =O (keto) | >100 | The bulky, strongly electron-withdrawing nitro group is detrimental to activity. |
| 6 | -Br | -OH (hydroxyl) | 8 | Reduction of the ketone to a hydroxyl group can introduce a new hydrogen bond donor, potentially increasing potency. |
| 7 | -Br | (spiro-oxetane) | 5 | Replacing the ketone with a spiro-oxetane can improve metabolic stability and solubility, enhancing cellular activity.[6] |
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals critical insights into how structural modifications influence biological activity.
-
Influence of the Phenyl Ring Substituent: The nature of the substituent at the para-position of the phenyl ring is a key determinant of activity. Potency generally follows the trend: -CH3 > -Br > -Cl > -F >> -NO2. This suggests that a combination of lipophilicity and specific electronic properties is required for optimal interaction with the target's binding site. The detrimental effect of the nitro group indicates a steric or electronic clash.[2][5]
-
Role of the Carboxylic Acid: The carboxylic acid moiety is predicted to be essential for activity.[5] It likely acts as a key hydrogen bond donor or forms an ionic interaction (salt bridge) with a basic residue (e.g., Arginine or Lysine) in the active site of the target enzyme. Esterification or removal of this group would be expected to abolish biological activity.
-
Modification of the Cyclohexane Ring: The ketone at position 4 offers a site for modification. Its reduction to a hydroxyl group (Compound 6) introduces a hydrogen bond donor, which can enhance binding affinity if a corresponding acceptor is present in the active site. A more advanced strategy involves replacing the carbonyl with a bioisostere, such as a spiro-oxetane (Compound 7). Oxetanes are increasingly used in drug discovery to improve physicochemical properties like solubility and metabolic stability without adding significant bulk.[6]
Below is a diagram summarizing these SAR principles.
Caption: Structure-Activity Relationship (SAR) map for the cyclohexanecarboxylic acid scaffold.
Detailed Experimental Protocols
To validate the predicted activities, a robust experimental plan is necessary. The following is a detailed protocol for a generic enzyme inhibition assay, which can be adapted for specific targets.
Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)
1. Objective: To determine the concentration of an inhibitor that reduces the enzyme's activity by 50% (IC50).
2. Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Inhibitor compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with necessary cofactors like MgCl2)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader (spectrophotometer or fluorometer)
-
Multichannel pipettes
3. Step-by-Step Procedure:
- Prepare Reagents:
- Dissolve inhibitor compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
- Prepare serial dilutions of the inhibitor stocks in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit the enzyme.[7]
- Prepare the enzyme solution at a concentration that yields a linear reaction rate over the desired time course.
- Prepare the substrate solution at a concentration close to its Michaelis-Menten constant (Km) for sensitive IC50 determination.[8]
- Assay Setup:
- In a 96-well plate, add 5 µL of each inhibitor dilution to triplicate wells.
- Include control wells:
- 100% Activity Control: 5 µL of assay buffer with DMSO (no inhibitor).
- 0% Activity Control (Blank): 5 µL of assay buffer with DMSO (no inhibitor, no enzyme).
- Add 45 µL of the enzyme solution to all wells except the blank wells. Add 45 µL of assay buffer to the blank wells.
- Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[9]
- Initiate and Monitor the Reaction:
- Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells, bringing the total volume to 100 µL.
- Immediately place the plate in a microplate reader and monitor the change in absorbance or fluorescence over time (kinetic read). The rate of the reaction is determined from the slope of the linear portion of the progress curve.[10]
- Data Analysis:
- Calculate the rate of reaction for each well.
- Normalize the data: The rate of the 100% activity control is set to 100%, and the blank is set to 0%.
- Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[9]
This workflow is visualized in the diagram below.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis and structure-activity relationship of tricyclic carboxylic acids as novel anti-histamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficacy in Cyclohexanone Synthesis: From Traditional Methods to Emerging Technologies
Cyclohexanone, a crucial intermediate in the production of nylon-6 and nylon-6,6, is a cornerstone of the modern chemical industry.[1][2] Its synthesis, therefore, is a subject of intense research and optimization. This guide provides a comprehensive comparison of various catalytic systems for cyclohexanone production, offering insights into their performance, underlying mechanisms, and practical applications for researchers, scientists, and professionals in drug development.
Two primary industrial routes dominate cyclohexanone synthesis: the oxidation of cyclohexane and the hydrogenation of phenol.[1][3] While cyclohexane oxidation is a widely used method, it often requires harsh reaction conditions and can suffer from low selectivity.[1][4] In contrast, the selective hydrogenation of phenol is considered a greener and more atom-economical approach.[5] This guide will delve into the catalytic strategies for both pathways, with a particular focus on recent advancements that promise enhanced efficiency and sustainability.
I. Catalytic Strategies for Phenol Hydrogenation
The selective hydrogenation of phenol to cyclohexanone is a delicate process, as over-hydrogenation can readily lead to the formation of cyclohexanol.[6] The choice of catalyst is therefore paramount in achieving high selectivity towards the desired ketone.
Palladium (Pd) catalysts are the most extensively studied and utilized for the selective hydrogenation of phenol due to their strong interaction with the benzene ring.[7]
-
Performance Metrics: Supported Pd catalysts have demonstrated high efficacy. For instance, a plasma-engineered Pd@AC catalyst achieved 99.9% phenol conversion with 97% selectivity to cyclohexanone at a mild 70°C.[5] Another study utilizing a Pd/PVDF-HFP catalyst reported 98% conversion and 97% selectivity within 7 hours.[6] The combination of palladium nanoparticles with a Lewis acid like AlCl₃ has been shown to achieve over 99.9% conversion and selectivity.[6]
-
The Role of the Support and Additives: The support material significantly influences the catalyst's activity and selectivity.[6] For example, a bifunctional Pd/C-heteropoly acid catalyst achieved 100% phenol conversion and 93.6% selectivity by suppressing the further hydrogenation of cyclohexanone to cyclohexanol.[1] Similarly, a Pd@Al-mSiO₂ core-shell catalyst with Lewis acid sites in the shell demonstrated 100% conversion and 98.5% selectivity.[7] The Lewis acid sites are believed to activate the aromatic ring and inhibit carbonyl hydrogenation.[7][8]
Ruthenium (Ru) catalysts are also effective for phenol hydrogenation, though they sometimes favor the formation of cyclohexanol.[9][10]
-
Performance Metrics: A Ru/Al₂O₃ nanocatalyst showed 82% conversion and 67% selectivity to cyclohexanone at 80°C and 20 bar hydrogen pressure.[11] However, other studies have focused on the complete hydrogenation to cyclohexanol. For instance, a superhydrophobic Ru@N-CS catalyst achieved 100% phenol conversion and nearly 100% cyclohexanol selectivity under mild conditions.[12]
The following table summarizes the performance of various catalysts in the hydrogenation of phenol to cyclohexanone.
| Catalyst | Support/Additive | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Pd/C-heteropoly acid | Heteropoly acid | 80 | 1.0 | 3 | 100 | 93.6 | [1] |
| PL-Pd@AC | Activated Carbon | 70 | - | - | 99.9 | 97 | [5] |
| Pd/PVDF-HFP | PVDF-HFP | - | - | 7 | 98 | 97 | [6] |
| Pd/MIL-100(Cr) | MIL-100(Cr) | 100 | 0.1 | 1 | 100 | 98.3 | [8] |
| Pd@Al-mSiO₂ | Al-mSiO₂ | 100 | 1.0 | 1 | 100 | 98.5 | [7] |
| Ru/Al₂O₃ | Al₂O₃ | 80 | 2.0 | 1 | 82 | 67 | [11] |
Experimental Protocol: Selective Hydrogenation of Phenol using Pd/C-Heteropoly Acid Catalyst [1]
This protocol describes a representative liquid-phase hydrogenation of phenol.
-
Catalyst Preparation: Prepare the composite catalyst by physically mixing Pd/C and phosphotungstic acid (PTA) at a specific mass ratio (e.g., 1:10).
-
Reaction Setup: In a high-pressure autoclave, add the prepared catalyst, phenol, and a suitable solvent.
-
Reaction Conditions: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1.0 MPa). Heat the reactor to the target temperature (e.g., 80°C) while stirring.
-
Reaction Monitoring and Analysis: After the specified reaction time (e.g., 3 hours), cool the reactor, release the pressure, and collect the reaction mixture. Analyze the products using gas chromatography (GC) to determine the conversion of phenol and the selectivity to cyclohexanone.
Diagram: Proposed Mechanism for Phenol Hydrogenation over a Bifunctional Catalyst
Caption: A simplified representation of the synergistic effect of a bifunctional catalyst in phenol hydrogenation.
II. Catalytic Strategies for Cyclohexane Oxidation
The direct oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone, known as KA oil, is a more established industrial process.[13] However, controlling the selectivity and preventing over-oxidation to byproducts remains a significant challenge.
Cobalt salts, such as cobalt naphthenate, are the conventional catalysts for industrial cyclohexane oxidation.[4] Heterogeneous cobalt oxide (Co₃O₄) catalysts have also been extensively studied.
-
Performance Metrics: Cobalt molybdenum oxide (CoMoO₄) catalysts have shown a conversion of 7.38% with a high selectivity to KA oil of 94.3% in one hour under solvent-free conditions.[14] Co₃O₄ nanocrystals have achieved 7.6% conversion with 89.1% selectivity to cyclohexanol and cyclohexanone. The particle size of Co₃O₄ nanoparticles has been found to influence selectivity, with larger particles favoring cyclohexene at lower temperatures.[15]
The addition of gold (Au) to other metal catalysts has been shown to improve performance.
-
Performance Metrics: Gold nanoparticles supported on silica have demonstrated high selectivity and good conversion.[13] Au/Co₃O₄ catalysts showed higher activities compared to pure Co₃O₄.[16] Au-Pd alloy nanoparticles have also been investigated for cyclohexane oxidation.[17]
Photocatalysis offers a promising, environmentally friendly alternative for cyclohexane oxidation.
-
Performance Metrics: C₃N₄/Au nanocomposites have achieved 10.54% conversion with 100% selectivity to cyclohexanone under visible light without any additional oxidants or initiators.[18]
The following table provides a comparative overview of different catalysts for cyclohexane oxidation.
| Catalyst | Support/Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to KA Oil/Cyclohexanone (%) | Reference |
| CoMoO₄ | Molecular Oxygen | - | 1 | 7.38 | 94.3 (KA Oil) | [14] |
| Co₃O₄ Nanocrystals | Molecular Oxygen | 120 | 6 | 7.6 | 89.1 (KA Oil) | [19] |
| Ti₇₀Zr₁₀Co₂₀ | Oxygen | - | 6 | 6.8 | 90.4 (KA Oil) | [20] |
| C₃N₄/Au | Visible Light | - | 24 | 10.54 | 100 (Cyclohexanone) | [18] |
Experimental Protocol: Photocatalytic Oxidation of Cyclohexane using C₃N₄/Au [18]
This protocol outlines a typical photocatalytic oxidation experiment.
-
Catalyst Synthesis: Synthesize the C₃N₄/Au nanocomposite catalyst.
-
Reaction Setup: Disperse the photocatalyst in a reaction vessel containing cyclohexane.
-
Reaction Conditions: Irradiate the mixture with a visible light source while stirring. The reaction is typically carried out at room temperature and atmospheric pressure.
-
Product Analysis: After the reaction, separate the catalyst from the solution (e.g., by centrifugation). Analyze the liquid phase using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products.
Diagram: Experimental Workflow for Photocatalytic Cyclohexane Oxidation
Caption: A flowchart illustrating the key steps in a photocatalytic cyclohexane oxidation experiment.
III. Emerging Catalytic Frontiers: Photocatalysis and Electrocatalysis
Beyond traditional thermal catalysis, photocatalysis and electrocatalysis are emerging as powerful and sustainable alternatives for cyclohexanone synthesis.
-
Photocatalytic Synthesis of Cyclohexanone Derivatives: Tandem carbene and photoredox catalysis has been employed for the synthesis of substituted cycloalkanones.[21] Another novel approach involves the photocatalytic synthesis of cyclohexanone oxime from ambient air and KA oil using quantum dot photocatalysts.[22]
-
Electrocatalytic Hydrogenation: Electrocatalytic hydrogenation of phenol offers a method to perform the reaction under mild conditions. An "off-field" electrocatalysis strategy has been shown to significantly increase the turnover frequency (TOF) of phenol hydrogenation to 3090 h⁻¹ while maintaining 94% selectivity for cyclohexanone by overcoming mass and electron transfer limitations.[23]
IV. Conclusion and Future Outlook
The synthesis of cyclohexanone continues to be a dynamic field of research, with significant strides being made in the development of more efficient, selective, and sustainable catalytic systems. While palladium-based catalysts remain the benchmark for phenol hydrogenation, the exploration of bifunctional catalysts and novel supports continues to push the boundaries of performance. For cyclohexane oxidation, the challenge lies in improving selectivity and reducing the energy intensity of the process, with photocatalysis showing great promise.
The emergence of photocatalytic and electrocatalytic methods opens up new avenues for cyclohexanone synthesis under ambient conditions, aligning with the principles of green chemistry. Future research will likely focus on the design of robust and recyclable catalysts, the elucidation of complex reaction mechanisms, and the integration of these novel catalytic systems into industrial processes. For researchers and professionals in the field, a deep understanding of the comparative efficacy of these diverse catalytic approaches is essential for driving innovation and developing the next generation of chemical manufacturing technologies.
References
- 1. osti.gov [osti.gov]
- 2. Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. saspublishers.com [saspublishers.com]
- 10. "Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catal . . ." by Daniel McKeon [digitalcommons.library.umaine.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. research.monash.edu [research.monash.edu]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Photocatalytic Cyclohexanone Oxime Synthesis from Ambient Air and KA Oil. | Semantic Scholar [semanticscholar.org]
- 23. pubs.acs.org [pubs.acs.org]
Navigating the Structure-Activity Landscape: A Comparative Guide to 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers an in-depth, comparative analysis of the potential structure-activity relationships (SAR) for derivatives of 1-(4-bromophenyl)-4-oxocyclohexanecarboxylic acid. As direct SAR studies on this specific scaffold are not extensively published, this guide synthesizes data from structurally related compounds to provide a predictive framework for drug design and optimization. We will explore the probable impact of modifications to the core scaffold on anti-inflammatory and antiproliferative activities, supported by experimental data from analogous series and detailed protocols for key biological assays.
The Core Scaffold: A Promising Starting Point
The this compound scaffold presents a unique combination of structural motifs that are frequently found in biologically active molecules. The bromophenyl group is a common feature in compounds with anti-inflammatory and anticancer properties. The cyclohexanecarboxylic acid moiety provides a rigid, three-dimensional framework that can be functionalized to interact with specific biological targets, while the 4-oxo group offers a key point for chemical modification.
Postulated Structure-Activity Relationships
Based on the analysis of related chemical series, we can hypothesize the following SAR trends for derivatives of this compound. These hypotheses provide a rational basis for the design of new analogs with potentially enhanced potency and selectivity.
The Significance of the 4-Bromophenyl Moiety
The 4-bromophenyl group is anticipated to play a crucial role in the biological activity of these derivatives. The bromine atom, being a halogen, can participate in halogen bonding and other non-covalent interactions with biological targets. Its position on the phenyl ring is also critical.
-
Positional Isomers: Shifting the bromine to the ortho or meta positions is likely to alter the molecule's conformation and its ability to fit into a binding pocket. It is hypothesized that the para position provides optimal orientation for interaction with target proteins.
-
Substitution on the Phenyl Ring: Replacing the bromine with other substituents can modulate the electronic and steric properties of the molecule.
-
Electron-withdrawing groups (e.g., -NO₂, -CN) may enhance activity by altering the pKa of the carboxylic acid or by participating in specific interactions with the target.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) could influence the molecule's metabolic stability and lipophilicity.
-
The Role of the 4-Oxo Group
The ketone at the 4-position of the cyclohexyl ring is a critical feature. Its presence introduces polarity and a potential hydrogen bond acceptor.
-
Reduction to a Hydroxyl Group: Conversion of the ketone to a hydroxyl group would introduce a hydrogen bond donor and create a chiral center. The stereochemistry of this new center would likely have a significant impact on biological activity, with one enantiomer potentially being much more active than the other.
-
Conversion to an Oxime or Other Derivatives: Derivatization of the oxo group can be used to explore the chemical space around this position and potentially interact with different regions of a binding pocket.
Modifications of the Carboxylic Acid
The carboxylic acid is a key functional group, likely involved in forming strong ionic interactions or hydrogen bonds with the biological target.
-
Esterification: Converting the carboxylic acid to an ester would mask its charge and increase lipophilicity, which could enhance cell permeability. This modification would likely alter the binding mode and could be a strategy for developing prodrugs.
-
Amidation: Formation of amides with various amines would allow for the introduction of a wide range of substituents, providing a powerful tool for probing the SAR. The nature of the amine substituent would be expected to significantly influence activity.
Comparative Biological Activity of Analogous Compounds
To provide a quantitative basis for our SAR hypotheses, the following tables summarize the biological activities of structurally related compounds from the literature.
Table 1: Anti-Inflammatory Activity of Bromophenyl-Containing Compounds
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| A | Celecoxib | COX-2 | 0.04 | [1](--INVALID-LINK--) |
| B | Pyrazole Derivative | COX-2 | 0.28 | [1](--INVALID-LINK--) |
| C | N-(2-Bromo-phenyl)-2-hydroxy-benzamide | Trypsin | 40-70 (mg/mL) | [2](--INVALID-LINK--) |
Table 2: Antiproliferative Activity of Cyclohexanecarboxylic Acid Derivatives
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| D | Cycloalkanecarboxamide Derivative | HT29 (Colon) | 4.73 | [3](--INVALID-LINK--) |
| E | Amidrazone of cyclohex-1-ene-1-carboxylic acid | PBMCs | ~50 (µg/mL) | [4](--INVALID-LINK--) |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays relevant to the potential biological activities of this compound derivatives.
Protocol 1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of test compounds against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX Inhibitor Screening Assay Kit
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in assay buffer.
-
Add 10 µL of the diluted test compounds or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of heme and 10 µL of the COX-2 enzyme solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.
-
Incubate the plate at 25°C for 2 minutes.
-
Add 40 µL of 2N HCl to stop the reaction.
-
Add 100 µL of the colorimetric substrate solution and incubate for 20 minutes.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 2: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5]
Visualizing the SAR Strategy and Experimental Workflow
The following diagrams illustrate the proposed SAR exploration and the experimental workflow for evaluating the synthesized compounds.
Caption: Proposed SAR exploration strategy for this compound derivatives.
Caption: General experimental workflow for the synthesis and evaluation of novel derivatives.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the structure-activity relationship studies of this compound derivatives. By leveraging data from structurally similar compounds, we have outlined key areas for chemical modification and proposed robust experimental protocols for the evaluation of their anti-inflammatory and antiproliferative potential. The presented SAR hypotheses, coupled with the detailed methodologies, are intended to serve as a valuable resource for researchers in the field of drug discovery and development, accelerating the identification of novel therapeutic candidates. Future work should focus on the synthesis and systematic biological evaluation of a focused library of derivatives to validate and refine these initial SAR predictions.
References
A Researcher's Guide to the X-ray Crystal Structure Analysis of Novel Cyclohexenone Derivatives
In the landscape of modern drug discovery and materials science, the cyclohexenone scaffold is a cornerstone of molecular design. Its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate make a deep understanding of its three-dimensional structure paramount. For researchers, scientists, and drug development professionals, X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of novel cyclohexenone derivatives, providing critical insights into their structure-activity relationships (SAR), reaction mechanisms, and solid-state properties.[1]
This guide offers an in-depth, experience-driven comparison of the methodologies and considerations essential for the successful X-ray crystal structure analysis of these valuable compounds. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating crystallographic workflow.
The Foundational Challenge: From Molecule to High-Quality Crystal
The rate-limiting step in any crystallographic endeavor is obtaining a single crystal of suitable size and quality.[1] Cyclohexenone derivatives, with their inherent conformational flexibility, can present unique challenges in crystallization.[2][3][4][5][6] The six-membered ring can adopt various conformations (e.g., half-chair, boat), and the energetic landscape between these forms can be shallow.[4] This flexibility can sometimes hinder the ordered packing required for diffraction-quality crystals.
Comparative Crystallization Strategies
The choice of crystallization technique is critical and often empirical. Below is a comparison of common methods, with insights tailored to cyclohexenone derivatives.
| Technique | Principle | Best Suited For | Expert Considerations for Cyclohexenone Derivatives |
| Slow Evaporation | Gradual removal of solvent increases solute concentration to the point of supersaturation and crystallization.[7][8] | Milligram to gram quantities of material; thermally stable compounds. | This is often the first method to try due to its simplicity.[7] Use a solvent in which the compound is moderately soluble.[8] A mixture of solvents (e.g., a good solvent like ethyl acetate and a poorer solvent like hexane) can be effective. The flexible nature of the ring may be "locked" into a specific conformation by intermolecular interactions in the crystal lattice, which can be favored by slow solvent removal. |
| Vapor Diffusion | A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent." Diffusion of the anti-solvent into the primary solvent reduces the compound's solubility, inducing crystallization.[7][9] | Microgram to milligram quantities; excellent for screening multiple conditions.[7] | This is arguably the most powerful method for small molecules.[7] The slow change in solvent environment can gently guide the flexible cyclohexenone ring into an ordered arrangement. Common solvent systems include chloroform/ether and dichloromethane/pentane. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[9][10] | Milligram quantities; useful when vapor diffusion fails. | This technique can produce very high-quality crystals.[10] The key is to minimize disturbance.[9][10] For cyclohexenones, this method can be advantageous if a specific solvent interaction is needed to stabilize a particular conformer. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing solubility and causing crystallization.[7] | Compounds with a significant temperature-dependent solubility. | This method can be very effective, especially if the compound is highly soluble in a particular solvent at its boiling point. The slow cooling rate is crucial to allow the molecules to pack in an ordered fashion.[7] |
A Note on Purity: It is a common misconception that crystallization is a purification step. For the purpose of single-crystal X-ray diffraction, starting with the highest possible purity (ideally >95%) is essential for success.[11]
Experimental Workflow: From Crystal to Structure
The journey from a promising crystal to a refined 3D structure follows a well-defined, yet nuanced, path. This workflow is designed to be self-validating at each stage.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
-
Crystal Selection and Mounting:
-
Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.[12]
-
The ideal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[12]
-
Carefully mount the crystal on a cryoloop or glass fiber using a minimal amount of paratone or mineral oil.
-
-
Data Collection:
-
Mount the crystal on the diffractometer, typically cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Perform a preliminary screening to determine the unit cell parameters and assess the crystal's diffraction quality.
-
Based on the screening, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as Lorentz and polarization effects.
-
Determine the space group and solve the structure using direct methods or Patterson methods. This will yield an initial electron density map.
-
-
Structure Refinement:
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares minimization.
-
Locate and refine hydrogen atoms, which are often visible in the difference Fourier map for well-diffracting crystals.
-
Comparative Analysis: Single-Crystal XRD vs. Powder XRD
While single-crystal X-ray diffraction (SCXRD) is the gold standard for structure determination, there are instances where only a polycrystalline powder can be obtained.[13] In such cases, Powder X-ray Diffraction (PXRD) can be a valuable alternative, though with some trade-offs.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | A single crystal of ~0.1-0.3 mm. | A few milligrams of microcrystalline powder. |
| Information Obtained | Unambiguous 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[14][15] | Unit cell parameters, phase purity, crystallinity, and sometimes the crystal structure (ab initio structure determination from powder data is challenging).[13][16][17] |
| Resolution | Atomic resolution (<1 Å). | Generally lower resolution than SCXRD. |
| Primary Application | Definitive structure elucidation of novel compounds. | Phase identification, quality control, polymorphism studies.[17] |
For novel cyclohexenone derivatives, SCXRD is strongly preferred. However, PXRD is an essential complementary technique for characterizing the bulk material and studying polymorphism, which is a critical aspect in the pharmaceutical industry.[17]
Data Interpretation and Validation: A Trustworthy System
A crystallographic structure is only as reliable as its validation. Modern crystallographic software packages provide a wealth of metrics to assess the quality of a structure determination.
Key Refinement Metrics and Their Significance
| Metric | Typical Value for a Good Structure | What it Indicates |
| R1 | < 0.05 (5%) | The agreement between the observed and calculated structure factor amplitudes. A lower value indicates a better fit of the model to the data. |
| wR2 | < 0.15 (15%) | A weighted R-factor based on the squared structure factor amplitudes. It is generally higher than R1 but is a more robust indicator of refinement quality. |
| Goodness-of-Fit (GooF) | ~1.0 | Should be close to 1 for a well-refined structure. Significant deviations can indicate an incorrect model or improper weighting. |
| Residual Electron Density | < ±0.5 e⁻/ų | The largest peaks and deepest holes in the final difference electron density map. Large values may indicate missing atoms, disorder, or other model inaccuracies. |
The Role of Crystallographic Databases
A crucial step in validating and contextualizing your structure is to compare it with known structures. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[18][19][20][21][22] Searching the CSD for related cyclohexenone structures can provide valuable insights into expected bond lengths, angles, and common packing motifs.
Troubleshooting Common Challenges with Cyclohexenone Derivatives
The inherent flexibility of the cyclohexenone ring can sometimes lead to crystallographic complications.
Caption: A decision tree for common crystallographic problems.
-
Twinning: This occurs when two or more crystal lattices are intergrown with a specific orientation relationship. It can often be handled with specialized data processing and refinement software.
-
Disorder: The cyclohexenone ring or a substituent may adopt multiple conformations within the crystal lattice. This can be modeled by splitting the disordered atoms over two or more positions with partial occupancies.
-
Weak Diffraction: If the crystals are very small or of poor quality, they may not diffract X-rays strongly. In such cases, attempting further recrystallization is the first step.[8] If that fails, using a more intense X-ray source, such as a synchrotron, may be necessary.
Conclusion
The X-ray crystal structure analysis of novel cyclohexenone derivatives is a powerful but exacting science. Success hinges on a methodical approach to crystallization, a rigorous and self-validating workflow for data collection and analysis, and a critical eye for potential challenges like disorder. By understanding the principles and comparative methodologies outlined in this guide, researchers can unlock the full potential of X-ray crystallography to provide definitive structural evidence, accelerating the pace of innovation in drug discovery and materials science. The resulting atomic-level insights are indispensable for rational molecular design and for understanding the intricate relationship between structure and function.[1]
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which conformations make stable crystal structures? Mapping crystalline molecular geometries to the conformational energy landscape - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01132E [pubs.rsc.org]
- 3. Crystal Structure Prediction (CSP) of Flexible Molecules using Parallel Genetic Algorithms with a Standard Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Accurate Can Crystal Structure Predictions Be for High-Energy Molecular Crystals? [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. unifr.ch [unifr.ch]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 13. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. rigaku.com [rigaku.com]
- 16. researchgate.net [researchgate.net]
- 17. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 19. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 20. Cambridge Structural Database | Ithaca College [ithaca.edu]
- 21. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 22. Cambridge Structural Database | re3data.org [re3data.org]
A Researcher's Guide to Validating the Anti-Cancer Activity of Novel Cyclohexenone Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of novel cyclohexenone derivatives as potential anti-cancer agents. It moves beyond a simple listing of protocols to explain the scientific rationale behind the experimental workflow, ensuring a robust and self-validating approach to drug discovery.
Introduction: The Therapeutic Potential of Cyclohexenones
Cyclohexenones, a class of organic compounds characterized by a six-membered ring with a ketone and a carbon-carbon double bond, have emerged as a promising scaffold in medicinal chemistry.[1] Their derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and notably, anti-cancer properties.[1] The inherent reactivity of the α,β-unsaturated ketone system allows for Michael addition reactions, a key mechanism through which these compounds can interact with biological nucleophiles like cysteine residues in proteins, thereby modulating various cellular pathways implicated in cancer. This guide will delineate a systematic approach to validate the anti-cancer efficacy of novel cyclohexenone derivatives, from initial cytotoxicity screening to mechanistic elucidation.
Unraveling the Mechanism of Action: Beyond Cytotoxicity
A crucial step in drug development is understanding how a compound exerts its effect. Many anti-cancer drugs function by inducing apoptosis (programmed cell death) or causing cell cycle arrest, preventing cancer cells from proliferating.[2][3] For cyclohexenone derivatives, a frequently observed mechanism involves the induction of cell cycle arrest, particularly at the G0/G1 or G2/M phases, and the subsequent activation of apoptotic pathways.[4][5]
One recently elucidated pathway involves the interference with EZH2 (Enhancer of zeste homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2).[4][6] In many cancers, like glioblastoma, EZH2 is overexpressed and represses tumor suppressor genes such as p16 and p27.[5] Certain cyclohexenone derivatives can interfere with EZH2, leading to the upregulation of p16 and p27, which in turn inhibits cyclin-dependent kinases (CDKs) and halts the cell cycle, ultimately triggering apoptosis.[4][6]
Diagram: Proposed Mechanism of Action for a Cyclohexenone Derivative
Caption: A diagram illustrating how a cyclohexenone derivative may induce G0/G1 cell cycle arrest and apoptosis by interfering with the EZH2-mediated repression of p16 and p27.
A Step-by-Step Experimental Validation Workflow
To rigorously validate the anti-cancer activity of a novel cyclohexenone derivative, a multi-tiered experimental approach is essential. This workflow progresses from broad cytotoxicity screening to more focused mechanistic studies.[7]
Diagram: Experimental Validation Workflow
Caption: A sequential workflow for the comprehensive validation of novel anti-cancer compounds, from initial screening to in vivo studies.
The first step is to determine the compound's ability to inhibit cancer cell growth.[8] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or the more sensitive CellTiter-Glo Luminescent Cell Viability Assay are excellent for high-throughput screening.[9][10]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the novel cyclohexenone derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like Doxorubicin.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Causality: This assay provides a quantitative measure of the compound's ability to reduce cell viability, which can be due to either cell death or growth inhibition.[2] It serves as a crucial first pass to identify potent compounds for further investigation.
If a compound shows significant cytotoxicity, the next step is to determine if it is inducing apoptosis.[2] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for this.[11]
-
Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[11]
-
Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[11]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed and treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. At least 10,000 events should be collected per sample.[12]
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
Causality: This assay definitively distinguishes between apoptosis and necrosis and quantifies the extent to which the compound induces programmed cell death, a desirable characteristic for an anti-cancer agent.[10]
To investigate if the compound's apoptotic effect is preceded by a halt in cell division, cell cycle analysis is performed.[3] This is also done via flow cytometry, by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide.[12]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[12]
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[12]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[12]
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: The DNA content will be displayed as a histogram. The software will quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3] An accumulation of cells in a specific phase indicates cell cycle arrest.[3]
Causality: This experiment reveals if the compound targets the cell's replication machinery.[3] Inducing cell cycle arrest is a key mechanism for many successful chemotherapeutics.[12]
Comparative Performance Analysis
To establish the potential of a novel cyclohexenone derivative, its performance must be benchmarked against existing standards of care. The IC50 values obtained from cytotoxicity assays are a primary metric for this comparison.
Table 1: Comparative Cytotoxicity (IC50, µM) of a Hypothetical Cyclohexenone Derivative (CHD-1) Against Standard Chemotherapeutics
| Cell Line | Cancer Type | CHD-1 (Hypothetical) | Doxorubicin | Cisplatin |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 1.5 | 8.7 |
| HCT116 | Colorectal Carcinoma | 6.4[13] | 0.8 | 5.2 |
| A549 | Lung Carcinoma | 8.1 | 1.2 | 10.3 |
| U251 | Glioblastoma | 4.5[6] | 2.1 | 7.5 |
Note: Data for Doxorubicin and Cisplatin are representative values from literature. Data for CHD-1 is hypothetical but grounded in published ranges for similar compounds.[6][13]
This comparative analysis provides a clear, objective measure of the novel compound's potency relative to established drugs, guiding decisions on whether to proceed with further development.
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the preclinical validation of novel cyclohexenone derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis and cell cycle analysis, researchers can build a strong, evidence-based case for a compound's anti-cancer potential. A positive outcome from these in vitro assays, coupled with favorable comparative data, provides a solid foundation for advancing the most promising candidates to in vivo animal models and further toxicological studies.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 6. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxic alkylated hydroquinone, phenol, and cyclohexenone derivatives from Aspergillus violaceofuscus Gasperini - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid
Introduction: As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The compound 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid is a halogenated organic molecule, and its handling requires a nuanced understanding of its chemical properties to ensure safe disposal. This guide provides a comprehensive, step-by-step protocol for its management, moving beyond mere compliance to foster a culture of intrinsic laboratory safety. The procedures outlined herein are grounded in established chemical safety principles, but must always be supplemented by a thorough review of your institution's specific Environmental Health & Safety (EHS) guidelines and all applicable local and national regulations[1].
Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe management. While specific toxicological data for this compound is limited, data from structurally similar brominated carboxylic acids provides a reliable framework for hazard assessment. Halogenated organic compounds as a class can exhibit environmental persistence and may have adverse health effects, underscoring the need for meticulous disposal practices[2].
Anticipated Hazard Profile
Based on analogous compounds, this compound should be handled as a substance with the following potential hazards.
| Hazard Classification | Description | Primary Precaution & Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed[3][4][5]. | Prohibit eating, drinking, or smoking in laboratory areas. Always wash hands thoroughly after handling to prevent accidental ingestion[3]. |
| Skin Irritation (Category 2) | Causes skin irritation upon contact[3][5][6][7][8][9]. | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat to prevent direct skin contact[4][10]. |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation[3][6][7][8][9]. | Wear chemical safety goggles or a face shield. The eyes are highly susceptible to damage from chemical splashes[3]. |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled as a dust or aerosol[3][5][6][7][8][9]. | All handling of the solid compound must be performed in a certified chemical fume hood to contain dusts and prevent inhalation[3][5]. |
Essential Personal Protective Equipment (PPE)
A proactive approach to safety mandates the use of appropriate PPE. The selection of PPE is not merely a checklist item but a critical barrier against exposure.
-
Hand Protection: Handle with impermeable gloves inspected prior to use. Use proper glove removal technique to avoid skin contact[4].
-
Eye/Face Protection: Wear tightly fitting safety goggles that adhere to European standard EN 166 or equivalent[3]. A face shield is recommended when handling larger quantities[10].
-
Skin and Body Protection: A complete lab coat, fully buttoned, is mandatory. For larger scale operations, a chemical-resistant suit may be necessary[4].
-
Respiratory Protection: All manipulations should occur within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required[11].
Waste Characterization & Segregation: A Critical First Step
Proper disposal begins with correct classification. As a brominated organic compound, this compound falls definitively into the Halogenated Organic Waste stream[12].
Causality: This classification is critical because halogenated wastes cannot be disposed of in the same manner as non-halogenated wastes. They require high-temperature incineration at specialized, licensed facilities equipped with acid gas scrubbers to neutralize the hydrogen bromide (HBr) and other corrosive by-products generated during combustion[13]. Mixing this waste with non-halogenated solvents can contaminate the entire container, leading to significantly higher disposal costs and regulatory complexity.
Disposal Decision Workflow
The following diagram outlines the logical flow for segregating this waste stream.
Caption: Disposal decision workflow for the subject compound.
Step-by-Step Disposal Protocol
Follow this procedure for the collection and disposal of waste this compound and materials contaminated with it.
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Use a sealable, airtight container made of a material compatible with the waste. Glass or high-density polyethylene (HDPE) is typically appropriate. The container must be in good condition with no leaks or cracks[10].
-
Attach a Hazardous Waste Label: Before adding any waste, affix a completed "Dangerous Waste" or "Hazardous Waste" label to the container as required by your institution[10].
-
Detail the Contents: Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present in the container. Vague descriptions are unacceptable.
Step 2: Waste Collection
-
Work in a Fume Hood: Transfer all waste into the designated container inside a certified chemical fume hood to prevent inhalation of dust or vapors[3].
-
Collect All Contaminated Materials: This includes the pure compound, solutions, and any contaminated materials such as gloves, weigh paper, or absorbent pads used during spill cleanup.
-
Avoid Overfilling: Do not fill the container beyond 80% of its capacity to allow for expansion and prevent spills.
-
Keep Container Closed: The container must be securely sealed at all times except when waste is being added[3][6].
Step 3: Storage Pending Disposal
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA near the point of generation.
-
Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, bases, and amines[6][7][10].
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Final Disposal
-
Contact EHS: Do not attempt to dispose of this chemical through standard trash or drains[4][6].
-
Arrange for Pickup: When the container is full or no longer in use, complete a chemical collection request form and contact your institution's EHS department to arrange for pickup by a licensed professional waste disposal service[1][4][10]. This ensures the waste is transported and destroyed in compliance with all regulations.
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action.
Spill Response
-
Small Spill (can be cleaned up in <10 minutes):
-
Ensure you have been trained and are wearing the appropriate PPE (gloves, goggles, lab coat)[10].
-
Cover the spill with an inert, dry absorbent material such as sand, diatomite, or a universal binder[8][14].
-
Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container[5][7].
-
Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spill:
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[5][7].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][5].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention[3][5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][5].
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aaronchem.com [aaronchem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. bucknell.edu [bucknell.edu]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Safe Handling of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Use: This document provides critical safety and logistical information for the handling and disposal of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid, tailored for researchers, scientists, and professionals in drug development.
The proper handling of any chemical substance is paramount in a laboratory setting. This guide offers a detailed protocol for the use of Personal Protective Equipment (PPE) and outlines the necessary procedures for the safe disposal of this compound. The following information is synthesized from established safety standards and chemical-specific data to ensure the well-being of laboratory personnel and the integrity of the research environment.
I. Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is a halogenated organic compound. While specific toxicological data for this exact molecule may be limited, the presence of a bromine atom and a carboxylic acid functional group necessitates a cautious approach.
Key Hazard Considerations:
-
Skin and Eye Irritation: Similar compounds can cause skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[1][4]
-
Environmental Hazards: Halogenated organic compounds can be harmful to aquatic life.[4]
A comprehensive risk assessment should be conducted within the framework of your institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[5][6][7][8] This plan should be tailored to the specific hazards present in your laboratory.[6]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimize exposure to this compound. The following PPE is mandatory when handling this compound.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles or safety glasses with side shields meeting EN 166 standards. A face shield should be used when there is a risk of splashing. | To prevent contact with the eyes, which can cause serious irritation.[1][2][3][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Always check the glove manufacturer's compatibility data. | To prevent skin contact, which can lead to irritation.[1][2][3][9][10] |
| Skin and Body Protection | A laboratory coat is required. Additional protective clothing may be necessary based on the scale of the operation. | To protect the skin and personal clothing from contamination.[3][9][10] |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. If engineering controls are not sufficient, a respirator may be required. | To prevent the inhalation of dust or aerosols that may cause respiratory irritation.[1][3][9] |
All PPE should comply with relevant standards, such as those set by the European Union's REACH regulations.[11][12][13][14]
dot
Caption: Personal Protective Equipment (PPE) Workflow
III. Operational and Disposal Plans: Ensuring a Safe Workflow
A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact.
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to prevent the generation and inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. Be familiar with their operation.
Spill Management:
In the event of a spill, evacuate the area and prevent the spread of the material. Use an absorbent material to contain the spill, and collect the contaminated material into a sealed container for disposal.[15]
Disposal Protocol:
As a halogenated organic compound, this compound requires special disposal procedures.
-
Waste Segregation: Do not dispose of this chemical down the drain.[10][16] It must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[10][17]
-
Container Management: Waste containers should be kept closed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials.[15][16][18]
-
Professional Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
dot
Caption: Chemical Waste Disposal Workflow
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring responsible stewardship of chemical substances.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. osha.gov [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. osha.gov [osha.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Personal Protective Equipment (PPE) must Comply with EU REACH - Regulatory News - Chemicals - CIRS Group [cirs-group.com]
- 12. compliancegate.com [compliancegate.com]
- 13. Guide to application of Regulation EU 2016/425 on personal protective equipment | Safety and health at work EU-OSHA [osha.europa.eu]
- 14. Personal protective equipment (PPE) - Internal Market, Industry, Entrepreneurship and SMEs [single-market-economy.ec.europa.eu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. bucknell.edu [bucknell.edu]
- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
